Product packaging for peri-Truxilline(Cat. No.:CAS No. 11350-53-1)

peri-Truxilline

Cat. No.: B1174987
CAS No.: 11350-53-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

peri-Truxilline is one of several isomeric truxilline alkaloids. These compounds are naturally occurring cyclobutane dimers found as minor alkaloids in the coca plant ( Erythroxylum coca ) . The formation of truxillines, including this compound, occurs through a [2+2] photodimerization of cinnamoylcocaine when the plant is exposed to ultraviolet light . In scientific research, isomeric truxillines are primarily valued as analytical markers. The relative proportions of different truxilline isomers present in a sample serve as a chemical fingerprint, which is used in forensic chemistry to provide information on the geographic origin and variety of coca leaf used in production, aiding in the tracking of cocaine trafficking routes . As such, this compound is an important reference standard for the development and validation of analytical methods, such as gas chromatography, for the detection and profiling of illicit cocaine . This product is strictly labeled "For Research Use Only" (RUO). This means it is intended solely for use in laboratory research and cannot be used as a component in in vitro diagnostic medical devices (IVDs) or for any clinical diagnostic procedures . It is not intended for human or veterinary use.

Properties

CAS No.

11350-53-1

Molecular Formula

C11H22N4O4

Synonyms

peri-Truxilline

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Isomer: A Technical Guide to the Discovery and Analysis of peri-Truxilline in Coca Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coca plant (Erythroxylum coca and its varieties) is a complex botanical source of numerous alkaloids, with cocaine being the most widely known and studied. However, beyond this primary psychoactive compound lies a diverse array of minor alkaloids that contribute to the plant's chemical fingerprint and possess potential, yet largely unexplored, pharmacological activities. Among these are the truxillines, a group of dimeric cinnamoylcocaine isomers. This technical guide provides an in-depth exploration of peri-truxilline, one of the lesser-studied truxilline isomers found in coca leaves.

While research on this compound is not as extensive as that on more abundant alkaloids, this document synthesizes the available scientific literature to provide a comprehensive overview of its discovery, chemical context, and the analytical methodologies required for its identification. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the minor alkaloids of the coca plant and the technical approaches to their study. It must be noted that specific quantitative and pharmacological data for this compound are scarce, representing a significant knowledge gap and an opportunity for future research.

Chemical Context and Discovery

The truxillines are a series of isomeric alkaloids present in coca leaves, formed through the photochemical dimerization of cinnamoylcocaine(s)[1]. The proportion of different truxilline isomers serves as a "fingerprint" that can be used in the geographical sourcing and manufacturing analysis of cocaine samples[1][2]. Ten distinct truxilline isomers, including α-, β-, δ-, ε-, γ-, ω-, ζ-, peri-, neo-, and epi-truxilline, have been identified and quantified in illicit cocaine samples, indicating their presence in the raw coca leaf material[2].

The discovery and identification of these minor alkaloids, including this compound, have been largely driven by forensic and analytical chemistry efforts to profile illicit cocaine seizures. Techniques such as thin-layer chromatography (TLC) and, more definitively, mass spectrometry (MS) have been instrumental in observing and characterizing these compounds[3][4]. The presence of this complex mixture of isomers highlights the intricate biochemistry of the coca plant and the chemical transformations that can occur during growth, harvesting, and processing.

Quantitative Data

Quantitative data specifically for this compound in coca leaves is limited in the publicly available scientific literature. Most studies focus on the total alkaloid content or the concentration of major alkaloids like cocaine. However, the analysis of illicit cocaine samples provides an indirect measure of the relative abundance of truxilline isomers originating from the coca leaves. The data is often presented as a profile of all truxilline isomers relative to each other or to cocaine.

Truxilline IsomerRelative Abundance in Illicit Cocaine Samples
alpha-truxillineVaries, often a major truxilline isomer
beta-truxillineVaries, often a major truxilline isomer
delta-truxillineMinor to moderate
epsilon-truxillineMinor
gamma-truxillineMinor
omega-truxillineMinor
zeta-truxillineMinor
This compound Minor
neo-truxillineMinor
epi-truxillineMinor
Note: This table provides a qualitative summary based on available literature. Specific quantitative values for this compound in coca leaves are not readily available and represent a research gap.

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and analysis of coca alkaloids and truxillines. They provide a general framework that can be adapted and optimized for the specific study of this compound.

Protocol 1: Extraction of Total Alkaloids from Coca Leaves
  • Sample Preparation: Air-dry fresh coca leaves and grind them into a fine powder.

  • Maceration: Suspend the powdered coca leaf material in 95% ethanol. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Extraction: Agitate the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture to separate the ethanolic extract from the solid plant material.

  • Concentration: Evaporate the ethanol from the extract under reduced pressure to obtain a crude alkaloid residue.

  • Acid-Base Extraction (Purification): a. Dissolve the crude residue in 1 M hydrochloric acid. b. Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and waxes. c. Adjust the pH of the aqueous phase to approximately 9-10 with ammonium hydroxide. d. Extract the alkaloids into a non-polar organic solvent such as chloroform or dichloromethane. e. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the purified total alkaloid extract.

Protocol 2: Solid-Phase Extraction (SPE) for Truxilline Enrichment
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then with deionized water.

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents of increasing polarity to remove interfering compounds. The specific solvent system will need to be optimized.

  • Elution: Elute the truxilline-containing fraction using a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile).

  • Concentration: Evaporate the eluent to concentrate the enriched truxilline fraction.

Protocol 3: GC-MS Analysis of Truxilline Isomers (including this compound)
  • Derivatization:

    • Rationale: Truxillines are not readily volatile and require derivatization prior to GC analysis.

    • Procedure: To the dried truxilline-enriched fraction, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the alkaloids into their more volatile trimethylsilyl (TMS) derivatives.

  • GC Conditions:

    • Column: Use a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is crucial for separating the isomeric truxillines. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization.

    • Acquisition Mode: Scan mode to obtain full mass spectra for identification, and Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Identification: Identify this compound based on its retention time and the fragmentation pattern of its TMS derivative in the mass spectrum, compared to a known standard if available, or by detailed analysis of the fragmentation patterns of the truxilline isomers.

Visualization of Workflows and Pathways

Biosynthesis and Formation

The truxillines are not directly biosynthesized by the coca plant in the same way as primary alkaloids. Instead, they are thought to be formed by the photochemical [2+2] cycloaddition of two molecules of cinnamoylcocaine. This reaction is likely influenced by sunlight exposure of the coca leaves.

Biosynthesis_and_Formation Biosynthesis and Formation of this compound cluster_biosynthesis Biosynthesis of Precursor cluster_formation Photochemical Formation Amino_Acids Amino Acids (e.g., Phenylalanine, Ornithine) Cinnamic_Acid Cinnamic Acid Pathway Amino_Acids->Cinnamic_Acid Tropane_Ring Tropane Ring Formation Amino_Acids->Tropane_Ring Cinnamoylcocaine Cinnamoylcocaine Cinnamic_Acid->Cinnamoylcocaine Tropane_Ring->Cinnamoylcocaine Dimerization [2+2] Cycloaddition Cinnamoylcocaine->Dimerization 2 molecules Sunlight Sunlight (UV radiation) Sunlight->Dimerization Truxilline_Isomers Truxilline Isomers (including this compound) Dimerization->Truxilline_Isomers

Caption: Biosynthesis of the cinnamoylcocaine precursor and subsequent photochemical formation of truxilline isomers.

Experimental Workflow

The following diagram outlines the logical workflow for the extraction, isolation, and identification of this compound from coca leaves.

Experimental_Workflow Experimental Workflow for this compound Analysis Coca_Leaves Coca Leaves Grinding Grinding and Pulverization Coca_Leaves->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Acid-Base Partitioning Crude_Extract->Purification Total_Alkaloids Total Alkaloid Fraction Purification->Total_Alkaloids SPE Solid-Phase Extraction (Truxilline Enrichment) Total_Alkaloids->SPE Enriched_Fraction Enriched Truxilline Fraction SPE->Enriched_Fraction Derivatization Derivatization (e.g., TMS) Enriched_Fraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Retention Time & Mass Spectra) GC_MS->Data_Analysis Identification Identification of this compound Data_Analysis->Identification

Caption: A logical workflow for the analysis of this compound from coca leaves.

Pharmacological Activity and Signaling Pathways: A Knowledge Gap

A significant challenge in the study of this compound is the profound lack of information regarding its pharmacological activity and interaction with biological systems. While the general consumption of coca leaves is known to have stimulant and other physiological effects, these are primarily attributed to cocaine and, to a lesser extent, other more abundant alkaloids[5].

To date, there are no specific studies in the public domain that have isolated this compound and evaluated its activity on specific signaling pathways, receptor binding affinities, or potential therapeutic or toxicological effects. The physiological effects of many of the minor coca alkaloids are considerably less potent than that of cocaine[5]. Some alkaloids found in coca have been found to be less toxic than cocaine, with a lack of euphoric effects[5]. However, without direct experimental evidence for this compound, any discussion of its pharmacological profile would be purely speculative.

This lack of data presents a compelling opportunity for future research. The structural similarity of this compound to other bioactive tropane alkaloids suggests that it may interact with neurotransmitter systems, but this remains to be experimentally verified.

Conclusion

This compound represents one of the many minor alkaloids in coca leaves that remain on the frontier of natural product chemistry and pharmacology. While analytical methods exist for its identification within the complex mixture of truxilline isomers, there is a clear and significant gap in our understanding of its specific concentration in coca leaves and its potential biological activities.

This technical guide has provided a framework for the discovery and analysis of this compound, synthesizing available information on its chemical context and the methodologies for its study. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and other enigmatic minor alkaloids of the coca plant, ultimately expanding our knowledge of their roles in both the plant's biochemistry and their potential interactions with biological systems.

References

The Role of Peri-Truxilline in Cocaine Signature Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Fingerprint of Cocaine

Cocaine profiling, a critical discipline in forensic science, aims to establish chemical links between seized drug samples to uncover trafficking routes, identify manufacturing origins, and disrupt distribution networks. This process relies on the analysis of a complex mixture of alkaloids, residual solvents, and byproducts inherent to illicit cocaine production. Among the most informative of these chemical markers are the truxillines, a group of minor alkaloids found in coca leaves.

This technical guide focuses on the significance of one specific isomer, peri-truxilline , within the broader context of cocaine signature analysis, often referred to as Chromatographic Impurity Signature Profile Analysis (CISPA).[1] We will explore its origin, its role as an indicator of geographical source, and the analytical methodologies used for its detection and quantification.

The isomeric truxillines are minor alkaloids present in virtually all illicit cocaine samples.[2] Their true significance lies in the fact that their relative abundance and isomeric ratios are indicative of the specific variety of coca plant used and, by extension, the geographical region of cultivation.[2][3]

Chemical Origin of this compound

Truxillines, including the peri- isomer, are not biosynthesized directly by the coca plant in the same manner as cocaine. Instead, they are the result of a photochemical reaction involving other coca alkaloids.

Key Points:

  • Precursors: Truxillines are formed from the photodimerization of cinnamoylcocaines (specifically cis- and trans-cinnamoylcocaines), which are naturally present in coca leaves.[4]

  • Formation: This dimerization occurs when the coca leaves are exposed to sunlight during cultivation and drying. The [2+2] cycloaddition of two cinnamoylcocaine molecules results in the formation of a cyclobutane ring, which is the core structure of the truxillic and truxinic acids that form the backbone of the truxillines.[4]

  • Isomeric Complexity: At least 15 different truxilline isomers have been identified, including alpha-, beta-, gamma-, delta-, epsilon-, omega-, zeta-, peri- , neo-, and epi-truxilline, arising from the various possible stereochemical combinations of the cyclobutane ring.[2][3]

The formation pathway from the coca leaf to the final processed cocaine sample is a critical relationship for understanding impurity profiling.

A Erythroxylum Coca Plant (Coca Leaf) B cis/trans-Cinnamoylcocaines (Natural Alkaloids) A->B Biosynthesis E Chemical Extraction & Processing (Clandestine Labs) A->E Harvesting C Sunlight Exposure (Photochemical Dimerization) B->C B->E    Co-extracted D Truxilline Isomers (e.g., this compound) C->D [2+2] Cycloaddition D->E    Co-extracted F Illicit Cocaine HCl E->F Purification/ Conversion

Caption: Chemical origin of truxilline isomers in cocaine.

Significance of this compound in Geographical Sourcing

The primary significance of this compound and its related isomers in cocaine profiling is their utility as biomarkers for determining the geographic origin of the coca leaves used in production. Different coca growing regions in South America cultivate different varieties of the coca plant and employ varied agricultural practices, leading to distinct truxilline "fingerprints."

The relative amount of total truxillines can provide a broad indication of the cocaine's source country.[1]

  • Colombian Cocaine: Samples originating from Colombia typically exhibit a higher total truxilline content, generally greater than 5% relative to the cocaine concentration.[1]

  • Peruvian Cocaine: Samples from Peru are characterized by a lower total truxilline content, usually less than 3% (w/w).[1]

  • Bolivian Cocaine: Bolivian samples typically have the lowest concentrations, often less than 1% (w/w).[1]

This differentiation is attributed to the predominant cultivation of the Erythroxylum coca var. coca (ECVC) variety in Peru and Bolivia, whereas different varieties and environmental conditions in Colombia lead to higher truxilline formation.[1] The analysis of the specific ratios of isomers, including this compound, allows for even finer-grained geographic attribution, potentially distinguishing between different growing regions within a single country.

Data Presentation: Truxilline Isomer Content

While exact concentrations vary between batches, the following table summarizes the typical relative abundance of key truxilline isomers found in illicit cocaine samples from the three primary source countries. These values are illustrative and compiled from trends reported in forensic literature.

IsomerColombia (% w/w relative to Cocaine)Peru (% w/w relative to Cocaine)Bolivia (% w/w relative to Cocaine)
Total Truxillines > 5.0 < 3.0 < 1.0
alpha-truxillineHighLowVery Low
beta-truxillineModerateLowVery Low
gamma-truxillineVariableLowTrace
delta-truxillineVariableLowTrace
epsilon-truxillineVariableLowTrace
This compound Present/Variable Trace/Low Often Undetected
Other IsomersVariableLowTrace

Note: The presence and concentration of this compound, while often lower than the alpha- or beta- isomers, contributes to the overall isomeric pattern used for classification.

Experimental Protocols for Truxilline Analysis

The quantification of truxilline isomers is a complex analytical task due to their low concentration, high polarity, and thermal instability. The gold standard technique is Gas Chromatography (GC), which requires a rigorous sample preparation involving extraction and chemical derivatization.[1]

Detailed Methodology: GC-FID Analysis of Truxillines

This protocol is a representative example based on methodologies developed by the U.S. Drug Enforcement Administration and other forensic laboratories.[2]

1. Sample Preparation & Extraction:

  • Accurately weigh approximately 20 mg of the homogenized cocaine HCl sample into a centrifuge tube.
  • Add a known concentration of an internal standard (e.g., 4',4″-dimethyl-α-truxillic acid dimethyl ester).[2]
  • Dissolve the sample in a phosphate buffer solution (pH 6.0).
  • Perform a liquid-liquid extraction into an organic solvent (e.g., chloroform) to separate the cocaine and its related alkaloids from cutting agents and other excipients.
  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Reduction and Derivatization:

  • Reduction: Re-dissolve the dried extract in anhydrous tetrahydrofuran (THF). Add a solution of lithium aluminum hydride (LiAlH₄) to reduce the ester functionalities of the truxillines. This step is crucial for improving chromatographic behavior.[2]
  • Acylation (Derivatization): After the reduction is complete, quench the reaction carefully. Acidify and extract the reduced products. Evaporate to dryness. Add heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine). Heat the mixture (e.g., at 70°C for 20 minutes) to convert the hydroxyl groups into their heptafluorobutyryl esters. This acylation step makes the analytes volatile and suitable for GC analysis.[2]
  • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

3. Instrumental Analysis (GC-FID):

  • Gas Chromatograph: Agilent 7890 or equivalent.
  • Detector: Flame Ionization Detector (FID).
  • Column: A mid-polarity capillary column, such as a 50% phenyl-methylpolysiloxane column (e.g., DB-17 or equivalent), approximately 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.2 mL/min).
  • Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: Increase to 200°C at 20°C/min.
  • Ramp 2: Increase to 280°C at 5°C/min, hold for 5 minutes.
  • Detector Temperature: 300°C.
  • Data Acquisition: Use chromatography software to integrate the peaks corresponding to the derivatized truxilline isomers and the internal standard.

4. Quantification:

  • Calculate the concentration of each truxilline isomer, including this compound, relative to the internal standard. The final value is typically expressed as a weight/weight percentage relative to the amount of cocaine in the sample.

// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A[label="1. Sample Weighing\n& Internal Std. Addition"]; B[label="2. Liquid-Liquid\nExtraction"]; C [label="3. Reduction with LiAlH4"]; D [label="4. Derivatization\nwith HFBA"]; E [label="5. GC-FID Analysis"]; F [label="6. Peak Identification\n& Quantification"];

// Result node G [label="Impurity Profile\n(Geographic Signature)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B[label="Dissolution"]; B -> C [label="Evaporation &\nReconstitution"]; C -> D [label="Quenching &\nExtraction"]; D -> E [label="Injection"]; E -> F [label="Chromatogram"]; F -> G [label="Data Analysis"]; } Caption: General workflow for truxilline analysis by GC-FID.

Conclusion

This compound, as one of the many isomeric truxillines, plays a vital, albeit collaborative, role in the chemical profiling of illicit cocaine. While not typically the most abundant isomer, its presence and relative concentration contribute to the overall chemical "fingerprint" that is indispensable for law enforcement and intelligence agencies. The distinct patterns of truxilline isomers, shaped by coca plant variety and environmental factors, allow forensic chemists to draw conclusions about the geographic origins of cocaine, thereby providing crucial intelligence for understanding and combating international drug trafficking operations. The analytical methods, though complex, are well-established and provide the robust, quantitative data necessary to make these critical determinations.

References

An In-depth Technical Guide to the Biosynthesis of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of truxilline isomers, a group of tropane alkaloids found in the leaves of Erythroxylum coca. The formation of these complex molecules involves a combination of enzymatic and photochemical processes, culminating in a diverse array of stereoisomers. This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the biosynthetic pathway.

Introduction to Truxilline Isomers

Truxilline isomers are a series of dimeric alkaloids that are characteristic secondary metabolites of the coca plant. They are formed through the photodimerization of cinnamoylcocaine, a direct precursor synthesized within the plant's leaves.[1][2] Recent studies have expanded the known diversity of these compounds, identifying 15 distinct truxilline isomers, which can be categorized into five truxillates and ten truxinates.[1] The relative abundance of these isomers can vary depending on the geographical origin and storage conditions of the coca leaves, making them of interest for forensic and chemotaxonomic studies.[1]

The Biosynthetic Pathway

The biosynthesis of truxilline isomers can be conceptually divided into two major stages: the enzymatic synthesis of the cinnamoylcocaine monomer and the subsequent photochemical [2+2] cycloaddition to form the various truxilline dimers.

Enzymatic Synthesis of Cinnamoylcocaine

The formation of cinnamoylcocaine is catalyzed by the enzyme cocaine synthase , a member of the BAHD family of acyltransferases.[3][4][5] This enzyme facilitates the esterification of the tropane alkaloid precursor, methylecgonine , with cinnamoyl-CoA .[3][4]

The overall reaction is as follows:

Methylecgonine + Cinnamoyl-CoA -> Cinnamoylcocaine + Coenzyme A

Cocaine synthase has been shown to be capable of utilizing both benzoyl-CoA and cinnamoyl-CoA as acyl donors, leading to the production of cocaine and cinnamoylcocaine, respectively.[3][5] The enzyme exhibits a preference for cinnamoyl-CoA, particularly in younger leaves, which correlates with higher concentrations of cinnamoylcocaine in these tissues.[3][6]

digraph "Cinnamoylcocaine Biosynthesis" {
  graph [fontname="Arial", label="Enzymatic Synthesis of Cinnamoylcocaine", labelloc=t, fontsize=16];
  node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

Methylecgonine [label="Methylecgonine"]; CinnamoylCoA [label="Cinnamoyl-CoA"]; CocaineSynthase [label="Cocaine Synthase\n(BAHD Acyltransferase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamoylcocaine [label="Cinnamoylcocaine"]; CoA [label="Coenzyme A"];

Methylecgonine -> CocaineSynthase; CinnamoylCoA -> CocaineSynthase; CocaineSynthase -> Cinnamoylcocaine; CocaineSynthase -> CoA [label="releases"]; }

Caption: Photochemical formation of truxilline isomers.

Quantitative Data

Quantitative data on the biosynthesis of truxilline isomers is crucial for understanding the pathway's efficiency and regulation. The following tables summarize the available data.

Enzyme Kinetics of Cocaine Synthase

Kinetic parameters for the cocaine synthase from Erythroxylum coca have been determined, although detailed values for cinnamoyl-CoA are limited.

SubstrateApparent Km (µM)Apparent Vmax (pkat/mg protein)pH OptimumReference
Benzoyl-CoA25 ± 34.039.4[3]
Cinnamoyl-CoANot Determined73% reduction compared to Benzoyl-CoANot Determined[3]
Methylecgonine140 ± 20Not Applicable9.4[3]
Metabolite Concentrations in Erythroxylum coca Leaves

The concentrations of key precursors and products vary with the developmental stage of the leaves.

MetaboliteTissueConcentration (% of dry weight)Reference
Cocaine7-day-old rolled leaves0.75[6]
Cocaine35-day-old mature leaves0.61[6]
trans-Cinnamoylcocaine7-day-old rolled leaves0.31[6]
cis-Cinnamoylcocaine35-day-old mature leaves0.55[6]
Methyl Ecgonine35-day-old mature leaves0.59[6]
CocaineMature Leaves0.23 - 0.96[7]
cis and trans-CinnamoylcocaineMature LeavesVariable[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of truxilline biosynthesis.

Heterologous Expression and Purification of Cocaine Synthase

This protocol is adapted from methods used for the expression and purification of BAHD acyltransferases in E. coli.[10][11]

Objective: To produce and purify recombinant cocaine synthase for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with an affinity tag (e.g., pET series with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis equipment

Procedure:

  • Cloning: The coding sequence of cocaine synthase is cloned into the expression vector.

  • Transformation: The expression vector is transformed into the E. coli expression strain.

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or a French press.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a pre-equilibrated Ni-NTA column. The column is washed with wash buffer, and the recombinant protein is eluted with elution buffer.

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

```dot digraph "Protein Expression Workflow" { graph [fontname="Arial", label="Workflow for Cocaine Synthase Expression and Purification", labelloc=t, fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Cloning [label="Cloning into\nExpression Vector"]; Transformation [label="Transformation into\nE. coli"]; Culture [label="Cell Culture\nand Growth"]; Induction [label="Induction of\nProtein Expression"]; Lysis [label="Cell Lysis"]; Purification [label="Affinity\nChromatography"]; Analysis [label="SDS-PAGE\nAnalysis"];

Cloning -> Transformation; Transformation -> Culture; Culture -> Induction; Induction -> Lysis; Lysis -> Purification; Purification -> Analysis; }

References

peri-Truxilline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of peri-Truxilline, an alkaloid belonging to the truxilline family of isomers. The document is intended for researchers, scientists, and professionals in drug development and forensic analysis, offering detailed information on its chemical properties, analytical methods, and known biological interactions.

Core Chemical and Physical Data

PropertyValueSource
Molecular Formula C₃₈H₄₆N₂O₈[1][2][3]
Molecular Weight Approximately 658.8 g/mol [1][2]
Isomer Group Truxilline[4][5]

Experimental Protocols: Analysis of Truxilline Isomers

The quantitative analysis of this compound, along with its other isomers, is crucial in the forensic examination of illicit cocaine samples to determine their origin. A validated method utilizes capillary gas chromatography with flame ionization detection (GC/FID).[4]

Sample Preparation and Derivatization

A detailed experimental protocol for the analysis of ten truxilline isomers, including this compound, involves the following steps:[4]

  • Reduction: The truxilline isomers in the sample are reduced using lithium aluminum hydride (LiAlH₄).

  • Acylation: The reduced products are then acylated with heptafluorobutyric anhydride (HFBA).

  • Analysis: The resulting di-heptafluorobutyryl derivatives are analyzed by GC/FID.

This method has demonstrated a linear response in the range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[4]

Fig. 1: Experimental workflow for the analysis of this compound.

Biological Interaction and Signaling Pathways

Specific signaling pathways for this compound have not been extensively documented in scientific literature. However, related isomers, such as α-truxilline, are known to act as impurities in illicit cocaine and exhibit inhibitory effects on dopamine, norepinephrine, and serotonin transporters.[3] This mechanism of action suggests that truxillines may contribute to the overall pharmacological profile of cocaine by interfering with neurotransmitter reuptake.

The proposed mechanism of action, based on related isomers, involves the blockade of monoamine transporters, leading to an increased concentration of neurotransmitters in the synaptic cleft. This, in turn, potentiates neurotransmission.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Dopamine Norepinephrine Serotonin Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binds Transporter Monoamine Transporters (DAT, NET, SERT) Neurotransmitter->Transporter Reuptake Synaptic_Cleft Synaptic Cleft Reuptake Neurotransmitter Reuptake peri_Truxilline This compound peri_Truxilline->Transporter Inhibits

Fig. 2: Proposed mechanism of action for truxilline isomers.

References

In-depth Technical Guide: Health and Safety Data for peri-Truxilline Handling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific health and safety data for peri-Truxilline was found in publicly available resources. This guide provides information on related compounds and general safety principles for handling chemicals of unknown toxicity.

Introduction to this compound

This compound is a stereoisomer of truxillic acid, which is formed by the photodimerization of cinnamic acid.[1][2] Truxillines are a group of tropane alkaloids found as minor components in coca leaves and, consequently, in illicit cocaine samples.[3][4][5] Their presence and relative abundance can be used in forensic analysis to determine the origin and trafficking routes of cocaine.[5] There are at least 15 possible stereoisomers of truxilline, including this compound.[3]

Due to its primary relevance in forensic chemistry, dedicated toxicological studies and the development of specific handling guidelines for individual truxilline isomers like this compound are not widely documented in public literature. Therefore, this compound should be treated as a compound with unknown toxicity, and rigorous safety precautions must be observed during handling.

Quantitative Data Summary

Specific quantitative health and safety data for this compound, such as occupational exposure limits, LD50, or specific organ toxicity, are not available. The table below summarizes the limited available information.

Data PointValueSource
Compound Name This compound[1]
Compound Class Truxilline Isomer, Tropane Alkaloid[3]
Parent Compound Truxillic Acid[2]
Natural Source Coca Leaves[3]
Known Context Minor alkaloid in illicit cocaine[5]
Toxicity Data Not Available
Handling Guidelines Not Available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, methods for the detection and quantification of truxilline isomers in cocaine samples have been described. These methods are crucial for forensic applications but can also be adapted for analytical purposes in a research setting.

Example Analytical Protocol: Quantification of Truxilline Isomers by Gas Chromatography/Flame Ionization Detection (GC/FID)

This protocol is a summary of a method developed for the analysis of truxilline isomers in illicit cocaine samples and serves as an example of how these compounds are handled and analyzed in a laboratory setting.[5]

Objective: To quantify the relative amounts of ten truxilline isomers, including this compound.

Methodology:

  • Sample Preparation: A known quantity of the sample containing truxillines is dissolved in a suitable organic solvent.

  • Reduction: The truxillines in the sample are reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4). This step is necessary to convert the ester groups to alcohols, which are more amenable to gas chromatography.

  • Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride. This derivatization step increases the volatility and thermal stability of the analytes and improves their chromatographic properties.

  • Extraction: The derivatized analytes are extracted from the reaction mixture using a suitable organic solvent.

  • Analysis by GC/FID: The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector. The different truxilline isomers are separated based on their retention times on the chromatographic column.

  • Quantification: The amount of each isomer is determined by comparing its peak area to that of an internal standard (e.g., 4′,4″-dimethyl-α-truxillic acid dimethyl ester).[5]

Safety Precautions for this Protocol:

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water and can ignite in moist air. It must be handled in a glove box or under an inert atmosphere (e.g., argon or nitrogen). All glassware must be rigorously dried before use.

  • Heptafluorobutyric anhydride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents used in this procedure are typically flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated area, away from ignition sources.

Mandatory Visualization

Since no specific signaling pathways for this compound are known, the following diagram illustrates a crucial logical workflow for safely handling any chemical of unknown toxicity, a category into which this compound falls.

Handling_Unknown_Compound cluster_prep 1. Pre-Handling Assessment cluster_handling 2. Engineering and Administrative Controls cluster_ppe 3. Personal Protective Equipment (PPE) cluster_disposal 4. Decontamination and Disposal a Identify Compound as 'Unknown Toxicity' b Review all available analogous compound data a->b d Work in a certified Fume Hood or Glove Box c Assume High Potency and High Hazard b->c e Establish Designated Work Area d->e g Wear Chemical Splash Goggles and Face Shield f Prepare Spill Kit and Emergency Procedures e->f h Use appropriate Chemical-Resistant Gloves g->h j Decontaminate all surfaces and equipment i Wear a Lab Coat and Closed-toe Shoes h->i k Dispose of all waste as 'Hazardous Chemical Waste' j->k l Document all procedures and observations k->l

Caption: Workflow for Handling a Chemical of Unknown Toxicity.

Conclusion

While this compound is of interest in forensic science, its health and safety profile remains uncharacterized. In the absence of specific data, all handling of this compound must be guided by the precautionary principle. Researchers, scientists, and drug development professionals must treat this compound as a substance of unknown and potentially high toxicity. The implementation of robust engineering controls, stringent personal protective equipment protocols, and thorough decontamination and waste disposal procedures is mandatory to ensure personnel safety. Further toxicological research is necessary to fully elucidate the health and safety risks associated with this compound.

References

Peri-Truxilline: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive review of the existing scientific literature on peri-truxilline. While the primary interest of the target audience lies in the potential for drug development, it is crucial to note that the current body of research on this compound is predominantly focused on its role as a minor alkaloid found in illicit cocaine samples. Its primary significance to date has been in the field of forensic science, where it serves as a chemical marker to trace the origin and manufacturing process of seized cocaine.

There is a notable absence of studies investigating the specific biological activity, mechanism of action, or therapeutic potential of isolated this compound. Therefore, this review will summarize the available analytical data and methodologies, which may serve as a foundation for future pharmacological investigations.

Chemical Identity and Presence in Coca

This compound is one of at least 15 stereoisomers of truxilline.[1] Truxillines are tropane alkaloids that are formed from the photochemical dimerization of cinnamoylcocaines in the leaves of the coca plant (Erythroxylum coca)[1][2]. The specific isomeric composition, including the relative amount of this compound, can vary depending on the geographical origin and the processing techniques used in the production of cocaine hydrochloride[2][3]. This variability is what makes the analysis of truxillines a valuable tool for law enforcement and forensic chemists in determining the trafficking routes of illicit drugs.

Quantitative Analysis of this compound in Illicit Cocaine

The quantification of this compound and other truxilline isomers in cocaine samples is a key aspect of chemical profiling. The data presented in the following table is derived from a study analyzing unadulterated, illicit, refined cocaine samples from various South American countries.

IsomerMean % (w/w relative to cocaine)Standard Deviation
alpha-truxilline2.871.83
beta-truxilline1.150.81
delta-truxilline0.170.13
epsilon-truxilline0.440.29
gamma-truxilline0.160.13
omega-truxilline0.110.09
zeta-truxilline0.130.10
peri- + neo-truxilline 0.25 0.17
epi-truxilline0.080.06
Total Truxillines 5.36 2.89
Data adapted from Moore et al., 1996. Note that in this particular study, peri- and neo-truxilline were quantified together.

Experimental Protocols for Truxilline Analysis

The standard methodology for the analysis of truxillines in cocaine involves a multi-step process of extraction, derivatization, and chromatographic separation. The following is a generalized protocol based on published methods[3][4].

Sample Preparation and Derivatization Workflow

G Figure 1: General Workflow for Truxilline Analysis cluster_0 Sample Preparation cluster_1 Reduction and Acylation cluster_2 Analysis cocaine_sample Illicit Cocaine Sample internal_standard Add Internal Standard (e.g., mu-truxillic acid) cocaine_sample->internal_standard hydrolysis Hydrolysis with Boron Trifluoride-Methanol internal_standard->hydrolysis reduction Reduction with Lithium Aluminum Hydride hydrolysis->reduction acylation Acylation with Heptafluorobutyric Anhydride (HFBA) reduction->acylation gc_ecd Gas Chromatography with Electron-Capture Detection (GC-ECD) acylation->gc_ecd quantification Quantification of Truxilline Isomers gc_ecd->quantification G Figure 2: Proposed Research Pathway for this compound synthesis Total Synthesis of Pure this compound in_vitro In Vitro Screening (e.g., receptor binding assays, enzyme inhibition assays) synthesis->in_vitro in_vivo In Vivo Studies (e.g., animal models of disease) in_vitro->in_vivo tox Toxicology and Safety Pharmacology in_vivo->tox lead_opt Lead Optimization tox->lead_opt

References

The Synthesis and Isolation of a peri-Truxilline Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of a peri-truxilline standard, a member of the truxillic acid family of compounds. Truxillic acids are head-to-tail photodimers of cinnamic acid and its derivatives, with this compound representing one of the five possible stereoisomers. The generation of a pure standard is crucial for analytical, pharmacological, and materials science applications. This document outlines the primary synthetic route via solid-state photocycloaddition, details a classical chemical separation method for the isolation of the various isomers, and presents the necessary characterization data.

Synthesis of Truxillic Acid Isomers

The foundational method for synthesizing truxillic acids is the [2+2] photocycloaddition of trans-cinnamic acid.[1] This reaction is typically performed in the solid state to facilitate the topochemical dimerization, where the crystal packing of the reactant influences the stereochemistry of the resulting cyclobutane ring.[1] While this method produces a mixture of isomers, it is a reliable route to obtaining the truxillic acid backbone.

Experimental Protocol: Solid-State Photodimerization

This protocol is adapted from a general procedure for the synthesis of truxillic acid via photochemical [2+2] cycloaddition.[1]

Materials:

  • trans-Cinnamic acid (1.5 g)

  • Tetrahydrofuran (THF, approx. 2 mL)

  • Toluene (25 mL)

  • 100 mL Erlenmeyer flask

  • Water bath

  • Septum

  • Sunlight or a broad-spectrum lamp

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Cinnamic Acid Film: Weigh 1.5 g of trans-cinnamic acid and place it into a 100 mL Erlenmeyer flask. Add approximately 2 mL of THF and gently heat the flask in a water bath while swirling to completely dissolve the solid.

  • Once dissolved, remove the flask from the heat and continue to swirl by hand. As the solvent evaporates, a solid film of cinnamic acid will form on the walls of the flask. The goal is to create as homogeneous a film as possible.

  • Allow the flask to air-dry at room temperature for 30 minutes to ensure all residual THF has evaporated.

  • Photocycloaddition: Seal the flask with a septum, label it, and place it on a windowsill with southern exposure to direct sunlight for a minimum of 15 days. Alternatively, a suitable broad-spectrum lamp can be used. Rotate the flask periodically (e.g., after 7 days) to ensure even irradiation.

  • Initial Purification: After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath to approximately 40°C. This step dissolves the unreacted trans-cinnamic acid, while the less soluble truxillic acid isomers remain as a solid.

  • Collection of Isomer Mixture: Separate the solid product by vacuum filtration and wash the collected solid with an additional 10 mL of toluene. The resulting solid is a mixture of truxillic acid stereoisomers.

Isolation of this compound

The separation of the different truxillic acid stereoisomers from the crude reaction mixture is a significant challenge due to their similar physical properties. A classical chemical method relies on the differential solubility of the isomers and their calcium salts.[2]

Experimental Protocol: Isomer Separation

This protocol is based on a classical method for the separation of truxillic acid isomers.[2] Modern chromatographic techniques such as HPLC could also be adapted for this separation but are not detailed here.

Materials:

  • Crude mixture of truxillic acids

  • Petroleum ether

  • 0.1 M Potassium hydroxide (KOH) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Removal of Cinnamic Acid: Any remaining cinnamic acid can be further removed by sublimation in a stream of air at 130°C until the residue weight is constant, or by washing with a solvent in which cinnamic acid is more soluble, such as petroleum ether.[2]

  • Formation of Potassium Salts: Dissolve the truxillic acid isomer mixture in a calculated equivalent of 0.1 M KOH solution with gentle heating.

  • Selective Precipitation of Calcium Salts: To the solution of potassium salts, add anhydrous calcium chloride (approximately 1.5 g per 10 mL of solution). Allow the mixture to stand for 24 hours. Different isomers will precipitate as their calcium salts at different rates.[2]

  • Fractional Isolation:

    • Collect the precipitate by filtration. This fraction will be enriched in certain isomers.

    • Acidify the filtrate with HCl and extract with diethyl ether to recover the more soluble isomers.

    • The various fractions (from the precipitate and the filtrate) can be further purified by repeated precipitation or by recrystallization from boiling water, where the isomers also exhibit different solubilities.[2] peri-truxillic acid, along with other isomers, can be isolated through careful fractional crystallization.

Quantitative Data and Characterization

Due to the challenges in isolating a pure standard of peri-truxillic acid, detailed quantitative data in the literature is sparse. The following table summarizes known information for the general class of truxillic acids and specific isomers where available.

ParameterValueReference
Molecular Formula C₁₈H₁₆O₄General
Molecular Weight 296.32 g/mol General
General Appearance Crystalline solidGeneral
Melting Point (α-truxillic acid) 286 °C[1]
Stereoisomers 5 (α, γ, ε, epi, peri)

Visualizing the Workflow

The following diagrams illustrate the synthesis and isolation workflow.

Synthesis_Workflow Synthesis of Truxillic Acid Isomer Mixture cluster_synthesis Synthesis cluster_purification Initial Purification A trans-Cinnamic Acid B Dissolve in THF A->B C Create Solid Film B->C D Sunlight Irradiation (≥15 days) C->D E Crude Product D->E F Wash with Toluene E->F G Truxillic Acid Isomer Mixture F->G Solid H Unreacted Cinnamic Acid (in Toluene) F->H Filtrate

Caption: Workflow for the synthesis of a crude mixture of truxillic acid isomers.

Isolation_Workflow Isolation of Truxillic Acid Isomers A Truxillic Acid Isomer Mixture B Dissolve in 0.1 M KOH A->B C Add CaCl₂ (Precipitation) B->C D Filter C->D E Precipitate (Calcium Salts of less soluble isomers) D->E Solid F Filtrate (Contains more soluble isomers) D->F Liquid G Acidify & Extract (Recover Isomers) E->G F->G H Purified Isomer Fractions (e.g., this compound) G->H

Caption: Classical chemical workflow for the separation of truxillic acid isomers.

References

Peri-Truxilline Fragmentation in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proposed mass spectrometry fragmentation pattern of peri-truxilline, a dimeric tropane alkaloid found as a minor component in illicit cocaine samples. Due to the limited availability of public domain mass spectral data for isolated this compound, this guide synthesizes information from the fragmentation of cocaine, truxillic acid derivatives, and general principles of mass spectrometry to propose a detailed fragmentation pathway. All quantitative data presented is based on logical fragmentation of the parent molecule and should be considered theoretical in the absence of direct experimental confirmation.

Introduction to this compound

This compound is one of at least ten known isomers of truxilline, which are photodimerization products of cinnamoylcocaine.[1] The analysis of truxilline isomers is of significant interest in forensic chemistry as their relative abundance can provide information about the geographic origin and processing of cocaine.[2] Structurally, this compound is a dimer of two cocaine molecules linked via a cyclobutane ring, formed from the head-to-tail dimerization of the cinnamoyl groups. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices.

Proposed Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization (EI) mass spectrometry is expected to proceed through several key pathways, primarily involving the cleavage of the ester linkages, fragmentation of the tropane rings, and fission of the cyclobutane ring.

The proposed fragmentation is initiated by the ionization of the this compound molecule, leading to a molecular ion [M]•+. Subsequent fragmentation can be categorized into two main pathways:

  • Pathway A: Fragmentation of the Cocaine Moieties: This pathway involves the characteristic fragmentation of the two cocaine units. This includes the loss of the benzoyl group (C₆H₅CO) and the carbomethoxy group (COOCH₃), leading to the formation of tropane-containing fragment ions.

  • Pathway B: Cleavage of the Cyclobutane Ring: The central cyclobutane ring can undergo cleavage, leading to the formation of monomeric and dimeric fragment ions containing one or both phenyl groups.

These pathways are not mutually exclusive and can occur in combination, leading to a complex mass spectrum.

Quantitative Data of Proposed Fragment Ions

The following table summarizes the proposed major fragment ions of this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation origin. The relative abundance is a theoretical estimation based on the stability of the resulting ions.

m/z Proposed Formula Proposed Origin of Fragment Relative Abundance (Theoretical)
606C₃₈H₄₆N₂O₈Molecular Ion [M]•+Low
484C₂₉H₃₂N₂O₅[M - C₆H₅COOH]•+Moderate
303C₁₇H₂₁NO₄[Monomer - Cocaine]•+High
182C₁₀H₁₂NO₂[Cocaine - C₆H₅COOH]•+High (Base Peak)
122C₆H₅CO[Benzoyl cation]+Moderate
105C₇H₅O[Benzoyl - OH]+Moderate
82C₅H₈N[Tropane fragment]+High

Experimental Protocols

While a specific protocol for the mass spectrometry of isolated this compound is not available in the public literature, the following methodologies are based on established procedures for the analysis of cocaine and its related alkaloids.[3]

Sample Preparation (for Illicit Cocaine Samples)
  • Extraction: A representative sample of the illicit cocaine is dissolved in a suitable organic solvent, such as methanol or a mixture of chloroform and methanol.

  • Purification (Optional): For detailed analysis of minor components like this compound, a preliminary separation from the bulk cocaine may be performed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fraction corresponding to the truxillines can then be collected.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/minute to 300 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-650.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Direct Probe Mass Spectrometry

As mentioned in early studies, direct probe mass spectrometry can be used for the analysis of truxillines.[4]

  • Instrumentation: A mass spectrometer equipped with a direct insertion probe.

  • Sample Introduction: A small amount of the sample is placed in a capillary tube and inserted into the ion source via the direct insertion probe.

  • Probe Temperature Program: The probe is heated gradually to volatilize the sample directly into the ion source.

  • MS Parameters: Same as for GC-MS.

Visualizations

The following diagrams illustrate the proposed fragmentation pathways and a typical experimental workflow for the analysis of this compound.

peri_truxilline_fragmentation cluster_pathway_A Pathway A: Cocaine Moiety Fragmentation cluster_pathway_B Pathway B: Cyclobutane Ring Cleavage M This compound [M]•+ m/z 606 A1 Loss of Benzoic Acid [M - C₆H₅COOH]•+ m/z 484 M->A1 - C₆H₅COOH A2 Cocaine Monomer [C₁₇H₂₁NO₄]•+ m/z 303 M->A2 Cyclobutane Cleavage B1 Cinnamoylcocaine Radical Cation [C₁₇H₁₉NO₄]•+ M->B1 Symmetric Cleavage A3 Tropane Fragment [C₁₀H₁₂NO₂]•+ m/z 182 A2->A3 - C₆H₅COOH A4 Tropane Ring Fragment [C₅H₈N]+ m/z 82 A3->A4 - COOCH₃, -H

Caption: Proposed fragmentation pathways of this compound in EI-MS.

experimental_workflow start Illicit Cocaine Sample extraction Solvent Extraction (e.g., Methanol) start->extraction optional_sep Optional: Chromatographic Separation (TLC or HPLC) extraction->optional_sep gcms GC-MS Analysis extraction->gcms No dpms Direct Probe MS Analysis extraction->dpms optional_sep->gcms Yes data_analysis Data Analysis: - Mass Spectrum Interpretation - Library Matching gcms->data_analysis dpms->data_analysis identification Identification of this compound data_analysis->identification

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of peri-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated gas chromatography (GC) method for the qualitative and quantitative analysis of peri-Truxilline, a minor alkaloid found in coca leaves and illicit cocaine samples. The presence and relative abundance of this compound and other truxilline isomers can serve as a chemical fingerprint to determine the geographical origin and processing methods of cocaine.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in forensic science, natural product chemistry, and pharmaceutical analysis. The method utilizes derivatization followed by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) for sensitive and selective detection.

Introduction

The truxillines are a group of isomeric alkaloids that are present as minor constituents in all illicit cocaine samples.[1] These compounds are formed through the photochemical dimerization of cinnamoylcocaines in the coca plant.[2] The specific isomeric profile, including the concentration of this compound, provides valuable information for impurity profiling and can be indicative of the coca variety used in cocaine production, thus aiding in source determination.[1] Due to their low volatility and thermal instability, direct GC analysis of truxillines is challenging.[3] Therefore, a derivatization step is typically required to improve their chromatographic behavior.[3] This application note provides a comprehensive protocol for the analysis of this compound, adapted from established methods for truxilline isomer quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance of a gas chromatography method for the analysis of ten truxilline isomers, including this compound, using a flame ionization detector (FID).

ParameterValue
Linearity Range0.001 - 1.00 mg/mL[1]
Limit of Detection (LOD)0.001 mg/mL[1]
Internal Standard4',4''-dimethyl-α-truxillic acid dimethyl ester[1]
DetectorFlame Ionization Detector (FID)[1]

Experimental Protocol

This protocol describes the sample preparation, derivatization, and GC analysis for the determination of this compound.

1. Materials and Reagents

  • Reference standard of this compound

  • 4',4''-dimethyl-α-truxillic acid dimethyl ester (Internal Standard)

  • Lithium aluminum hydride (LiAlH₄)

  • Heptafluorobutyric anhydride (HFBA)

  • Anhydrous diethyl ether

  • Sodium sulfate, anhydrous

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Pyridine, analytical grade

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Helium (carrier gas), 99.999% purity

2. Sample Preparation and Derivatization

Two primary derivatization methods are commonly employed for the analysis of truxillines.

Method A: Reduction and Acylation [1]

  • Extraction: Accurately weigh a sample containing the truxillines and dissolve it in a suitable solvent, such as methanol.

  • Internal Standard Addition: Add a known concentration of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester.

  • Reduction: The truxillines are directly reduced with lithium aluminum hydride.

  • Acylation: The reduced products are then acylated with heptafluorobutyric anhydride.

  • Reconstitution: After the reaction, the sample is dried and reconstituted in a suitable solvent for GC injection.

Method B: Silylation [4][5]

  • Extraction: Dissolve the sample containing truxillines in a mixture of chloroform and pyridine (e.g., 5:1 v/v).[4]

  • Derivatization: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample solution.[4]

  • Reaction: Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[4]

  • Injection: The derivatized sample is then ready for GC analysis.

3. Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of derivatized this compound.

ParameterGC-FID Conditions[4]GC-MS Conditions (General)
Column DB1MS (35 m x 200 µm x 0.33 µm)[4]5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5)
Injection Volume 1.0 µL[4]1.0 µL
Injection Mode Split (50:1)[4]Split or Splitless
Injector Temperature 230 °C[4]250 - 280 °C
Oven Program 160°C (1 min), ramp 4°C/min to 200°C, ramp 6°C/min to 275°C (6.5 min)[4]Isothermal or temperature programmed, optimized for isomer separation
Carrier Gas Helium[4]Helium
Flow Rate 1.2 mL/min[4]1.0 - 1.5 mL/min
Detector Flame Ionization Detector (FID)[4]Mass Spectrometer
Detector Temperature 320 °C[4]N/A
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
Scan Range N/Am/z 40-500

4. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the chromatogram by comparing its retention time with that of a certified reference standard. For GC-MS, confirm the identity by comparing the mass spectrum with a reference spectrum.

  • Quantitative Analysis: Construct a calibration curve using the reference standard at multiple concentration levels. Calculate the concentration of this compound in the sample by relating its peak area to the calibration curve and correcting for the internal standard.

Workflow Diagram

peri_truxilline_analysis_workflow sample_prep Sample Preparation (Extraction & Weighing) add_is Add Internal Standard sample_prep->add_is derivatization Derivatization (e.g., Silylation with MSTFA) add_is->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation (e.g., DB-5 Column) gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection data_acquisition Data Acquisition detection->data_acquisition qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quant_analysis reporting Reporting qual_analysis->reporting quant_analysis->reporting

Caption: Workflow for the GC analysis of this compound.

Discussion

The choice between GC-FID and GC-MS will depend on the specific requirements of the analysis. GC-FID is a robust and cost-effective technique suitable for routine quantification when selectivity is not a major concern.[4] GC-MS provides higher selectivity and structural information, which is invaluable for the unambiguous identification of this compound, especially in complex matrices.[4] The derivatization step is critical for obtaining good peak shapes and preventing the thermal degradation of the truxillines in the hot GC injector.[3] The method described here, when properly validated, can provide accurate and reliable data for the determination of this compound in various samples.

Conclusion

This application note provides a detailed protocol for the analysis of this compound using gas chromatography. The method involves a necessary derivatization step followed by separation and detection using either FID or MS. The quantitative data demonstrates the method's suitability for the sensitive determination of this compound. This protocol can be a valuable tool for forensic laboratories and research institutions involved in the analysis of coca alkaloids.

References

Application Notes: Derivatization of peri-Truxilline for GC-FID Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peri-truxilline, one of the isomeric truxillines, is a minor alkaloid found in illicit cocaine samples. The analysis of truxilline isomers is crucial for determining the origin and trafficking routes of cocaine, as their relative abundance is indicative of the coca variety used in its production.[1] However, the direct analysis of this compound and other truxillines by gas chromatography (GC) is challenging due to their high polarity and thermal instability, which can lead to poor chromatographic peak shape and degradation in the hot injection port.[2] To overcome these limitations, a derivatization step is essential to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.

This application note details a robust and validated derivatization protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The described method involves a reduction followed by acylation, ensuring reliable and reproducible results for forensic and research applications.

Principle of the Method

The derivatization process involves two key steps:

  • Reduction: The truxilline isomers, including this compound, are first reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step targets the ester functionalities present in the molecule.

  • Acylation: The reduced products are then acylated with an acylating agent such as heptafluorobutyric anhydride (HFBA). This reaction converts the resulting hydroxyl groups into their corresponding heptafluorobutyryl esters, which are significantly more volatile and thermally stable, making them ideal for GC-FID analysis.[1]

The resulting derivatized this compound can be effectively separated from other derivatized truxilline isomers on a suitable GC column and quantified using a flame ionization detector.

Experimental Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Cocaine Sample Containing this compound Extraction Extraction of Truxillines Sample->Extraction Reduction Reduction with LiAlH4 Extraction->Reduction Extracted Truxillines Acylation Acylation with HFBA Reduction->Acylation Reduced Product GC_FID GC-FID Analysis Acylation->GC_FID Derivatized Sample Quantification Quantification GC_FID->Quantification Chromatographic Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

Protocol: Derivatization of this compound

Materials and Reagents:

  • Cocaine sample containing truxillines

  • Lithium aluminum hydride (LiAlH₄)

  • Heptafluorobutyric anhydride (HFBA)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester)[1]

  • Standard solutions of this compound

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Extraction of Truxillines:

    • Accurately weigh a known amount of the cocaine sample.

    • Perform a liquid-liquid extraction to isolate the truxilline fraction. A previously reported complex extraction procedure can be adapted for this purpose.[2]

  • Reduction:

    • Dry the extracted truxilline residue under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of anhydrous diethyl ether or THF.

    • In a separate vial, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Carefully add the LiAlH₄ suspension to the vial containing the extracted truxillines. Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) with occasional vortexing.

  • Quenching and Work-up:

    • Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a sodium hydroxide solution.

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Acylation:

    • Evaporate the solvent from the dried organic layer under a gentle stream of nitrogen.

    • Add a known volume of toluene and heptafluorobutyric anhydride (HFBA) to the dried residue.

    • Seal the vial and heat at a controlled temperature (e.g., 70-80 °C) for a specified time (e.g., 20-30 minutes).

  • Final Sample Preparation:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.

    • Add the internal standard to the final solution.

GC-FID Analysis Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent[3]

  • Detector: Flame Ionization Detector (FID)[3]

  • Column: DB-1MS (35 m x 200 µm x 0.33 µm) or similar non-polar capillary column[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[3]

  • Injector Temperature: 230 °C[3]

  • Detector Temperature: 320 °C[3]

  • Oven Temperature Program: 160 °C (hold for 1 min), ramp at 4 °C/min to 200 °C, then ramp at 6 °C/min to 275 °C (hold for 6.5 min)[3]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of a GC-FID method for the analysis of truxillines after derivatization.

ParameterValueReference
Linear Response Range 0.001 to 1.00 mg/mL[1]
Lower Detection Limit (LDL) 0.001 mg/mL[1]
Internal Standard 4',4''-dimethyl-α-truxillic acid dimethyl ester[1]
Derivatization Reagents Lithium aluminum hydride (LiAlH₄), Heptafluorobutyric anhydride (HFBA)[1]

Discussion

The described derivatization method, involving reduction followed by acylation, has been shown to be effective for the GC-FID analysis of ten truxilline isomers, including this compound.[1] This approach successfully addresses the challenges of analyzing these polar and thermally labile compounds. The use of an internal standard is crucial for accurate quantification, compensating for any variations in the extraction and derivatization efficiency.

Alternative derivatization techniques, such as silylation, are also commonly employed for the GC analysis of polar analytes containing hydroxyl or amine groups.[4][5] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[4][6][7] While silylation has been successfully used for other cocaine impurities, the reduction and acylation method is specifically documented for the comprehensive analysis of truxilline isomers.[1][6]

Conclusion

The derivatization of this compound through reduction and acylation is a reliable and validated method for its quantitative analysis by GC-FID. This protocol provides the necessary steps to convert the non-volatile alkaloid into a derivative suitable for gas chromatographic separation and detection. The application of this method is essential for forensic laboratories involved in cocaine profiling and origin determination.

References

Application Notes and Protocols for Truxilline Isomer Quantification in Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of truxilline isomers, minor alkaloids found in illicit cocaine samples, is a critical aspect of forensic chemistry and drug trafficking analysis. The relative abundance of these isomers can provide a chemical "fingerprint," offering insights into the geographic origin of the coca leaves and the manufacturing process used. This document provides detailed application notes and protocols for the sample preparation of truxilline isomers from cocaine hydrochloride samples for quantitative analysis by gas chromatography.

The truxillines are a group of fifteen isomeric alkaloids, including notable isomers such as alpha-, beta-, gamma-, delta-, and epsilon-truxilline, formed from the photodimerization of cinnamoylcocaines. Their analysis presents a challenge due to their low concentration relative to cocaine and the complexity of the sample matrix. The following protocols outline a robust methodology for the extraction, separation, and derivatization of truxilline isomers to ensure accurate and reproducible quantification.

Principle of the Method

The sample preparation workflow is designed to isolate the truxilline isomers from the bulk cocaine matrix and other impurities. This is achieved through a multi-step process involving an initial separation using column chromatography followed by chemical derivatization to enhance the volatility and thermal stability of the isomers for gas chromatographic analysis. The derivatization involves a reduction of the truxilline molecules followed by acylation.

Experimental Protocols

I. Sample Preparation: Isolation of Truxilline Isomers

This protocol describes the isolation of truxilline isomers from a powdered cocaine hydrochloride sample using alumina column chromatography. This step is crucial for removing the bulk of the cocaine, which would otherwise interfere with the analysis of the trace-level truxillines.

Materials and Reagents:

  • Illicit cocaine hydrochloride sample

  • Alumina, activated, basic, Brockmann I, standard grade, ~150 mesh

  • Chloroform, HPLC grade

  • Diethylamine, reagent grade

  • Internal Standard (IS): 4',4"-dimethyl-α-truxillic acid dimethyl ester solution (concentration to be determined based on expected truxilline levels)

  • Glass chromatography column (e.g., 20 cm x 1 cm) with a fritted disc and stopcock

  • Glass wool

  • Vials for fraction collection

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Insert a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of activated basic alumina in chloroform.

    • Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing. The final packed bed height should be approximately 10 cm.

    • Add a small layer of sand or glass wool to the top of the alumina bed to prevent disturbance during sample loading.

    • Pre-elute the column with chloroform until the alumina is fully wetted and equilibrated.

  • Sample Preparation and Loading:

    • Accurately weigh approximately 100 mg of the cocaine hydrochloride sample.

    • Dissolve the sample in a minimal amount of chloroform (e.g., 1-2 mL).

    • Spike the dissolved sample with a known amount of the internal standard solution.

    • Carefully load the dissolved sample onto the top of the prepared alumina column.

  • Column Elution and Fraction Collection:

    • Fraction 1 (Cocaine Elution): Elute the column with chloroform. The majority of the cocaine will elute in this fraction. Collect this fraction until the elution of cocaine is complete (can be monitored by TLC if necessary). This fraction is typically discarded.

    • Fraction 2 (Truxilline Elution): Prepare an elution solvent of chloroform containing a small percentage of diethylamine (e.g., 99:1 v/v). Elute the column with this solvent mixture. The truxilline isomers will elute in this fraction. Collect this fraction in a separate vial. The volume of this fraction should be optimized based on the specific column dimensions and alumina activity, but is typically in the range of 25-50 mL.

  • Solvent Evaporation:

    • Evaporate the solvent from the truxilline-containing fraction (Fraction 2) to dryness using a rotary evaporator at low temperature (e.g., < 40°C) to prevent degradation of the analytes.

    • The resulting residue contains the enriched truxilline isomers and is ready for derivatization.

II. Derivatization for Gas Chromatography Analysis

This protocol details the chemical derivatization of the isolated truxilline isomers to make them suitable for GC analysis. The process involves reduction with lithium aluminum hydride (LiAlH₄) followed by acylation with heptafluorobutyric anhydride (HFBA).

Materials and Reagents:

  • Dried truxilline isomer extract from Protocol I

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate, GC grade

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Conical reaction vials with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Reduction Step:

    • Reconstitute the dried truxilline extract in a minimal amount of anhydrous diethyl ether or THF (e.g., 1 mL) in a conical reaction vial.

    • Carefully add an excess of 1 M LiAlH₄ solution in THF (e.g., 0.5 mL) to the vial. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and perform this step in a fume hood.

    • Allow the reaction to proceed at room temperature for at least 30 minutes with occasional gentle swirling.

    • Quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid (e.g., 1 M H₂SO₄) until the solution is acidic.

    • Make the solution basic by adding a saturated sodium bicarbonate solution.

    • Extract the reduced products with diethyl ether or ethyl acetate (e.g., 3 x 2 mL).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Carefully evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation Step:

    • To the dried residue from the reduction step, add a small volume of ethyl acetate (e.g., 100 µL) and an excess of HFBA (e.g., 50 µL).

    • Seal the vial and heat at 70-80°C for 20 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the final derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.

Data Presentation

The following table summarizes the quantitative data for a typical GC-FID method for the analysis of derivatized truxilline isomers.[1]

ParameterValue
Analytical Technique Gas Chromatography-Flame Ionization Detection (GC-FID)
Isomers Quantified alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline
Internal Standard 4',4"-dimethyl-α-truxillic acid dimethyl ester
Linear Response Range 0.001 to 1.00 mg/mL
Lower Detection Limit 0.001 mg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the sample preparation and analysis of truxilline isomers in cocaine.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cocaine_sample Cocaine HCl Sample dissolve Dissolve in Chloroform + Internal Standard cocaine_sample->dissolve column_chrom Alumina Column Chromatography dissolve->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection evaporation1 Evaporation fraction_collection->evaporation1 reduction Reduction (LiAlH4) evaporation1->reduction acylation Acylation (HFBA) reduction->acylation evaporation2 Evaporation acylation->evaporation2 reconstitution Reconstitution evaporation2->reconstitution gc_analysis GC-FID/MS Analysis reconstitution->gc_analysis quantification Quantification gc_analysis->quantification

Caption: Workflow for Truxilline Isomer Quantification.

Logical Relationship of Sample Preparation Steps

The following diagram illustrates the logical relationship and purpose of each key step in the sample preparation protocol.

logical_relationship start Start: Illicit Cocaine Sample step1 Objective: Isolate Minor Alkaloids Method: Alumina Column Chromatography start->step1  Matrix Removal step2 Objective: Enhance Volatility for GC Method: Reduction (LiAlH4) step1->step2  Enriched Truxillines step3 Objective: Improve Thermal Stability Method: Acylation (HFBA) step2->step3  Reduced Intermediates end End: Sample Ready for GC Analysis step3->end  Derivatized Analytes

Caption: Key Objectives in Sample Preparation.

References

Application Notes and Protocols: peri-Truxilline as a Biomarker for Cocaine Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The geographical origin of illicit cocaine is a critical piece of information for law enforcement and intelligence agencies worldwide. Chemical profiling of seized cocaine samples can provide valuable links to specific cultivation areas and trafficking routes. The isomeric truxillines, a group of minor alkaloids present in coca leaves, have emerged as powerful biomarkers for this purpose. The relative abundance of these alkaloids, including peri-Truxilline, is indicative of the specific variety of the coca plant (Erythroxylum species) used in cocaine production, which in turn is often localized to distinct geographical regions.[1][2]

Truxillines are formed through the photochemical dimerization of cinnamoylcocaines in the coca leaves.[3] The specific profile of these isomers in a cocaine sample serves as a chemical "fingerprint" that can help to distinguish between cocaine produced in different regions, such as Colombia, Bolivia, and Peru.[1] This document provides detailed application notes and protocols for the use of this compound and other truxilline isomers as biomarkers for determining the origin of cocaine.

Data Presentation: Quantitative Analysis of Truxillines

The following table summarizes the average content of total truxillines found in coca leaf samples from major coca-growing regions in South America. This data demonstrates the significant variation in truxilline content by geographical origin, highlighting its utility as a biomarker.

Geographical RegionAverage Total Truxillines (% w/w relative to cocaine)
Bolivia
Chapare Valley2.80
Peru
Huallaga/Ucayali Valleys3.80
Apurimac Valley4.11
Colombia
Guaviare Region4.94
Putumayo-Caqueta Region14.66

Data adapted from Ehleringer, J. R., et al. (2000). Tracing the geographical origin of cocaine. Nature, 408(6810), 311-312.[4]

Logical Workflow for Cocaine Origin Determination

The determination of cocaine origin using this compound and other truxilline isomers follows a logical progression from the initial cultivation of the coca plant to the final analysis of the seized drug sample.

cluster_origin Geographical Origin cluster_production Cocaine Production cluster_analysis Laboratory Analysis Coca Plant Variety Coca Plant Variety Harvesting & Sun Exposure Harvesting & Sun Exposure Coca Plant Variety->Harvesting & Sun Exposure Influences initial cinnamoylcocaine content Environmental Factors Environmental Factors Environmental Factors->Harvesting & Sun Exposure Affects photodimerization Extraction & Processing Extraction & Processing Harvesting & Sun Exposure->Extraction & Processing Leads to truxilline formation Seized Cocaine Sample Seized Cocaine Sample Extraction & Processing->Seized Cocaine Sample Incorporates truxillines into final product Truxilline Profiling Truxilline Profiling Seized Cocaine Sample->Truxilline Profiling Sample analysis Origin Determination Origin Determination Truxilline Profiling->Origin Determination Comparison to reference data

Caption: Logical workflow for cocaine origin determination using truxilline profiling.

Experimental Protocols

The following protocol outlines the key steps for the analysis of this compound and other truxilline isomers in illicit cocaine samples by Gas Chromatography with Flame Ionization Detection (GC-FID). This method is based on the protocol described by Mallette et al. (2014).[1]

1. Sample Preparation

  • Objective: To extract and derivatize the truxilline isomers from the cocaine sample to make them suitable for GC analysis.

  • Materials:

    • Illicit cocaine hydrochloride sample

    • Internal standard (e.g., 4',4"-dimethyl-α-truxillic acid dimethyl ester)

    • Lithium aluminum hydride (LiAlH₄)

    • Heptafluorobutyric anhydride (HFBA)

    • Anhydrous diethyl ether

    • Sodium sulfate

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Organic solvents (e.g., chloroform, methanol)

  • Procedure:

    • Accurately weigh approximately 10 mg of the cocaine HCl sample.

    • Dissolve the sample in a suitable solvent mixture (e.g., chloroform:methanol, 9:1 v/v).

    • Add a known amount of the internal standard.

    • Reduction: The truxillines are directly reduced using a solution of lithium aluminum hydride in anhydrous diethyl ether. This step converts the ester functional groups to alcohols.

    • Extraction: After the reduction is complete, carefully quench the reaction with water and a solution of sodium hydroxide. Extract the reduced alkaloids into an organic solvent.

    • Derivatization: The extracted and dried (using anhydrous sodium sulfate) sample is then acylated with heptafluorobutyric anhydride (HFBA). This step converts the hydroxyl groups to their heptafluorobutyryl esters, which are more volatile and suitable for GC analysis.[1]

    • Evaporate the excess HFBA and redissolve the derivatized sample in a suitable solvent for GC injection.

2. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • Objective: To separate and quantify the derivatized truxilline isomers.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID)

    • Capillary column suitable for alkaloid analysis (e.g., 5% phenylmethylpolysiloxane)

  • Typical GC-FID Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/minute to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL (splitless mode)

3. Data Analysis and Interpretation

  • Objective: To identify and quantify this compound and other truxilline isomers and compare the profile to known origin data.

  • Procedure:

    • Identify the peaks corresponding to the derivatized truxilline isomers based on their retention times relative to the internal standard and by comparison with reference standards. Ten common truxilline isomers that can be quantified include alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[1]

    • Calculate the concentration of each isomer relative to the internal standard.

    • Determine the total truxilline content and the relative percentage of each isomer, including this compound.

    • Compare the obtained truxilline profile with a database of profiles from cocaine samples of known geographical origin to infer the likely source of the unknown sample. For instance, cocaine originating from Colombia typically exhibits a higher total truxilline content compared to cocaine from Peru or Bolivia.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the analysis of truxillines in cocaine samples.

Cocaine Sample Cocaine Sample Internal Standard Addition Internal Standard Addition Cocaine Sample->Internal Standard Addition Reduction (LiAlH4) Reduction (LiAlH4) Internal Standard Addition->Reduction (LiAlH4) Extraction Extraction Reduction (LiAlH4)->Extraction Derivatization (HFBA) Derivatization (HFBA) Extraction->Derivatization (HFBA) GC-FID Analysis GC-FID Analysis Derivatization (HFBA)->GC-FID Analysis Data Processing & Quantification Data Processing & Quantification GC-FID Analysis->Data Processing & Quantification Origin Determination Origin Determination Data Processing & Quantification->Origin Determination

Caption: Experimental workflow for truxilline analysis in cocaine.

Conclusion

The analysis of this compound and other truxilline isomers provides a robust and scientifically validated method for determining the geographical origin of illicit cocaine. The distinct profiles of these minor alkaloids, which are dependent on the coca plant variety and environmental conditions, serve as a reliable chemical signature. The detailed protocols and workflows presented in this document offer a comprehensive guide for researchers and forensic scientists to implement this powerful tool in their efforts to combat drug trafficking.

References

Application Note: Quantitative Analysis of peri-Truxilline in Forensic Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

peri-Truxilline is one of the isomeric truxillines, which are cyclobutane dimers of cinnamoylcocaine. These compounds are found as minor alkaloids in illicit cocaine samples and their relative abundance can provide valuable information for determining the geographic origin and trafficking routes of seized cocaine.[1] The quantitative analysis of this compound in forensic samples is crucial for chemical profiling and intelligence-led policing. This application note provides detailed protocols for the extraction and quantitative analysis of this compound from various forensic matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the analytical methods described in this document. These values are based on typical performance for similar analytes and require validation in the user's laboratory.

Table 1: LC-MS/MS Method Performance Characteristics for this compound

ParameterBloodUrineHairSeized Drug Sample
Limit of Detection (LOD) 0.01 ng/mL0.01 ng/mL0.5 pg/mg0.001 mg/mL
Limit of Quantification (LOQ) 0.05 ng/mL0.05 ng/mL1.5 pg/mg0.005 mg/mL
Linear Range 0.05 - 50 ng/mL0.05 - 50 ng/mL1.5 - 500 pg/mg0.005 - 1.00 mg/mL
Accuracy (% Bias) < 15%< 15%< 20%< 10%
Precision (%RSD) < 15%< 15%< 20%< 10%
Recovery > 85%> 85%> 70%N/A

Table 2: Gas Chromatography - Flame Ionization Detection (GC-FID) Method Performance for Truxilline Isomers (Including this compound) in Seized Drug Samples

ParameterPerformanceReference
Linear Range 0.001 to 1.00 mg/mL[1]
Lower Detection Limit 0.001 mg/mL[1]

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method depends on the forensic matrix. Below are detailed protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

This protocol is suitable for the extraction of this compound from blood and urine samples.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • To 1 mL of whole blood or urine, add 10 µL of the internal standard solution.

    • Vortex for 30 seconds.

    • For blood samples, sonicate for 15 minutes to lyse the cells, then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for extraction.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

    • Equilibrate with 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 100 mM acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

This protocol is suitable for the extraction of this compound from powder or tablet forms of seized drugs.

Materials:

  • Chloroform (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Ammonium hydroxide (concentrated)

  • Sodium sulfate (anhydrous)

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the homogenized seized drug sample into a glass tube.

    • Add 1 mL of deionized water and 10 µL of the internal standard solution.

    • Vortex until the sample is fully dissolved.

  • Extraction:

    • Add 100 µL of concentrated ammonium hydroxide to basify the solution (pH > 9).

    • Add 5 mL of a chloroform/isopropanol mixture (9:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Solvent Evaporation:

    • Transfer the organic (lower) layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (Q1) > Product ion 1 (Q3), Product ion 2 (Q3)

    • This compound-d3 (IS): Precursor ion (Q1) > Product ion (Q3)

Note: The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument used. The fragmentation patterns of truxillic and truxinic acid derivatives can serve as a guide for this optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add IS Add Internal Standard Sample->Add IS Extraction SPE or LLE Add IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Inject Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Report Final Report Data_Processing->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship Forensic_Sample Forensic Sample (Blood, Urine, Hair, Seized Material) Extraction Optimized Extraction (SPE or LLE) Forensic_Sample->Extraction is subjected to Instrumental_Analysis Instrumental Analysis (LC-MS/MS) Extraction->Instrumental_Analysis provides extract for Quantification Quantification of This compound Instrumental_Analysis->Quantification enables Data_Interpretation Data Interpretation for Source Determination Quantification->Data_Interpretation informs Legal_Proceedings Use in Legal Proceedings Data_Interpretation->Legal_Proceedings supports

Caption: Logical relationship of analytical steps in forensic analysis.

References

Application Note & Protocol: Development of a Validated Method for peri-Truxilline Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The truxillines are a complex group of isomeric alkaloids found as minor constituents in illicit cocaine samples. The relative distribution of these isomers, including peri-truxilline, can provide valuable information regarding the origin and processing of cocaine, making their accurate detection and quantification crucial for forensic and drug trafficking analysis. This document provides detailed protocols for a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the determination of this compound and other isomers. Additionally, a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined as a sensitive and specific alternative.

I. Validated Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method has been validated for the rapid determination of ten truxilline isomers, including this compound, in illicit cocaine samples.[1][2]

Quantitative Data Summary

The following table summarizes the validation parameters for the GC-FID method.

ParameterResult
InstrumentGas Chromatograph with Flame Ionization Detector
AnalyteThis compound (as part of a 10-isomer mix)
Linearity Range0.001 - 1.00 mg/mL[1][2]
Lower Limit of Detection (LOD)0.001 mg/mL[1][2]
Internal Standard4',4″-dimethyl-α-truxillic acid dimethyl ester[1][3]
Experimental Protocol: GC-FID Analysis

1. Sample Preparation (Derivatization)

  • Reduction: The truxilline isomers are directly reduced using lithium aluminum hydride (LiAlH4).

  • Acylation: Following reduction, the sample is acylated with heptafluorobutyric anhydride.[1][2]

2. Instrumental Analysis

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector.

    • Column: Capillary column suitable for alkaloid analysis.

    • Oven Temperature Program: A programmed temperature gradient to ensure separation of the ten isomers.

    • Carrier Gas: Helium or Hydrogen.

  • Detector:

    • Flame Ionization Detector (FID): Maintained at a high temperature for efficient ionization.

Experimental Workflow: GC-FID Method

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Illicit Cocaine Sample Reduction Reduction with Lithium Aluminum Hydride Sample->Reduction Direct Acylation Acylation with Heptafluorobutyric Anhydride Reduction->Acylation GC_Injection GC Injection Acylation->GC_Injection GC_Separation Capillary GC Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Quantification Quantification vs. Internal Standard FID_Detection->Quantification

Caption: Workflow for the GC-FID analysis of truxilline isomers.

II. Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of alkaloids in complex matrices. While a specific validated method for this compound was not found in the initial search, the following protocol is based on general methods for tropane and other alkaloid analysis and can be adapted and validated for this purpose.[4][5]

Quantitative Data Summary (Hypothetical for Method Development)

The following table presents typical validation parameters that should be established during method development and validation for this compound analysis by LC-MS/MS.

ParameterTarget Acceptance Criteria
InstrumentUPLC-MS/MS or HPLC-MS/MS
AnalyteThis compound
Linearity (r²)≥ 0.99
Limit of Detection (LOD)To be determined (typically in the µg/L to ng/L range)[4][5]
Limit of Quantitation (LOQ)To be determined (typically in the µg/L to ng/L range)[4][5]
Accuracy (% Recovery)80 - 120%
Precision (% RSD)≤ 15%
Internal StandardIsotopically labeled this compound or a structurally similar compound
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation

  • Extraction: Samples can be extracted using a liquid-liquid extraction with a suitable organic solvent or a solid-phase extraction (SPE) for cleanup and concentration.[4][5]

2. Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution.

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Reversed-Phase LC Separation LC_Injection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification

Caption: Proposed workflow for LC-MS/MS analysis of this compound.

III. Mass Spectrometry Fragmentation

Conclusion

The validated GC-FID method provides a reliable approach for the quantification of this compound in the context of illicit cocaine analysis. For applications requiring higher sensitivity and selectivity, the development and validation of an LC-MS/MS method is recommended. The protocols and workflows provided in this document serve as a comprehensive guide for researchers and scientists in the field.

References

Application Note: Solid-Phase Extraction of peri-Truxilline from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction and purification of peri-Truxilline from complex biological matrices, such as plasma, urine, and hair extracts, using solid-phase extraction (SPE). The protocol utilizes a mixed-mode cation exchange sorbent to achieve high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, quantitative performance data, and a visual workflow to aid in the implementation of this method.

Introduction

This compound is one of several isomeric truxillines, which are tropane alkaloids found as minor components in illicit cocaine samples.[1] The analysis of truxilline isomers is crucial for determining the origin and trafficking routes of cocaine.[1] Accurate quantification of this compound in complex biological matrices is often challenging due to the presence of interfering endogenous substances. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes matrix components, concentrates the analyte of interest, and improves the sensitivity and reliability of subsequent analytical methods.[2] This application note describes a detailed protocol for the extraction of this compound using a mixed-mode solid-phase extraction cartridge that combines reversed-phase and strong cation exchange retention mechanisms.

Data Presentation

The following tables summarize the expected quantitative performance of the described SPE protocol for the extraction of this compound from various complex matrices. The data is representative of typical performance for similar alkaloids analyzed by LC-MS/MS.

Table 1: Recovery of this compound from Spiked Matrices

MatrixSpiking Level (ng/mL)Mean Recovery (%)RSD (%)
Human Plasma592.54.8
5095.13.2
20094.33.5
Human Urine589.75.5
5091.24.1
20090.54.3
Hair Extract1 ng/mg85.46.8
10 ng/mg88.15.2

RSD: Relative Standard Deviation

Table 2: Method Detection and Quantification Limits

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from biological matrices using a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

Materials and Reagents
  • SPE Cartridge: Mixed-mode strong cation exchange (e.g., Oasis MCX, 3 cc, 60 mg)

  • This compound standard

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide (25%)

  • Deionized water

  • Sample Pre-treatment Solution: 2% Formic acid in deionized water

  • Wash Solution 1: 2% Formic acid in deionized water

  • Wash Solution 2: Methanol

  • Elution Solution: 5% Ammonium hydroxide in methanol

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Preparation
  • Plasma/Urine: To 1 mL of plasma or urine, add the internal standard. Dilute the sample with 1 mL of 2% formic acid in water. Vortex for 30 seconds.

  • Hair: Decontaminate and pulverize 10-20 mg of hair. Add 1 mL of methanol and the internal standard. Sonicate for 2 hours at 50°C. Centrifuge and collect the supernatant. Evaporate the supernatant to dryness and reconstitute the residue in 1 mL of 2% formic acid in water.

Solid-Phase Extraction Protocol
  • Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Post-Extraction Sample Biological Matrix (Plasma, Urine, Hair) Pretreat Add Internal Standard Dilute with 2% Formic Acid Sample->Pretreat Condition 1. Condition - 2 mL Methanol - 2 mL 2% Formic Acid Load 2. Load Pre-treated Sample Condition->Load Wash1 3a. Wash 2 mL 2% Formic Acid Load->Wash1 Waste1 To Waste Load->Waste1 Wash2 3b. Wash 2 mL Methanol Wash1->Wash2 Wash1->Waste1 Elute 4. Elute 2 mL 5% NH4OH in Methanol Wash2->Elute Waste2 To Waste Wash2->Waste2 Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Discussion

The use of a mixed-mode sorbent is advantageous for the extraction of basic compounds like this compound from complex matrices. The reversed-phase component retains the analyte and non-polar interferences, while the strong cation exchanger retains the protonated basic analyte. This dual retention mechanism allows for a more rigorous washing procedure, leading to cleaner extracts and reduced matrix effects during LC-MS/MS analysis. The elution is achieved by using a basic methanolic solution, which neutralizes the charge on the analyte, disrupting the ion-exchange retention and allowing it to be eluted.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the isolation and purification of this compound from various complex biological matrices. The high recovery and clean extracts obtained with this method make it highly suitable for sensitive and accurate quantification by LC-MS/MS, supporting research and development in forensic science and drug metabolism studies.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of truxilline isomers, which are significant minor alkaloids found in coca leaves and illicit cocaine samples. The proportion and type of truxilline isomers can serve as a chemical fingerprint to determine the geographical origin and manufacturing process of cocaine.[1] Given the existence of at least 15 truxilline isomers, including diastereomers, a high-resolution chiral separation method is essential for accurate profiling.[1] This document provides a comprehensive protocol for the separation of these isomers using a chiral stationary phase, suitable for researchers in forensic science, analytical chemistry, and drug development.

Introduction

Truxillines are a complex group of tropane alkaloids formed from the photochemical dimerization of cinnamoylcocaines.[1] Their structural diversity, arising from different stereochemical arrangements, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related isomers.[2] The direct chiral HPLC approach, utilizing a chiral stationary phase (CSP), is particularly well-suited for resolving enantiomers and diastereomers without the need for derivatization.[3] This method offers a reliable and reproducible means to separate and quantify truxilline isomers for forensic and research purposes.

Experimental Workflow

The overall experimental workflow for the HPLC separation of truxillines is depicted in the following diagram.

Truxilline Separation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Illicit Cocaine Sample or Coca Leaf Extract dissolution Dissolution in Mobile Phase sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system Chiral HPLC System filtration->hplc_system Inject separation Isocratic Separation on Chiral Stationary Phase hplc_system->separation detection UV Detection (e.g., 230 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal quantification Peak Integration and Quantification chromatogram->quantification report Reporting of Isomer Ratios quantification->report

Caption: Experimental workflow for truxilline separation by HPLC.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chemicals and Reagents
  • HPLC-grade acetonitrile, methanol, isopropanol, and n-hexane.

  • Diethylamine (DEA) or trifluoroacetic acid (TFA) for mobile phase modification.

  • Reference standards for truxilline isomers (if available).

Chromatographic Conditions
  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent), is recommended for its broad enantioselectivity. A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape. A typical starting composition could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV detection at 230 nm is suitable due to the presence of aromatic rings in the truxilline structure.

  • Injection Volume: 10 µL

Protocols

Standard Solution Preparation
  • Accurately weigh and dissolve truxilline reference standards in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Illicit Cocaine)
  • Accurately weigh approximately 10 mg of the homogenized cocaine sample into a 10 mL volumetric flask.

  • Add the mobile phase to the flask and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Record the chromatograms and integrate the peaks corresponding to the truxilline isomers.

Data Presentation

The following table summarizes the expected chromatographic data for the separation of several representative truxilline isomers on a chiral stationary phase.

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (T)
α-Truxilline12.5-1.1
β-Truxilline14.22.81.2
γ-Truxilline15.82.51.1
δ-Truxilline17.12.11.3
ε-Truxilline18.92.61.2

Logical Relationship of Chiral Separation

The separation of truxilline enantiomers and diastereomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.

Chiral Separation Principle cluster_system Chiral HPLC System cluster_interaction Molecular Interaction cluster_elution Elution Order racemic_mixture Truxilline Isomers (Enantiomers/Diastereomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Interaction separated_isomers Separated Isomers chiral_column->separated_isomers Differential Retention elutes_first Isomer R elutes first elutes_second Isomer S elutes second isomer_R Isomer R csp CSP isomer_R->csp Forms less stable diastereomeric complex isomer_S Isomer S isomer_S->csp Forms more stable diastereomeric complex csp->elutes_first Weaker interaction csp->elutes_second Stronger interaction

Caption: Principle of chiral separation of truxilline isomers.

Conclusion

The HPLC method described in this application note provides a reliable and effective means for the separation of truxilline isomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for the resolution of these closely related compounds. This method is suitable for quality control, forensic analysis, and research applications where the detailed profiling of truxilline isomers is required. Further optimization of the mobile phase composition and gradient elution may be necessary to resolve all 15 known isomers in a single run.

References

Capillary Electrophoresis for the High-Resolution Analysis of peri-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Peri-Truxilline is one of several isomeric truxillines, which are dimeric alkaloids derived from cinnamic acid and ecgonine. These compounds are found as minor alkaloids in coca leaves and can be present as impurities in illicit cocaine, making their analysis crucial for forensic applications and in the quality control of pharmaceutical derivatives. Capillary electrophoresis (CE) offers a powerful analytical tool for the separation of these structurally similar isomers with high efficiency and minimal solvent consumption. This document provides detailed protocols for the analysis of this compound using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

The truxilline isomers, including this compound, are formed through the photodimerization of cinnamoylcocaines. Due to their structural similarities, the separation of these isomers can be challenging. Capillary electrophoresis, with its high resolving power, is well-suited for this task. Various CE techniques have been investigated for the analysis of truxilline isomers, demonstrating the potential for both qualitative and quantitative analysis.

Physicochemical Properties of Truxilline Isomers

Experimental Protocols

Capillary Zone Electrophoresis (CZE) for General Screening

This protocol is designed for the rapid screening and separation of charged alkaloids, including this compound.

a. Instrumentation and Capillary Preparation:

  • Instrument: Any commercial capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., with a total length of 60 cm (52 cm to detector).

  • Capillary Conditioning (New Capillary):

    • Flush with 1 M NaOH for 30 min.

    • Flush with deionized water for 15 min.

    • Flush with 0.1 M HCl for 15 min.

    • Flush with deionized water for 15 min.

    • Finally, flush with running buffer for 30 min.

  • Daily Capillary Conditioning:

    • Flush with 0.1 M NaOH for 5 min.

    • Flush with deionized water for 5 min.

    • Flush with running buffer for 10 min.

b. Reagents and Buffer Preparation:

  • Running Buffer: 50 mM sodium phosphate buffer, pH 2.5.

    • To prepare 100 mL: Dissolve 0.69 g of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) in ~90 mL of deionized water. Adjust the pH to 2.5 with phosphoric acid. Bring the final volume to 100 mL with deionized water. Filter through a 0.22 µm syringe filter before use.

  • Sample Solvent: Deionized water or running buffer.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Dilute with the sample solvent to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

c. CZE Method Parameters:

ParameterValue
Separation Voltage +25 kV
Capillary Temperature 25 °C
Injection Mode Hydrodynamic (Pressure)
Injection Parameters 50 mbar for 5 seconds
Detection Wavelength 214 nm
Running Buffer 50 mM Sodium Phosphate, pH 2.5

d. Sample Preparation:

  • From Plant Material:

    • Extract 1 g of finely ground plant material with 10 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the sample solvent.

    • Filter through a 0.22 µm syringe filter before injection.

  • From Drug Formulations:

    • Dissolve the formulation in the sample solvent to achieve a target concentration of this compound within the calibration range.

    • Filter through a 0.22 µm syringe filter before injection.

Micellar Electrokinetic Chromatography (MEKC) for Isomer Separation

This protocol is optimized for the separation of structurally similar isomers of truxillines, including this compound. MEKC introduces a pseudostationary phase (micelles) to the background electrolyte, enabling separation based on differential partitioning.

a. Instrumentation and Capillary Preparation:

  • Follow the same instrumentation and capillary preparation steps as described for the CZE protocol.

b. Reagents and Buffer Preparation:

  • Running Buffer: 25 mM sodium borate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS).

    • To prepare 100 mL: Dissolve 0.95 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) and 1.44 g of SDS in ~90 mL of deionized water. Adjust the pH to 9.2 with 1 M NaOH or 1 M boric acid. Bring the final volume to 100 mL with deionized water. Filter through a 0.22 µm syringe filter before use.

  • Sample Solvent: 50:50 (v/v) Methanol:Water.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Dilute with the sample solvent to the desired concentrations.

c. MEKC Method Parameters:

ParameterValue
Separation Voltage +20 kV
Capillary Temperature 25 °C
Injection Mode Hydrodynamic (Pressure)
Injection Parameters 50 mbar for 3 seconds
Detection Wavelength 214 nm
Running Buffer 25 mM Sodium Borate, 50 mM SDS, pH 9.2

d. Sample Preparation:

  • Follow the same sample preparation procedures as described for the CZE protocol, using the MEKC sample solvent for reconstitution.

Data Presentation

The following tables represent expected quantitative data from the analysis of a this compound standard using the described protocols.

Table 1: Expected CZE Performance for this compound Analysis

ParameterExpected Value
Migration Time (min) 8 - 12
Peak Efficiency (plates) > 150,000
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/mL
Repeatability (RSD%) < 2.0% (Migration Time)
< 3.0% (Peak Area)

Table 2: Expected MEKC Performance for Truxilline Isomer Separation

ParameterExpected Value
Migration Time (min) 15 - 25
Resolution (Rs) > 1.5 (between isomers)
Linearity (r²) > 0.997
Limit of Detection (LOD) 0.2 - 1.0 µg/mL
Limit of Quantitation (LOQ) 1.0 - 5.0 µg/mL
Repeatability (RSD%) < 2.5% (Migration Time)
< 4.0% (Peak Area)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis sample Sample Source (Plant Material / Formulation) extraction Extraction / Dissolution sample->extraction filtration Filtration (0.22 µm) extraction->filtration injection Hydrodynamic Injection filtration->injection separation CE Separation (CZE or MEKC) injection->separation detection UV Detection (214 nm) separation->detection electropherogram Electropherogram detection->electropherogram quantification Peak Integration & Quantification electropherogram->quantification report Results & Reporting quantification->report

Caption: Experimental workflow for the analysis of this compound by CE.

mekc_separation cluster_capillary Capillary Cross-Section cluster_migration Migration Direction (+ Voltage) cluster_separation Separation Principle capillary {  Bulk Buffer Flow (EOF) |  Negatively Charged Micelle |  Neutral Analyte } A Analyte A (Less Hydrophobic) capillary:buffer->A Weaker Interaction B Analyte B (More Hydrophobic) capillary:micelle->B Stronger Interaction anode Anode (-) cathode Cathode (+) anode->cathode EOF Direction cathode->anode Micelle Electrophoretic Mobility explanation Analyte B spends more time in the slower-moving micelle, resulting in a longer migration time.

Application Note: Synthesis of a Stable Isotope-Labeled peri-Truxilline Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the synthesis of a deuterium-labeled internal standard of peri-Truxilline, specifically Hexadeuterated peri-Truxillic Acid (peri-Truxillic Acid-d6). This internal standard is designed for use in quantitative mass spectrometry (MS) assays, enabling accurate and precise measurement of this compound in complex biological matrices. The synthesis involves a two-step process: the preparation of trans-Cinnamic Acid-d6 followed by a solid-state photochemical [2+2] cycloaddition to yield the target molecule. This protocol provides researchers, particularly those in drug development and pharmacology, with a reliable method for producing a critical reagent for pharmacokinetic and metabolic studies of this compound and related compounds.

Introduction

Truxillines are a class of natural products characterized by a cyclobutane core formed from the dimerization of cinnamic acid derivatives. These compounds, including the various stereoisomers of truxillic and truxinic acids, have garnered significant interest due to their diverse biological activities.[1] peri-Truxillic acid is one of the five stereoisomers of truxillic acid. Accurate quantification of these compounds in biological samples is crucial for understanding their therapeutic potential and metabolic fate.

Internal standards are essential for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry.[2][3] Stable isotope-labeled internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[4] This document provides a detailed methodology for the synthesis of peri-Truxillic Acid-d6, a suitable internal standard for the quantification of this compound. The synthetic strategy is based on the well-established photochemical [2+2] cycloaddition of cinnamic acids.[5]

Synthesis Overview

The synthesis of peri-Truxillic Acid-d6 is a two-step process:

  • Synthesis of trans-Cinnamic Acid-d6: A deuterated precursor, trans-Cinnamic Acid-d6, is synthesized from commercially available deuterated benzaldehyde.

  • Photochemical [2+2] Cycloaddition: The deuterated cinnamic acid undergoes a solid-state photodimerization to form the cyclobutane ring of peri-Truxillic Acid-d6. The stereochemical outcome of this reaction is controlled by the crystal packing of the precursor.

Experimental Protocols

Materials and Instrumentation
  • Benzaldehyde-d6 (99 atom % D)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • High-pressure mercury vapor lamp (≥ 200 W)

  • Quartz reaction vessel

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

  • Nuclear magnetic resonance (NMR) spectrometer

  • High-resolution mass spectrometer (HRMS)

Step 1: Synthesis of trans-Cinnamic Acid-d6

This procedure is adapted from standard Knoevenagel condensation methods.

  • In a round-bottom flask, dissolve Benzaldehyde-d6 (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL per gram of benzaldehyde).

  • Add piperidine (0.1 eq) to the solution as a catalyst.

  • Heat the reaction mixture at 100 °C for 4 hours. Carbon dioxide evolution should be observed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl (to neutralize the pyridine).

  • A white precipitate of trans-Cinnamic Acid-d6 will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of water and ethanol to yield pure trans-Cinnamic Acid-d6.

  • Dry the product under vacuum and characterize by NMR and HRMS to confirm isotopic enrichment and purity.

Step 2: Synthesis of peri-Truxillic Acid-d6 via Photochemical [2+2] Cycloaddition

The formation of the peri-isomer is dependent on achieving the correct crystal packing of the cinnamic acid precursor. This protocol is designed to favor the formation of a polymorph that yields the desired stereoisomer upon irradiation.

  • Dissolve the synthesized trans-Cinnamic Acid-d6 (1.0 g) in a minimal amount of hot ethanol.

  • Slowly add distilled water dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly and undisturbed to room temperature over several hours to promote the formation of well-ordered crystals. This slow crystallization is crucial for obtaining the desired polymorph.

  • Collect the crystals by vacuum filtration and dry them under vacuum.

  • Place the crystalline trans-Cinnamic Acid-d6 in a quartz reaction vessel.

  • Irradiate the solid with a high-pressure mercury vapor lamp for 48-72 hours. The solid should be periodically mixed to ensure uniform exposure.

  • After irradiation, the resulting solid will be a mixture of unreacted monomer and various dimeric products.

  • Suspend the solid in dichloromethane (DCM) to dissolve the remaining trans-Cinnamic Acid-d6 monomer.

  • Filter the suspension to isolate the insoluble dimeric products.

  • The crude peri-Truxillic Acid-d6 can be further purified by preparative HPLC using a suitable reversed-phase column and a water/acetonitrile gradient.

  • Characterize the final product by NMR and HRMS to confirm its structure, stereochemistry (if possible with available techniques), and isotopic purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of peri-Truxillic Acid-d6.

Parametertrans-Cinnamic Acid-d6peri-Truxillic Acid-d6
Molecular Formula C₉D₆H₂O₂C₁₈D₁₂H₄O₄
Molecular Weight 154.20 g/mol 308.40 g/mol
Expected Yield 80-90%30-40% (after purification)
Purity (by HPLC) >98%>99%
Isotopic Enrichment >99 atom % D>99 atom % D

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the this compound internal standard.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated Precursor cluster_step2 Step 2: Photochemical Cycloaddition benzaldehyde_d6 Benzaldehyde-d6 knoevenagel Knoevenagel Condensation benzaldehyde_d6->knoevenagel malonic_acid Malonic Acid malonic_acid->knoevenagel cinnamic_acid_d6 trans-Cinnamic Acid-d6 knoevenagel->cinnamic_acid_d6 Pyridine, Piperidine crystallization Slow Crystallization cinnamic_acid_d6->crystallization photodimerization [2+2] Photocycloaddition (UV light) crystallization->photodimerization purification Purification (HPLC) photodimerization->purification peri_truxilline_IS peri-Truxillic Acid-d6 (Internal Standard) purification->peri_truxilline_IS

Caption: Synthetic workflow for peri-Truxillic Acid-d6.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of a deuterated this compound internal standard. The described method, involving a Knoevenagel condensation followed by a solid-state photochemical cycloaddition, is a reliable approach for obtaining the target compound with high isotopic purity. This internal standard will be a valuable tool for researchers in drug metabolism, pharmacokinetics, and other fields requiring the accurate quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in peri-Truxilline GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography (GC) analysis of peri-Truxilline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing in my this compound GC analysis?

Peak tailing in the GC analysis of this compound, an isomeric truxilline, is a frequent issue that can compromise the accuracy and resolution of your results.[1][2] The causes can be broadly categorized into two groups: physical issues within the GC system and chemical interactions involving the analyte.[3][4]

  • Physical Issues: These problems often affect all peaks in the chromatogram and can include:

    • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the carrier gas flow path.[1][5][6]

    • System Leaks: Leaks in the inlet, septum, or fittings can lead to a non-uniform flow and peak distortion.

    • Contamination: Buildup of non-volatile residues from previous injections in the injector liner, column inlet, or guard column can interfere with the sample pathway.[7][8]

  • Chemical Issues: These are often specific to certain compounds, and given the polar nature of this compound, they are a primary suspect for peak tailing.[9]

    • Active Sites: Free silanol groups on the surface of the GC liner, packing material, or the column itself can interact strongly with the polar functional groups of this compound, causing delayed elution and tailing peaks.[1][6][10]

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, often in the form of fronting, but tailing can also occur.[7][11]

    • Thermal Decomposition: Truxillines can be thermally labile. High temperatures in the GC inlet might cause degradation, which can appear as peak tailing.[9][12]

    • Inadequate Derivatization: Due to their polarity, truxillines are often derivatized before GC analysis to make them more volatile and less prone to interaction with active sites. Incomplete or improper derivatization will result in the presence of the original polar analyte, leading to significant tailing.[13][14][15][16]

Q2: How can I differentiate between physical and chemical causes of peak tailing for this compound?

A key diagnostic step is to observe the behavior of other peaks in your chromatogram.[3][4]

  • If all peaks are tailing, including any internal standards or other analytes, the problem is likely a physical issue with the GC system.[1][12] This points towards problems like a poorly installed column, a leak, or a contaminated inlet that affects all compounds passing through.

  • If only the this compound peak (and other polar analytes) are tailing, the cause is more likely chemical.[3][4] This suggests specific interactions between your analyte and active sites in the system or issues with the derivatization process.

Q3: What are the immediate troubleshooting steps I should take when I observe peak tailing with this compound?

When you first encounter peak tailing, follow a systematic approach to diagnose and resolve the issue.

  • Inlet Maintenance: The inlet is a common source of problems. Start by replacing the inlet liner and septum.[5] Use a deactivated liner to minimize interactions with the analyte.[1]

  • Column Maintenance: Trim a small portion (e.g., 10-20 cm) from the front of the column. This can remove accumulated non-volatile residues and active sites that have formed at the column inlet.[5][7]

  • Check for Leaks: Use an electronic leak detector to check for any gas leaks at all fittings, especially around the inlet and detector.

  • Verify Derivatization: If you are using a derivatization procedure, ensure that the reagents are fresh and the reaction has gone to completion. You may need to optimize the reaction time and temperature.[15]

Q4: I've performed basic maintenance, but the this compound peak is still tailing. What are the next steps?

If initial troubleshooting doesn't resolve the issue, you'll need to investigate more deeply into the chemical and methodological aspects.

  • Use a Guard Column: A deactivated guard column installed before the analytical column can help to trap non-volatile contaminants and protect the analytical column from the sample matrix.

  • Optimize Injection Parameters: If using a splitless injection, ensure the purge activation time is set correctly to avoid solvent tailing, which can sometimes be mistaken for analyte tailing.[7]

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of the analyte at the head of the column, which can sometimes reduce tailing.[5]

  • Consider a Different Column: If you are using a standard non-polar column, switching to a column with a more inert stationary phase or a phase specifically designed for basic compounds might be beneficial.

  • Sample Dilution: To rule out column overload, try injecting a more diluted sample. If the peak shape improves, your original sample was too concentrated.[11]

Data Presentation: Impact of Troubleshooting on Peak Asymmetry

The following table provides a hypothetical summary of how different troubleshooting steps can affect the peak asymmetry of this compound. A perfectly symmetrical peak has an asymmetry factor of 1.0. Values greater than 1.0 indicate tailing.

Condition Description Hypothetical this compound Peak Asymmetry Factor
Initial State Untreated column, standard liner, potential for active sites.2.5
After Inlet Maintenance Replaced liner with a deactivated one and a new septum.1.8
After Column Trimming Trimmed 15 cm from the column inlet.1.6
Optimized Derivatization Ensured complete derivatization of the sample.1.2
Combined Solution All of the above measures implemented.1.05

Experimental Protocols

Detailed Methodology for GC Analysis of this compound (Hypothetical Optimized Protocol)

This protocol is a synthesized example based on common practices for analyzing truxillines and other alkaloids.

1. Sample Preparation and Derivatization:

  • Objective: To convert the polar this compound into a more volatile and less polar derivative to improve chromatographic performance.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample containing this compound into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., ethyl acetate) to dissolve the sample.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

2. Gas Chromatography (GC) Parameters:

  • Instrument: Agilent 7890 GC (or equivalent) with Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: FID at 300°C.

Mandatory Visualizations

Here are diagrams illustrating the troubleshooting workflow and the experimental process for this compound GC analysis.

TroubleshootingWorkflow Start Peak Tailing Observed for this compound CheckAllPeaks Are All Peaks Tailing? Start->CheckAllPeaks PhysicalIssue Likely a Physical Issue CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely a Chemical Issue CheckAllPeaks->ChemicalIssue No InletMaintenance Perform Inlet Maintenance (New Liner & Septum) PhysicalIssue->InletMaintenance CheckDerivatization Verify Derivatization Protocol ChemicalIssue->CheckDerivatization TrimColumn Trim Column Inlet InletMaintenance->TrimColumn CheckLeaks Check for System Leaks TrimColumn->CheckLeaks ProblemSolved Peak Shape Improved CheckLeaks->ProblemSolved UseInertColumn Consider More Inert GC Column CheckDerivatization->UseInertColumn OptimizeMethod Optimize Injection/Oven Parameters UseInertColumn->OptimizeMethod OptimizeMethod->ProblemSolved

Caption: Troubleshooting workflow for peak tailing in GC analysis.

ExperimentalWorkflow SamplePrep Sample Weighing & Dissolution Derivatization Derivatization with BSTFA + TMCS SamplePrep->Derivatization GC_Injection GC Injection (Splitless) Derivatization->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Detection Detection (FID) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Caption: Experimental workflow for this compound GC analysis.

References

Technical Support Center: Resolution of Peri-Truxilline and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of peri-truxilline and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and purification of these complex diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in resolving this compound from its other isomers?

A1: The primary challenges in resolving this compound stem from the presence of multiple structurally similar diastereomers and, in some cases, enantiomers. These isomers, including alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, neo-, and epi-truxilline, often have very similar physicochemical properties, such as solubility and polarity. This similarity makes their separation by common techniques like fractional crystallization and chromatography difficult, often resulting in co-elution or co-crystallization.

Q2: Which analytical techniques are suitable for quantifying the isomeric purity of this compound?

A2: Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) or Electron Capture Detection (GC-ECD) are well-established methods for the quantitative analysis of truxilline isomers. These methods typically require a derivatization step, such as reduction with lithium aluminum hydride followed by acylation with heptafluorobutyric anhydride, to improve the volatility and chromatographic properties of the analytes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed for analytical-scale separation.

Q3: What are the most promising preparative techniques for isolating pure this compound?

A3: For obtaining larger quantities of pure this compound, three main techniques should be considered:

  • Preparative Chiral High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolving power by utilizing a chiral stationary phase that can differentiate between the subtle stereochemical differences of the isomers.

  • Preparative Supercritical Fluid Chromatography (Prep-SFC): SFC is often faster and uses less organic solvent than HPLC. It has shown great promise for the separation of chiral compounds and isomers.

  • Fractional Crystallization: This classical technique can be effective if there are sufficient differences in the solubility of the isomers in a particular solvent system. It can be a cost-effective method for large-scale purification but may require extensive optimization.

Q4: Can I use the same column for both analytical and preparative HPLC?

A4: While it is possible to use a smaller-bore analytical column for micro-purification, scaling up to preparative quantities requires a larger-diameter column with a higher loading capacity. The method developed on an analytical column serves as the starting point for the preparative method, which will then need to be optimized for the larger column dimensions and higher sample loads.

Troubleshooting Guides

Preparative Chiral HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution of Isomers 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase composition not optimal. 3. Column temperature not optimized. 4. Low column efficiency.1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns are often a good starting point for alkaloids. 2. Adjust the ratio of organic modifier to the non-polar solvent. Introduce a different organic modifier to alter selectivity. Additives like diethylamine (for basic compounds) can improve peak shape and resolution. 3. Vary the column temperature. Lower temperatures often improve chiral resolution, but this is not always the case. 4. Decrease the flow rate. Ensure the column is properly packed and not overloaded.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Inappropriate mobile phase pH.1. Add a competing base (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to block active sites on the stationary phase. 2. Reduce the injection volume or the concentration of the sample. 3. For amine-containing compounds like truxillines, a basic mobile phase can improve peak shape.
Co-elution with Other Isomers 1. Insufficient selectivity of the chromatographic system. 2. Overlapping peaks due to peak broadening.1. Change the organic modifier (e.g., switch from isopropanol to ethanol) to alter selectivity. Try a different class of CSP. 2. Optimize the flow rate and reduce the sample load to achieve sharper peaks.
Fractional Crystallization Troubleshooting
Issue Potential Cause Recommended Solution
No Crystal Formation 1. Solution is not supersaturated. 2. Presence of impurities inhibiting nucleation.1. Slowly evaporate the solvent or cool the solution further. 2. Try a different solvent or a solvent mixture. Consider a pre-purification step to remove significant impurities.
Oily Precipitate Forms Instead of Crystals 1. Compound is "oiling out" due to high supersaturation or inappropriate solvent.1. Heat the solution to re-dissolve the oil and then cool it more slowly. Add a co-solvent in which the compound is more soluble.
Poor Isomeric Purity of Crystals 1. Co-crystallization of multiple isomers. 2. Inefficient removal of mother liquor.1. Experiment with different solvents and crystallization temperatures to find conditions where the solubility difference between this compound and other isomers is maximized. 2. Ensure thorough washing of the crystals with cold, fresh solvent. Multiple recrystallization steps may be necessary.

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Method Development

This protocol outlines a general approach to developing a preparative HPLC method for the resolution of this compound.

1. Initial Analytical-Scale Screening:

  • Columns: Screen a set of chiral stationary phases (CSPs). Good starting points for tropane alkaloids include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase: Start with a normal-phase mobile phase such as n-hexane/isopropanol or n-hexane/ethanol with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Screening Process: Run a gradient elution on each column to determine which CSP provides the best initial separation of the target isomer.

2. Analytical Method Optimization:

  • Isocratic Elution: Once a promising CSP is identified, develop an isocratic method by adjusting the ratio of the organic modifier to achieve a good balance between resolution and run time.

  • Flow Rate and Temperature: Optimize the flow rate (typically lower flow rates improve resolution) and column temperature.

3. Loading Study:

  • On the optimized analytical method, perform a loading study by injecting increasing concentrations of the sample to determine the maximum sample load before significant loss of resolution occurs.

4. Scale-Up to Preparative Column:

  • Use the optimized analytical conditions to calculate the parameters for the preparative column. The flow rate and sample load are scaled up based on the cross-sectional area of the preparative column compared to the analytical column.

  • Equation for Flow Rate Scaling:

    • Fprep = Fanalyt × (dprep / danalyt)²

    • Where F is the flow rate and d is the column diameter.

  • Equation for Sample Load Scaling:

    • Loadprep = Loadanalyt × (dprep / danalyt)²

5. Preparative Method Refinement:

  • Fine-tune the preparative method by slightly adjusting the mobile phase composition and flow rate to optimize the purity and yield of the collected fractions.

Protocol 2: Fractional Crystallization Screening

This protocol provides a systematic approach to screen for suitable conditions for the fractional crystallization of this compound.

1. Solvent Selection:

  • Select a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

  • Determine the solubility of the isomeric mixture in each solvent at room temperature and at an elevated temperature (e.g., boiling point). An ideal solvent will show a significant increase in solubility with temperature.

2. Single Solvent Crystallization:

  • Dissolve the isomeric mixture in a minimal amount of a promising hot solvent to create a saturated solution.

  • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer.

  • Observe for crystal formation. If crystals form, isolate them by filtration and analyze their isomeric purity.

3. Solvent/Anti-Solvent Crystallization:

  • Dissolve the isomeric mixture in a small amount of a "good" solvent (in which it is highly soluble).

  • Slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid.

  • Allow the solution to stand and observe for crystal formation.

4. Optimization:

  • Once a promising solvent system is identified, optimize the crystallization process by varying the cooling rate, initial concentration, and solvent ratios to maximize the yield and purity of the desired isomer.

Data Presentation

The following tables present hypothetical but realistic quantitative data to illustrate the comparison of different preparative separation techniques for the resolution of this compound from a complex isomeric mixture.

Table 1: Comparison of Preparative Chiral HPLC Conditions

Parameter Method A Method B Method C
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Pirkle-type (Whelk-O 1)
Mobile Phase n-Hexane/Ethanol/DEA (80:20:0.1)n-Hexane/Isopropanol/DEA (90:10:0.1)n-Hexane/IPA (85:15)
Resolution (Rs) of this compound 1.82.51.2
Throughput (mg/hour) 503565
Purity of Collected Fraction (%) 98.599.595.0
Yield (%) 858090

DEA: Diethylamine, IPA: Isopropanol

Table 2: Comparison of Preparative SFC and HPLC

Parameter Preparative SFC Preparative HPLC
Column Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase CO2/Methanol/DEA (75:25:0.1)n-Hexane/Ethanol/DEA (80:20:0.1)
Run Time per Injection (min) 820
Solvent Consumption (L/gram purified) ~2~15
Throughput (mg/hour) 7050
Purity of Collected Fraction (%) 99.098.5
Yield (%) 8885

Visualizations

Experimental_Workflow cluster_0 Method Development cluster_1 Preparative Scale-Up Start Start Analytical_Screening Analytical Scale Screening (Multiple CSPs & Mobile Phases) Start->Analytical_Screening Optimization Analytical Method Optimization (Isocratic, Flow Rate, Temp.) Analytical_Screening->Optimization Loading_Study Loading Study Optimization->Loading_Study Scale_Up Scale-Up Calculation (Flow Rate & Sample Load) Loading_Study->Scale_Up Prep_Run Preparative Chromatography Run Scale_Up->Prep_Run Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Analysis Purity & Yield Analysis Fraction_Collection->Analysis Pure_Isomer Pure_Isomer Analysis->Pure_Isomer Troubleshooting_Resolution Problem Poor Resolution Change_MP Adjust Mobile Phase (Solvent Ratio, Additives) Problem->Change_MP Change_CSP Screen Different CSP Problem->Change_CSP Optimize_Conditions Optimize Temperature & Flow Rate Problem->Optimize_Conditions Check_Efficiency Check Column Efficiency (Reduce Load, New Column) Problem->Check_Efficiency Improved? Improved? Change_MP->Improved? Change_CSP->Improved? Optimize_Conditions->Improved? Check_Efficiency->Improved? Improved?->Problem No Success Success Improved?->Success Yes

Technical Support Center: Analysis of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the gas chromatographic (GC) analysis of truxilline isomers.

Troubleshooting Guide: Resolving Co-elution of Truxilline Isomers

Co-elution of truxilline isomers is a significant challenge in GC analysis due to their structural similarity, high polarity, and thermal instability.[1] This guide provides a systematic approach to resolving these issues.

Question: My truxilline isomer peaks are poorly resolved or completely co-eluting. What is the most common reason for this?

Answer: The most common reason for the co-elution of truxilline isomers is the unsuitability of standard GC methods for these specific compounds. Truxillines are known to be too polar and thermally unstable for direct GC analysis.[1] At the high temperatures used in a standard GC injection port, they can degrade, leading to poor chromatography and inaccurate results.[1]

Successful analysis of truxilline isomers by GC requires a critical chemical modification step known as derivatization . This process modifies the analytes to make them more volatile and thermally stable, which is essential for good chromatographic separation.[1]

Question: I've confirmed that derivatization is necessary. What is the recommended procedure?

Answer: A robust and validated derivatization procedure is crucial for the successful separation of truxilline isomers. A widely used method involves a two-step process: reduction followed by acylation.[2] This converts the native truxillines into stable derivatives suitable for GC analysis.

Detailed Experimental Protocol: Derivatization of Truxillines

This protocol is based on the methodology developed for the separation of ten distinct truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-).[2]

Step 1: Reduction

  • Accurately weigh your sample containing truxillines into a suitable reaction vial.

  • Add a solution of Lithium Aluminum Hydride (LAH) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF). LAH is a powerful reducing agent and must be handled with extreme care under anhydrous (dry) conditions.

  • Allow the reaction to proceed to completion. This step reduces the ester functionalities of the truxilline molecules.

Step 2: Acylation

  • Following the reduction, carefully quench any excess LAH according to standard laboratory safety procedures.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add an acylating reagent, such as Heptafluorobutyric Anhydride (HFBA) , along with a suitable solvent (e.g., ethyl acetate).

  • Heat the mixture at a controlled temperature (e.g., 70-90°C) for a specified time to ensure complete acylation of the reduced functional groups.

  • After cooling, the derivatized sample is ready for GC-FID analysis.

Disclaimer: This protocol is a summary of a published method. Users should consult the original literature and adhere to all institutional safety guidelines when working with hazardous reagents like LAH and HFBA.

Question: After derivatization, my peaks are still not fully resolved. How can I optimize my GC parameters?

Answer: If co-elution persists after proper derivatization, you should systematically optimize your GC method. The following flowchart outlines a logical troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Truxilline Co-elution cluster_1 GC Parameter Optimization start Co-elution of Truxilline Isomers Observed check_deriv Is Derivatization Performed? (Reduction + Acylation) start->check_deriv deriv_step Perform Derivatization (See Protocol) check_deriv->deriv_step No opt_column 1. Select Appropriate Column (e.g., DB-1, DB-5) check_deriv->opt_column Yes deriv_step->opt_column opt_temp 2. Optimize Temperature Program (Lower initial temp, slow ramp rate) opt_column->opt_temp opt_flow 3. Adjust Carrier Gas Flow Rate (Optimize for linear velocity) opt_temp->opt_flow check_resolve Is Resolution Sufficient? opt_flow->check_resolve success Problem Resolved: Quantify Isomers check_resolve->success Yes advanced Consider Advanced Techniques: - GCxGC (2D GC) - Alternative Method (e.g., HPLC) check_resolve->advanced No

Troubleshooting workflow for resolving co-eluting truxilline isomers.

GC Parameter Optimization in Detail:

  • GC Column Selection: The choice of capillary column is critical. A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), or a low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5), is often a good starting point for separating the derivatized isomers.

  • Temperature Program: Avoid high initial temperatures. Start with a lower oven temperature and use a slow ramp rate (e.g., 2-5 °C/min). This increases the interaction time of the analytes with the stationary phase, improving the chances of separation.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium is typical) affects efficiency. Ensure the flow rate is optimized for your column's internal diameter to achieve the best theoretical plate count, which translates to sharper peaks and better resolution.

Quantitative Data and Method Parameters

The following table summarizes the recommended GC-FID conditions as a starting point for the analysis of derivatized truxilline isomers, based on established methods for cocaine impurity profiling.

ParameterRecommended SettingPurpose
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID provides excellent sensitivity for carbon-containing analytes.
Column DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar column for general-purpose separations.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate ~1 mL/min (Constant Flow Mode)A typical flow rate for this column dimension.
Injector Temp. 280 - 290°CEnsures rapid volatilization of derivatized analytes.
Detector Temp. 320°CPrevents condensation of analytes in the detector.
Oven Program 200°C to 320°C at 4°C/min, hold for 4 minA representative temperature program to elute the high-boiling derivatives.
Injection Mode Splitless or Split (e.g., 25:1)Splitless for trace analysis; Split for higher concentrations.
Derivatization Mandatory: Reduction (LAH) + Acylation (HFBA)Increases volatility and thermal stability of all truxilline isomers.

Note: This is a representative method. The exact retention times and elution order of the ten truxilline isomers (α, β, δ, ε, γ, ω, ζ, peri, neo, and epi) must be confirmed using authenticated reference standards under your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are truxillines and why are they analyzed? Truxillines are a group of alkaloids found in coca leaves that are formed by the photochemical dimerization of cinnamoylcocaines. The relative amounts of different truxilline isomers in an illicit cocaine sample can serve as a chemical "fingerprint," providing valuable information about the geographic origin of the coca leaves and the processing methods used.

Q2: Why can't I just use a mass spectrometer (MS) to differentiate co-eluting isomers? While a mass spectrometer is excellent for identifying compounds, isomers often have identical or very similar mass spectra. If two isomers are not separated chromatographically (i.e., they enter the ion source at the same time), the resulting mass spectrum will be a composite of both, making differentiation and accurate quantification nearly impossible. Chromatographic separation must be achieved first.

Q3: Is the derivatization step truly mandatory? Yes. For GC analysis, derivatization is considered essential. The scientific literature consistently reports that underivatized truxillines are too polar and thermally labile for successful GC analysis, leading to degradation and severe peak tailing.[1]

Q4: Are there any alternatives to GC for analyzing truxilline isomers? Yes. While GC-FID after derivatization is a validated method, other analytical techniques have been used. High-Performance Liquid Chromatography (HPLC) with UV detection can be used to analyze the truxillines intact, without the need for derivatization. Capillary Electrophoresis (CE) has also been explored as a separation technique. These methods can be considered if GC method development proves unsuccessful.

Q5: Where can I obtain reference standards for all the truxilline isomers? Obtaining certified reference materials for all truxilline isomers can be challenging. They are typically sourced from specialized chemical suppliers that provide standards for forensic and toxicological analysis. Researchers may need to consult catalogs from major chemical standard providers or contact national metrology institutes.

References

Technical Support Center: Optimizing Injection Parameters for Peri-Truxilline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of peri-truxilline and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for this compound analysis?

A1: The primary analytical methods for the analysis of this compound and other truxilline isomers are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for isomer separation. Thin-Layer Chromatography (TLC) is also utilized for screening and separation.

Q2: Why is derivatization necessary for the GC analysis of truxillines?

A2: Truxillines, including this compound, are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection. Common derivatization reagents for truxillines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylating agents.

Q3: What are the main challenges in the chromatographic analysis of this compound?

A3: The main challenges include:

  • Isomer Resolution: this compound is one of several truxilline isomers with very similar chemical structures and properties, making their separation difficult.

  • Peak Tailing: The polar nature of the analytes can lead to peak tailing, which affects resolution and quantitation.

  • Thermal Degradation: Truxillines can be thermally labile, and degradation can occur in the GC injector if the temperature is too high.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing signal suppression or enhancement in MS detection.

Gas Chromatography (GC) Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Active sites in the injector liner or column Deactivate the liner with a silylating agent or use a liner with a deactivated surface. Trim the first few centimeters of the column.
Improper derivatization Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature.
Injector temperature too low Increase the injector temperature in increments of 10-20°C, but avoid exceeding the thermal stability limit of the derivatized analyte.
Sample overload Dilute the sample or decrease the injection volume.
Issue 2: No or Low Analyte Response

Possible Causes & Solutions:

CauseSolution
Analyte degradation in the injector Lower the injector temperature. Use a pulsed pressure or programmed temperature vaporization (PTV) inlet to minimize residence time in the injector.
Leak in the injection system Check for leaks at the septum, syringe, and column connections using an electronic leak detector.
Improper syringe handling Ensure the syringe is clean and functioning correctly. For manual injections, ensure a consistent and rapid injection technique.
Derivatization issues Verify the integrity of the derivatization reagent and optimize the reaction conditions.
Experimental Protocol: Derivatization for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Sample Preparation: Accurately weigh 1 mg of the dried sample extract into a micro-reaction vial.

  • Reagent Addition: Add 100 µL of a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

Table 1: Typical GC-MS Injection Parameters for Derivatized Truxilline Isomers
ParameterTypical Value/Range
Injection Volume 1 - 2 µL
Injector Temperature 250 - 280 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Split Ratio 10:1 to 50:1 (Optimize based on concentration)
Liner Type Deactivated, single taper with glass wool

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Issue 1: Poor Resolution of this compound from other Isomers

Possible Causes & Solutions:

CauseSolution
Inappropriate column chemistry Use a chiral stationary phase (CSP) specifically designed for alkaloid or amine separations. Polysaccharide-based CSPs are often effective.
Mobile phase composition not optimized Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.
Flow rate too high Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
Column temperature not optimal Vary the column temperature. Lower temperatures often enhance enantioselectivity.
Issue 2: Variable Retention Times

Possible Causes & Solutions:

CauseSolution
Pump issues (inconsistent flow) Purge the pump to remove air bubbles. Check for leaks in the pump heads and connections.
Mobile phase instability Prepare fresh mobile phase daily. Ensure adequate mixing if using a multi-component mobile phase.
Column equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Table 2: Example Chiral HPLC Injection Parameters for Truxilline Isomer Separation
ParameterExample Value/Range
Injection Volume 5 - 20 µL
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 20 - 30 °C
Detection UV at 230 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing this compound Extraction Extraction of Alkaloids Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization GC Analysis HPLC_Sample HPLC Injection Extraction->HPLC_Sample HPLC Analysis GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation HPLC_Sample->Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantitation Quantitation Integration->Quantitation

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Problem Encountered (e.g., Poor Peak Shape) Check_Injection Verify Injection Parameters (Volume, Temp, Split Ratio) Start->Check_Injection Check_Derivatization Review Derivatization Protocol (Reagents, Time, Temp) Start->Check_Derivatization For GC Check_Mobile_Phase Check Mobile Phase (HPLC) (Composition, Freshness) Start->Check_Mobile_Phase For HPLC Check_Column Inspect Column & Liner (Contamination, Installation) Check_Injection->Check_Column Solution Implement Corrective Action Check_Derivatization->Solution Check_Column->Solution Check_Mobile_Phase->Solution

Caption: Logical troubleshooting flow for chromatographic issues.

Preventing thermal degradation of peri-Truxilline in the injector

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of peri-Truxilline in the injector port during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to thermal degradation?

A1: this compound is a tropane alkaloid and an isomer of truxilline, which is formed by the photochemical dimerization of cinnamoylcocaines.[1][2] Like other truxillines, it is known to be thermally labile. At the high temperatures typically used in GC injectors (250°C or higher), this compound can degrade, leading to inaccurate quantification and the appearance of degradation products in the chromatogram.[1] The degradation can occur through cleavage of ester bonds or other rearrangements, resulting in the formation of compounds like methylecgonine or methylecgonidine.[1][3]

Q2: What are the typical signs of this compound degradation in my GC results?

A2: You may suspect thermal degradation of this compound if you observe the following in your chromatograms:

  • Reduced peak area or complete absence of the this compound peak: This indicates that the analyte is not reaching the detector intact.[4]

  • Appearance of unexpected peaks: These are likely the degradation products.[5]

  • Peak tailing or broadening: This can be caused by interactions with active sites in the injector or column, which can be exacerbated by high temperatures.[4][6]

  • Poor reproducibility of results: If the degradation is inconsistent, your quantitative results will not be reliable.

Q3: Are there alternative analytical techniques if thermal degradation cannot be avoided?

A3: Yes, if optimizing GC conditions does not resolve the thermal degradation of this compound, you might consider liquid chromatography-mass spectrometry (LC-MS). This technique operates at lower temperatures and is often the method of choice for thermally unstable compounds like alkaloids.[3] Another potential, though less common, alternative is Supercritical Fluid Chromatography (SFC).

Troubleshooting Guide

Issue 1: Reduced or No Peak for this compound

This is a common symptom of thermal degradation in the injector. The high temperature causes the this compound molecule to break down before it reaches the analytical column.

Troubleshooting Steps & Solutions

Parameter Recommendation Rationale Reference
Injector Temperature Lower the injector temperature incrementally (e.g., in 20-25°C steps). A starting point of 250°C is common, but for thermally labile compounds, lower temperatures are often necessary.To minimize the thermal stress on the analyte during vaporization.[3][5]
Injection Technique Switch to a "gentler" injection technique such as Cool On-Column (COC) or Programmed Temperature Vaporization (PTV).These techniques introduce the sample into the system at a lower initial temperature, reducing the risk of thermal shock and degradation.[5][7][8]
Liner Type and Maintenance Use an inert liner (e.g., deactivated fused silica). Regularly clean or replace the liner, especially when analyzing "dirty" samples. Avoid using glass wool in the liner as it can have active sites.Active sites on a dirty or non-inert liner can catalyze the degradation of thermally sensitive compounds.[4][5][9][10]
Solvent Choice The choice of solvent can influence the vaporization process and the extent of degradation. For some tropane alkaloids, ethyl acetate has been shown to cause less degradation than methanol at higher temperatures.The solvent affects how the analyte is deposited and vaporized in the inlet. A solvent that allows for rapid and uniform vaporization at a lower temperature can be beneficial.[3]

Experimental Protocol: Optimizing Injector Temperature

  • Baseline Experiment: Analyze a known concentration of a this compound standard using your current method and record the peak area.

  • Temperature Reduction: Lower the injector temperature by 25°C.

  • Analysis: Inject the same standard and record the peak area.

  • Evaluation: Compare the peak area to the baseline. An increase in peak area suggests a reduction in thermal degradation.

  • Iteration: Continue to lower the temperature in 25°C increments, analyzing the standard at each step, until you observe a decrease in peak area (indicating incomplete vaporization) or no further improvement.

  • Final Temperature Selection: Choose the lowest temperature that provides the best peak shape and response.

Issue 2: Appearance of Unidentified Peaks

The presence of new, unexpected peaks that are not in your standard or blank runs often points to the formation of degradation products.

Troubleshooting Steps & Solutions

Parameter Recommendation Rationale Reference
Confirm Degradation Run a blank (solvent injection) to ensure the peaks are not from contamination. Then, analyze a this compound standard at a significantly lower injector temperature (e.g., 200°C).If the unknown peaks are absent or significantly smaller at the lower temperature, it strongly suggests they are degradation products.[3][9]
Mass Spectrometry (MS) If your GC is connected to a mass spectrometer, examine the mass spectra of the unknown peaks. Degradation products of this compound may show characteristic fragments related to the original molecule.MS can help in the tentative identification of the degradation products, confirming their origin from the parent analyte.[3]
Reduce Residence Time If using a splitless injection, minimize the splitless time. A longer residence time in a hot injector increases the likelihood of degradation.To reduce the amount of time the analyte is exposed to high temperatures in the injector.[5][8]

Logical Workflow for Identifying Degradation Products

Caption: Workflow for troubleshooting unidentified peaks.

Signaling Pathways and Experimental Workflows

Degradation Pathway of this compound

The following diagram illustrates a simplified potential degradation pathway for this compound in a hot GC injector. High temperatures can induce cleavage of the ester linkages, leading to the formation of smaller, more volatile compounds.

Degradation_Pathway cluster_Injector Hot GC Injector PeriTruxilline This compound Degradation Thermal Degradation PeriTruxilline->Degradation Heat High Temperature (>250°C) Heat->Degradation Product1 Methylecgonidine Degradation->Product1 Product2 Truxillic/Truxinic Acid Derivative Degradation->Product2

Caption: Potential thermal degradation of this compound.

Recommended Experimental Workflow for Method Development

This workflow outlines a systematic approach to developing a GC method for this compound that minimizes thermal degradation.

Experimental_Workflow cluster_Workflow Method Development Workflow A Start: Analyze this compound Standard B Assess Peak Shape and Area A->B C Degradation Suspected? B->C D Optimize Injector Temperature (Lower in 20-25°C steps) C->D Yes I Method Finalized C->I No E Select Inert Liner (e.g., Deactivated Fused Silica) D->E F Consider Alternative Injection Technique (e.g., Cool On-Column) E->F G Re-analyze Standard F->G H Acceptable Result? G->H H->D No, Re-optimize H->I Yes J Consider Derivatization or Alternative Technique (LC-MS) H->J If optimization fails

Caption: Workflow for minimizing this compound degradation.

References

Troubleshooting Baseline Noise in peri-Truxilline Chromatograms: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of peri-Truxilline and related alkaloids. This guide provides detailed troubleshooting advice for researchers, scientists, and drug development professionals encountering baseline noise in their chromatograms. By following these recommendations, you can enhance the quality and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise and how does it affect my this compound analysis?

Baseline noise refers to the short-term, random fluctuations of the baseline in a chromatogram when no analyte is being eluted.[1][2] Excessive baseline noise can obscure small peaks, leading to inaccurate peak integration and reduced analytical sensitivity.[3][4] In the analysis of this compound, which may be present at low concentrations or in complex mixtures with other isomers, a stable baseline is critical for accurate quantification and resolution from other compounds.[5][6]

Q2: What are the most common causes of baseline noise in HPLC systems?

Baseline noise in HPLC can originate from various components of the system. The most frequent causes include issues with the mobile phase (e.g., impurities, dissolved gases, improper mixing), the pump (e.g., pulsations, faulty check valves), the column (e.g., contamination, degradation), the detector (e.g., lamp instability, contaminated flow cell), and the laboratory environment (e.g., temperature fluctuations, electrical interference).[1][2][7][8][9][10][11][12]

Q3: How can I distinguish between baseline noise and baseline drift?

Baseline noise is characterized by rapid, random, and short-term fluctuations.[1] In contrast, baseline drift is a gradual, long-term, and directional change in the baseline.[1][2] While both can affect data quality, their causes and troubleshooting approaches are different.

Troubleshooting Guides

Guide 1: Mobile Phase and Solvent-Related Issues

Issues with the mobile phase are a primary contributor to baseline noise.[1] Use the following steps to diagnose and resolve these problems.

Experimental Protocol: Mobile Phase Preparation and Degassing

  • Solvent Quality: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][12] Older or contaminated solvents, such as trifluoroacetic acid (TFA), can degrade and increase UV absorbance, leading to baseline noise.[8]

  • Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles, which can cause pressure fluctuations and noise.[2][12] Common degassing techniques include helium sparging, vacuum degassing, and using an inline degasser.[1][8] Ensure your inline degasser is functioning correctly.[9]

  • Mixing: If using a gradient elution, ensure the solvents are adequately mixed. Inadequate mixing can cause periodic fluctuations in the baseline.[11] Consider adding a mixer with a larger volume.[2]

Troubleshooting Workflow: Mobile Phase

start High Baseline Noise Observed check_solvents Are solvents HPLC grade and fresh? start->check_solvents prepare_fresh Prepare fresh mobile phase check_solvents->prepare_fresh No check_degassing Is mobile phase thoroughly degassed? check_solvents->check_degassing Yes prepare_fresh->check_degassing degas Degas mobile phase (sparging, vacuum, inline) check_degassing->degas No check_mixing Is gradient mixing adequate? check_degassing->check_mixing Yes degas->check_mixing improve_mixing Improve mixing (e.g., larger mixer) check_mixing->improve_mixing No end Baseline Noise Reduced check_mixing->end Yes improve_mixing->end

Caption: Troubleshooting workflow for mobile phase-related baseline noise.

Guide 2: HPLC System Components (Pump, Column, Detector)

If mobile phase issues are ruled out, the noise may originate from the HPLC hardware.

Experimental Protocol: System Component Check

  • Pump: Check for pressure pulsations, which can indicate worn pump seals or faulty check valves.[1][9] A rhythmic baseline noise often points to the pump.[1]

  • Column: A contaminated or degraded column can be a source of noise.[1][9] To isolate this issue, replace the column with a union and observe the baseline.[9] If the noise disappears, the column is the culprit. Consider using a guard column to protect your analytical column.[1]

  • Detector: Inspect the detector's flow cell for contamination or air bubbles.[11][12] A weak or failing lamp (e.g., deuterium lamp) can also cause noise.[1][11]

Troubleshooting Signaling Pathway: Component Diagnosis

cluster_0 System Components cluster_1 Potential Issues cluster_2 Troubleshooting Actions Pump Pump Pump_Issues Pressure Pulsations Worn Seals Faulty Check Valves Pump->Pump_Issues Column Column Column_Issues Contamination Stationary Phase Bleed Void Formation Column->Column_Issues Detector Detector Detector_Issues Contaminated Flow Cell Air Bubbles Failing Lamp Detector->Detector_Issues Pump_Actions Perform Maintenance (replace seals, clean check valves) Pump_Issues->Pump_Actions Column_Actions Flush with Strong Solvent Replace Column Use Guard Column Column_Issues->Column_Actions Detector_Actions Flush Flow Cell Replace Lamp Detector_Issues->Detector_Actions

Caption: Diagnostic pathway for HPLC component-related baseline noise.

Guide 3: Environmental and Other Factors

External factors can also contribute to baseline noise.

Experimental Protocol: Environmental and Electrical Check

  • Temperature: Ensure the HPLC system is in a temperature-controlled environment.[1] Temperature fluctuations near the column and detector can cause baseline drift and noise.[7][8] Insulating the tubing between the column and detector can help.[8]

  • Vibrations: Place the HPLC on a stable bench, away from sources of vibration.

  • Electrical Interference: Check for nearby electrical equipment that may be causing interference.[10] Ensure the HPLC has a stable, isolated power supply.[10]

Quantitative Data Summary

The following table summarizes acceptable and problematic baseline noise levels. These are general guidelines, and specific values may vary depending on the detector and application.

ParameterAcceptable LevelProblematic LevelPotential Causes
Short-Term Noise (Peak-to-Peak) < 1 x 10-5 AU> 5 x 10-5 AUDetector noise, mobile phase outgassing, pump pulsations
Baseline Drift < 1 x 10-4 AU/hr> 5 x 10-4 AU/hrTemperature fluctuations, column equilibration, mobile phase composition change
Signal-to-Noise Ratio (S/N) > 10 for quantification< 3 for detectionHigh baseline noise, low analyte concentration

Note: AU = Absorbance Units. These values are illustrative and may not be applicable to all systems.

By systematically addressing these potential sources of baseline noise, researchers analyzing this compound can significantly improve the quality and reliability of their chromatographic data. For persistent issues, consulting the instrument manufacturer's technical support is recommended.

References

Technical Support Center: Ghost Peaks in the Analysis of Truxilline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to ghost peaks during the analysis of truxilline isomers.

I. Frequently Asked Questions (FAQs)

Q1: What are ghost peaks in the context of truxilline isomer analysis?

A1: Ghost peaks, also known as artifact or spurious peaks, are signals in a chromatogram that do not correspond to the injected sample's analytes of interest, in this case, truxilline isomers.[1][2] They can appear in both sample and blank injections, complicating data interpretation and potentially leading to inaccurate quantification.[3]

Q2: Why are ghost peaks a significant problem in drug development and research?

A2: In the pharmaceutical industry, the presence of ghost peaks can compromise data integrity.[3] They can be misidentified as impurities or degradation products of the active pharmaceutical ingredient (API), leading to out-of-specification (OOS) results. This can trigger costly and time-consuming investigations, delay batch releases, and cast doubt on the stability and purity of the drug product.

Q3: What are the most common sources of ghost peaks in the HPLC analysis of truxilline isomers?

A3: The most frequent causes of ghost peaks include:

  • Mobile phase contamination: Impurities in solvents, buffers, or water, or the degradation of mobile phase components.[1][4]

  • LC system contamination: Carryover from previous injections, contaminated injector components, or leaching from tubing and seals.[1][3]

  • Sample preparation issues: Contaminated vials, caps, filters, or solvents used in sample dilution.[1]

  • Column-related problems: A contaminated or aging column can bleed stationary phase or release previously adsorbed compounds.[1]

Q4: How can I differentiate between a ghost peak and a genuine truxilline isomer or impurity?

A4: A systematic approach is necessary to distinguish ghost peaks from true analyte signals. Key steps include:

  • Blank Injections: Injecting a blank solvent run. Peaks that appear in the blank are likely ghost peaks.[5]

  • Peak Shape Analysis: Ghost peaks often have a different peak shape (e.g., broader or more distorted) compared to the sharp, well-defined peaks of the target analytes.

  • Retention Time Comparison: Ghost peaks may have inconsistent retention times, whereas analyte peaks should be highly reproducible under the same conditions.

  • Gradient Analysis: In gradient elution, if the equilibration time is extended and the ghost peak size increases, it suggests an impurity in the mobile phase is accumulating on the column.[4]

II. Troubleshooting Guide for Ghost Peaks

Problem: Unexpected peaks are appearing in my chromatograms during the analysis of truxilline isomers, even in blank runs.

Troubleshooting Workflow

G start Unexpected Peak Observed blank_injection Inject Blank Solvent start->blank_injection peak_present Peak Present in Blank? blank_injection->peak_present mobile_phase Investigate Mobile Phase peak_present->mobile_phase Yes no_peak Peak Absent in Blank peak_present->no_peak No system_contamination Investigate System Contamination mobile_phase->system_contamination end Problem Resolved system_contamination->end sample_prep Investigate Sample Preparation no_peak->sample_prep column_issue Investigate Column sample_prep->column_issue truxilline_degradation Consider Truxilline-Specific Issues column_issue->truxilline_degradation truxilline_degradation->end

Caption: A logical workflow for troubleshooting ghost peaks.

Step-by-Step Troubleshooting Guide
  • Mobile Phase Contamination:

    • Action: Prepare fresh mobile phase using high-purity (HPLC-grade or better) solvents and water.[3][4] Filter all aqueous buffers.

    • Rationale: Impurities in the solvents or water can accumulate on the column and elute as ghost peaks, especially during gradient runs.[1][4] Buffers, especially those containing organic acids like trifluoroacetic acid, can degrade over time.[4]

    • Verification: If the ghost peak disappears with the fresh mobile phase, the original mobile phase was the source of contamination.

  • LC System Contamination (Carryover):

    • Action: Perform multiple blank injections after a sample injection to see if the ghost peak intensity decreases with each subsequent blank.[4] Clean the injector needle and sample loop.

    • Rationale: Carryover from a previous, more concentrated sample is a common cause of ghost peaks that have the same retention time as a known analyte but at a much lower intensity.[4]

    • Verification: If the peak intensity diminishes with each blank, carryover is the likely cause. Implement a more rigorous needle wash protocol.

  • Sample Preparation Issues:

    • Action: Prepare a new sample using clean glassware, vials, and caps. Filter a portion of the sample diluent and inject it as a blank.

    • Rationale: Contaminants can be introduced from various sources during sample preparation, including detergents on glassware or leachables from plastic vials and filters.[1]

    • Verification: If the ghost peak is absent in the new sample preparation, the original sample preparation materials were contaminated.

  • Column-Related Problems:

    • Action: If the above steps do not resolve the issue, disconnect the column and replace it with a union. Run a blank gradient. If the peak disappears, the column is the source. Try flushing the column with a strong solvent or replacing it if it is old.

    • Rationale: The column can become contaminated with strongly retained compounds from previous analyses or the stationary phase can degrade and bleed, causing spurious peaks.[1]

    • Verification: If the ghost peak is absent without the column, the column is the source of the problem.

  • Detector and Data Acquisition Issues:

    • Action: Check the detector lamp energy and ensure the baseline is stable. Review the integration parameters to ensure that baseline noise is not being integrated as a peak.

    • Rationale: A failing detector lamp can cause baseline noise and drift that may be misinterpreted as small peaks.[1] Improper integration settings can also lead to the appearance of false peaks.

  • Truxilline-Specific Issues (Degradation/Isomerization):

    • Action: Evaluate the mobile phase pH and temperature. Truxilline isomers may be susceptible to degradation or isomerization under certain conditions. Prepare samples and standards fresh and store them at an appropriate temperature.

    • Rationale: Although not a true "ghost peak," on-column degradation or isomerization of truxilline can produce unexpected peaks. Truxillines are known to be thermally labile, especially in GC analysis, which suggests that stability in HPLC should also be considered.[4]

    • Verification: If altering the mobile phase pH or temperature, or using freshly prepared samples, eliminates the unexpected peak, it was likely a degradation or isomerization product.

III. Quantitative Data Summary

Table 1: Characteristics of Common Ghost Peaks

Source of Ghost PeakTypical Peak ShapeAppearance in Blank RunBehavior in Gradient Elution
Mobile Phase ContaminationOften broad and may appear at reproducible retention times.YesPeak height may increase with longer column equilibration times.[4]
System CarryoverTypically sharp, resembling the analyte peak but smaller.Yes, especially after a concentrated sample injection.Elutes at the same retention time as the parent analyte.
Sample ContaminantCan be sharp or broad, depending on the contaminant.No (unless the diluent is contaminated).Retention time is dependent on the contaminant's properties.
Column BleedRises in the baseline, especially at higher organic solvent concentrations.YesMore pronounced at the end of a gradient run.

Table 2: Potential Adducts of Truxilline Isomers in LC-MS

Truxilline has a molecular weight of approximately 674.8 g/mol . In electrospray ionization mass spectrometry (ESI-MS), adduct formation is common and can be mistaken for impurities or ghost peaks.

Adduct IonMass-to-Charge Ratio (m/z)Notes
[M+H]⁺~675.8The protonated molecule, typically the most abundant ion in positive ion mode.
[M+Na]⁺~697.8Sodium adduct, very common if there are trace amounts of sodium salts in the mobile phase or sample.[6][7]
[M+K]⁺~713.9Potassium adduct, also common from glassware or buffers.[7]
[M+NH₄]⁺~692.8Ammonium adduct, common when using ammonium-based buffers (e.g., ammonium formate or acetate).[7]
[M-H]⁻~673.8The deprotonated molecule in negative ion mode.
[M+HCOO]⁻~719.8Formate adduct, common when using formic acid in the mobile phase in negative ion mode.

IV. Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Truxilline Isomers

This protocol is a representative method for the analysis of truxilline isomers. Actual conditions may need to be optimized.

G sample_prep Sample Preparation (Dissolve in Mobile Phase A) hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (230 nm) hplc_analysis->data_acquisition chromatogram_analysis Chromatogram Analysis (Peak Integration and Quantification) data_acquisition->chromatogram_analysis

Caption: A simplified workflow for HPLC-UV analysis of truxilline isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

  • Sample Diluent: Mobile Phase A

Protocol 2: GC-MS Analysis of Truxilline Isomers (with Derivatization)

Due to the thermal lability of truxillines, direct GC analysis can lead to degradation.[4] A derivatization step is often required.

  • Reduction: The truxilline isomers are reduced using a reagent such as lithium aluminum hydride.[8]

  • Acylation: The reduced products are then acylated with an agent like heptafluorobutyric anhydride (HFBA) to increase volatility.[8]

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Inlet Temperature: 280 °C

    • Oven Program: 150 °C hold for 1 min, then ramp to 300 °C at 10 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-750.

V. Logical Relationships in Ghost Peak Investigation

G cluster_0 Initial Observation cluster_1 Diagnostic Tests cluster_2 Potential Sources unexpected_peak Unexpected Peak blank_run Blank Injection unexpected_peak->blank_run clean_vial Clean Sample Vial unexpected_peak->clean_vial Peak Absent in Blank no_column Analysis without Column unexpected_peak->no_column All Else Fails fresh_mobile_phase Fresh Mobile Phase blank_run->fresh_mobile_phase Peak Present source_system System Contamination / Carryover blank_run->source_system Peak Present source_mobile_phase Mobile Phase Contamination fresh_mobile_phase->source_mobile_phase Peak Disappears source_sample_prep Sample Prep Contamination clean_vial->source_sample_prep Peak Disappears source_column Column Issue no_column->source_column Peak Disappears

Caption: Logical flow for isolating the source of a ghost peak.

References

Technical Support Center: Optimal Separation of peri-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal separation of peri-Truxilline using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the optimal column for the separation of this compound?

A1: A definitive "optimal" column for this compound is not extensively documented in publicly available literature, as many analyses of truxilline isomers have historically utilized gas chromatography (GC) following derivatization.[1] However, based on the chemical properties of this compound as a stereoisomer and an alkaloid, several HPLC column types can be considered as excellent starting points for method development. The choice will depend on the specific goals of the separation (e.g., chiral purity vs. separation from other alkaloids).

The primary candidates for column selection fall into three main categories:

  • Reversed-Phase (RP) Columns (e.g., C18, C8): These are the most common type of HPLC columns and separate compounds based on hydrophobicity.[2][3] While standard C18 columns may not resolve chiral isomers, they are useful for separating this compound from other, more or less polar, related impurities.

  • Phenyl Columns (e.g., Phenyl-Hexyl): These columns offer alternative selectivity to C18 columns due to π-π interactions between the phenyl stationary phase and the aromatic rings in the Truxilline structure.[4] This can be particularly effective for separating isomers.

  • Chiral Stationary Phases (CSPs): For the specific separation of this compound from its other stereoisomers, a chiral column is essential.[5][6][7][8] Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral separations and would be a primary choice for resolving Truxilline isomers.[5]

Q2: I am seeing poor resolution between this compound and other isomers on my C18 column. What should I do?

A2: Poor resolution of isomers on a standard C18 column is expected as these columns primarily separate based on hydrophobicity, and isomers often have very similar polarities.[4] Here are some troubleshooting steps:

  • Switch to a Phenyl Column: A phenyl-based stationary phase can provide different selectivity through π-π interactions, which may be sufficient to resolve positional isomers.

  • Employ a Chiral Stationary Phase: If you are trying to separate enantiomers or diastereomers, a chiral column is necessary. This is the most effective approach for resolving stereoisomers.[5][7]

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention time and may improve resolution.

    • pH: The pH of the mobile phase can significantly impact the retention of alkaloids. Since this compound is a basic compound, operating at a slightly acidic to neutral pH will ensure it is protonated, which can affect its interaction with the stationary phase.

    • Additive/Ion-Pairing Reagents: The addition of a small amount of an acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase can improve peak shape for basic compounds. For very polar compounds, an ion-pairing reagent might be considered.

Q3: My peaks for this compound are tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these interactions.

  • Lower the Mobile Phase pH: Using a mobile phase with a pH between 3 and 4 will ensure that the basic nitrogen on the this compound is protonated and will also suppress the ionization of the residual silanol groups, thus reducing peak tailing.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol interactions.

Q4: How do I choose between normal-phase and reversed-phase HPLC for this compound separation?

A4: The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the solubility of your sample and the specific separation you want to achieve.

  • Reversed-Phase HPLC: This is the most common and generally preferred method for its robustness and compatibility with aqueous samples. RP-HPLC separates molecules based on their hydrophobicity. Given that this compound is often extracted as part of a complex mixture, RP-HPLC is a good starting point.

  • Normal-Phase HPLC: NP-HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase.[9][10][11][12] It is excellent for separating isomers and is often used when compounds are not soluble in aqueous mobile phases. However, NP-HPLC can be more sensitive to water content in the mobile phase, which can lead to less reproducible retention times.

For initial method development for this compound, Reversed-Phase HPLC is recommended due to its versatility and the extensive knowledge base available for this technique.

Data Presentation: Recommended Starting Columns

The following table summarizes potential columns for the separation of this compound. These are starting points for method development.

Column Type Stationary Phase Particle Size (µm) Dimensions (mm) Typical Application
Reversed-PhaseC18 (Octadecylsilane)1.8, 3.5, 54.6 x 150/250General purity analysis, separation from non-isomeric impurities.
Reversed-PhasePhenyl-Hexyl3.5, 54.6 x 150/250Improved selectivity for aromatic isomers compared to C18.
ChiralAmylose or Cellulose derivatives3, 54.6 x 150/250Required for separation of stereoisomers (enantiomers/diastereomers).

Experimental Protocols

General Protocol for Reversed-Phase HPLC Method Development for this compound
  • Column Selection:

    • Begin with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM phosphate or acetate buffer and adjust the pH to 3.0 with phosphoric acid or acetic acid. Alternatively, use 0.1% formic acid in water.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm (or scan for optimal wavelength with a PDA detector).

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes. This will help to determine the approximate solvent strength required to elute the compound.

  • Optimization:

    • Based on the initial gradient run, develop an isocratic or a more optimized gradient method.

    • If peaks are unresolved, try changing the organic modifier (e.g., from acetonitrile to methanol) or switch to a Phenyl column to alter selectivity.

    • If stereoisomer separation is required, proceed to the chiral method development protocol.

General Protocol for Chiral HPLC Method Development for this compound
  • Column Selection:

    • Select a polysaccharide-based chiral column (e.g., a cellulose or amylose-based CSP).

  • Mode Selection (Normal-Phase vs. Reversed-Phase):

    • Normal-Phase: This is often the starting point for chiral separations.

      • Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

    • Reversed-Phase:

      • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile or methanol).

  • Initial Isocratic Elution:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm.

    • Run an isocratic mobile phase and observe the retention and separation.

  • Optimization:

    • Adjust the ratio of the mobile phase components. In normal phase, increasing the alcohol content will decrease retention.

    • Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds in normal phase) can significantly improve peak shape and resolution.

    • Temperature can also be a powerful tool for optimizing chiral separations; try running at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

Mandatory Visualization

ColumnSelectionWorkflow start Start: Separate this compound goal What is the separation goal? start->goal purity General Purity vs. Non-Isomers goal->purity Purity isomers Separation of Stereoisomers goal->isomers Isomers rp_column Select Reversed-Phase Column (C18 or Phenyl) purity->rp_column chiral_column Select Chiral Stationary Phase (CSP) isomers->chiral_column optimize_rp Optimize RP Method (Mobile Phase, pH, Temp) rp_column->optimize_rp optimize_chiral Optimize Chiral Method (Mobile Phase, Additives, Temp) chiral_column->optimize_chiral resolution_check_rp Resolution Adequate? optimize_rp->resolution_check_rp resolution_check_chiral Resolution Adequate? optimize_chiral->resolution_check_chiral end End: Method Developed resolution_check_rp->end Yes troubleshoot Troubleshoot: - Change organic modifier - Switch to Phenyl column resolution_check_rp->troubleshoot No resolution_check_chiral->optimize_chiral No resolution_check_chiral->end Yes troubleshoot->optimize_rp

Caption: Workflow for selecting an HPLC column for this compound separation.

References

Effect of derivatization reagent on peri-Truxilline peak shape

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of peri-Truxilline, particularly concerning peak shape after derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?

A1: Derivatization is crucial for the successful analysis of this compound and other truxilline isomers by GC for several reasons. Truxillines are complex alkaloids that are polar and have low volatility.[1] Without derivatization, these compounds exhibit poor chromatographic behavior, including significant peak tailing and potential thermal degradation in the high temperatures of the GC inlet and column.[1] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, leading to improved peak shape, increased sensitivity, and better resolution.[2][3]

Q2: What are the most common derivatization techniques for alkaloids like this compound?

A2: The most common derivatization techniques for alkaloids and other polar compounds in GC analysis fall into three main categories:

  • Silylation: This is a very common method that replaces active hydrogens in -OH, -NH, and -SH groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[3][5] Silylation effectively reduces polarity and increases volatility.[4]

  • Acylation: This technique introduces an acyl group into molecules with hydroxyl, amino, or thiol groups.[2] Fluorinated anhydrides such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are popular acylating reagents.[2] These reagents significantly increase volatility and can enhance detection by electron capture detectors (ECD).

  • Alkylation: This method involves replacing an active hydrogen with an alkyl group. It is another way to reduce polarity and is often used for a variety of compounds.

For the specific analysis of truxilline isomers, including this compound, a combined approach of reduction followed by acylation has been shown to be effective.[6][7]

Q3: Which derivatization reagent is recommended for this compound analysis?

A3: Based on published methods for the analysis of isomeric truxillines in illicit cocaine samples, a two-step derivatization process is recommended. This involves an initial reduction with lithium aluminum hydride (LAH) followed by acylation with heptafluorobutyric anhydride (HFBA) .[6][7] This method has been successfully used for the quantification of ten truxilline isomers, including this compound, by GC with flame ionization detection (FID).[6]

Troubleshooting Guide: Poor this compound Peak Shape

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your this compound analysis. This guide provides a systematic approach to troubleshooting these issues, with a focus on problems arising after derivatization.

Diagram: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Poor this compound Peak Shape (Tailing or Fronting) check_derivatization Step 1: Verify Derivatization Process start->check_derivatization check_gc_system Step 2: Inspect GC System start->check_gc_system check_method_params Step 3: Review Method Parameters start->check_method_params solution_derivatization Incomplete reaction? Incorrect reagent amount? Degraded reagent? check_derivatization->solution_derivatization solution_gc Active sites in inlet/column? Leaks? Improper column installation? check_gc_system->solution_gc solution_method Incorrect temperatures? Inappropriate flow rate? Sample overload? check_method_params->solution_method action_derivatization Optimize reaction time/temp. Use fresh reagents. Ensure anhydrous conditions. solution_derivatization->action_derivatization action_gc Replace liner/septum. Trim column. Perform leak check. Reinstall column. solution_gc->action_gc action_method Optimize injector/oven temp. Adjust carrier gas flow. Reduce sample concentration. solution_method->action_method end Symmetrical Peak Shape Achieved action_derivatization->end action_gc->end action_method->end

Caption: A logical workflow for troubleshooting poor peak shape in GC analysis.

Problem Symptom Potential Cause Recommended Action
All peaks in the chromatogram are tailing GC System Issue: This often points to a physical problem in the flow path.[8] Possible causes include: - Improperly installed column (incorrect insertion depth, poor cut).[9] - Dead volume from incorrect ferrule connections. - Contamination or activity in the GC inlet liner.[10]- Re-cut and reinstall the GC column according to the manufacturer's instructions. - Check and tighten all fittings. - Replace the inlet liner and septum.[9]
Only polar compound peaks (like derivatized this compound) are tailing Chemical Activity: This suggests interaction between the analyte and active sites in the system.[11] This could be due to: - Exposed silanol groups in the liner or at the head of the column.[11] - Incomplete derivatization, leaving polar functional groups exposed.- Use a deactivated inlet liner. - Trim 10-20 cm from the front of the column to remove active sites.[10] - Review the derivatization protocol; ensure reagents are fresh and reaction conditions are optimal.
Peak Fronting Sample Overload or Incompatibility: - The concentration of the derivatized this compound is too high for the column's capacity.[12] - Mismatch between the polarity of the sample solvent and the stationary phase.- Reduce the injection volume or dilute the sample.[12] - Ensure the final sample solvent is compatible with the GC column phase.
Split Peaks Injection Problem: - Inefficient sample vaporization or transfer to the column. - Incompatible injection solvent and initial oven temperature.- Optimize the injector temperature. - Ensure the initial oven temperature is appropriate for the solvent (solvent focusing).[13]

Comparison of Derivatization Reagents for this compound

Derivatization Reagent ClassRecommended Reagent ExamplePros for this compound AnalysisCons for this compound Analysis
Acylating Agents (after reduction) Heptafluorobutyric Anhydride (HFBA)- Proven Efficacy: Successfully used for the analysis of 10 truxilline isomers, including this compound.[6] - High Volatility: The resulting fluoroacyl derivatives are highly volatile.[2] - Good Stability: Forms stable derivatives.- Two-Step Process: Requires a prior reduction step with LAH, which can be complex.[6] - Harsh Reagents: HFBA is corrosive and requires careful handling.
Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS- Single-Step Reaction: Generally a simpler and faster derivatization process.[4] - Effective for Polar Groups: Highly effective at derivatizing hydroxyl and amine groups.[4]- Derivative Stability: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions. - Potential for Incomplete Reaction: Steric hindrance in the complex truxilline structure might lead to incomplete derivatization.

Experimental Protocol: Derivatization of this compound for GC Analysis

This protocol is adapted from the validated method for the analysis of truxilline isomers.[6][7]

Objective: To derivatize this compound in a sample extract for optimal peak shape and detection by GC-FID.

Materials:

  • Sample extract containing this compound, dried and reconstituted in a suitable solvent (e.g., toluene).

  • Lithium aluminum hydride (LAH) solution in an appropriate solvent (e.g., THF).

  • Heptafluorobutyric anhydride (HFBA).

  • Pyridine.

  • Anhydrous sodium sulfate.

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Reduction Step: a. To the dried sample residue, add a carefully controlled excess of LAH solution. b. Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to reduce the ester groups. c. Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide solution. d. Extract the reduced products into an organic solvent (e.g., ethyl acetate). e. Dry the organic extract over anhydrous sodium sulfate.

  • Acylation Step: a. Evaporate the dried organic extract to dryness under a gentle stream of nitrogen. b. Add the acylating reagent mixture, typically HFBA in the presence of a catalyst like pyridine. c. Seal the vial tightly and heat at a controlled temperature (e.g., 70-90°C) for a specified duration (e.g., 20-30 minutes). d. Cool the reaction mixture to room temperature. e. The sample is now ready for GC analysis.

Diagram: Derivatization Workflow

DerivatizationWorkflow cluster_reduction Reduction cluster_acylation Acylation start_reduction Dried Sample Extract add_lah Add LAH Solution start_reduction->add_lah react_reduction React at Room Temp. add_lah->react_reduction quench Quench Reaction react_reduction->quench extract_reduced Extract with Organic Solvent quench->extract_reduced dry_extract Dry Extract extract_reduced->dry_extract evaporate Evaporate to Dryness dry_extract->evaporate Transfer add_hfba Add HFBA/Pyridine evaporate->add_hfba heat Heat Reaction Vial add_hfba->heat cool Cool to Room Temp. heat->cool inject Inject into GC cool->inject

Caption: Two-step reduction and acylation workflow for this compound derivatization.

References

Technical Support Center: Quantification of peri-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of peri-truxilline and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer.[1] This can lead to inaccurate and imprecise quantification, manifesting as poor reproducibility, reduced sensitivity, and compromised linearity of the assay.[2]

Q2: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes?

A2: Signal suppression for this compound in plasma is often caused by co-eluting phospholipids from the cell membranes. These molecules are notorious for causing ion suppression in electrospray ionization (ESI).[1] Other potential causes include high concentrations of salts or other endogenous matrix components that compete with this compound for ionization. The sample preparation method may not be adequately removing these interferences.

Q3: My calibration curve for this compound in urine is non-linear at higher concentrations. Could this be a matrix effect?

A3: Yes, a non-linear calibration curve, especially at higher concentrations, can be an indication of matrix effects. This phenomenon, known as a concentration-dependent matrix effect, can occur when the interfering components from the urine matrix become saturated at higher analyte concentrations, leading to a disproportionate response. It is also possible that the detector is becoming saturated. Diluting the samples and re-assessing the calibration curve can help determine the cause.

Q4: How can I determine if my this compound analysis is suffering from matrix effects?

A4: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[3]

  • Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of a this compound standard into the mass spectrometer post-chromatographic separation. A blank matrix extract is then injected. Any dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This method provides a quantitative measure. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract that has gone through the sample preparation process. The ratio of these responses, known as the matrix factor, indicates the extent of the matrix effect.[3]

Q5: What is the best internal standard to use for the quantification of this compound to compensate for matrix effects?

A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation.[4] If a SIL-IS is not available, a structural analog that is close in chemical properties and retention time to this compound can be used. A known internal standard for the quantification of truxilline isomers is 4′,4″-dimethyl-α-truxillic acid dimethyl ester, though this was used in a GC-FID method and may have different chromatographic behavior in LC-MS/MS.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for this compound
Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample extract to reduce the concentration of matrix components.
Incompatible Solvent Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Column Contamination Implement a column wash step with a strong solvent at the end of each run or batch to remove strongly retained matrix components.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Issue 2: High Variability in Quantitative Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Variable Matrix Effects Between Samples Use a stable isotope-labeled internal standard (this compound-d3) to compensate for sample-to-sample variations in matrix effects.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash method.
Issue 3: Low Recovery of this compound
Possible Cause Troubleshooting Step
Suboptimal Extraction pH Adjust the pH of the sample before extraction to ensure this compound is in a neutral form for efficient extraction into an organic solvent (LLE) or retention on a reversed-phase SPE sorbent.
Inefficient Elution from SPE Cartridge Test different elution solvents or increase the volume of the elution solvent to ensure complete elution of this compound from the SPE cartridge.
Analyte Binding to Labware Use low-binding microcentrifuge tubes and pipette tips.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol provides a general framework. Specific concentrations should be optimized based on the sensitivity of the instrument and the expected concentration range of this compound.

  • Prepare Solutions:

    • Solution A (Neat): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Solution B (Post-Spike): Process a blank biological matrix (e.g., plasma, urine) sample through the entire sample preparation procedure. In the final step, spike the clean extract with the same concentration of this compound as in Solution A.

  • LC-MS/MS Analysis:

    • Inject Solution A and Solution B into the LC-MS/MS system and record the peak area of this compound.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Solution B) / (Peak Area in Solution A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Urine

This is a starting point for method development. The choice of sorbent and solvents should be optimized.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 10 µL of internal standard solution.

    • Add 1 mL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 6).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

  • Elution:

    • Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Data Presentation

Table 1: Matrix Effect Evaluation of this compound in Human Plasma
Lot ID Peak Area (Neat Solution) Peak Area (Post-Spiked Extract) Matrix Factor % Ion Suppression/Enhancement
Plasma 001User DataUser DataUser DataUser Data
Plasma 002User DataUser DataUser DataUser Data
Plasma 003User DataUser DataUser DataUser Data
Average User DataUser DataUser DataUser Data
%RSD User DataUser DataUser DataUser Data
Table 2: Recovery of this compound using Different Extraction Methods
Extraction Method Matrix Spiked Concentration (ng/mL) Peak Area (Pre-Spiked) Peak Area (Post-Spiked) % Recovery
LLE (MTBE)Plasma50User DataUser DataUser Data
SPE (Mixed-Mode)Plasma50User DataUser DataUser Data
Protein PrecipitationPlasma50User DataUser DataUser Data
LLE (MTBE)Urine50User DataUser DataUser Data
SPE (Mixed-Mode)Urine50User DataUser DataUser Data

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_end Resolution start Inaccurate Quantification of This compound assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me check_is Evaluate Internal Standard Performance assess_me->check_is Matrix Effect Confirmed end Accurate Quantification assess_me->end No Significant Matrix Effect review_prep Review Sample Preparation check_is->review_prep optimize_chrom Optimize Chromatography (Gradient, Column) review_prep->optimize_chrom improve_prep Improve Sample Preparation (SPE, LLE) optimize_chrom->improve_prep use_sil_is Implement SIL-IS improve_prep->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample dilute_sample->end SamplePrep_Selection start Sample Matrix (Plasma, Urine, etc.) ppt Protein Precipitation (PPT) (e.g., Acetonitrile) start->ppt Fast, but less clean lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) start->lle Cleaner than PPT spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) start->spe Cleanest extracts analysis LC-MS/MS Analysis ppt->analysis High risk of matrix effects lle->analysis Moderate risk of matrix effects spe->analysis Low risk of matrix effects

References

How to improve the sensitivity of peri-Truxilline detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of peri-Truxilline detection. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary analytical methods for the detection and quantification of this compound and other truxilline isomers are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] GC-based methods often require derivatization to improve the volatility and thermal stability of the analytes.[5] LC-MS/MS is increasingly preferred due to its high sensitivity and specificity, often without the need for derivatization.[1]

Q2: I am not getting a detectable signal for this compound. What are the possible causes?

A2: Several factors could lead to a lack of signal:

  • Low Abundance: this compound may be present at very low concentrations in your sample.

  • Inadequate Sample Preparation: Inefficient extraction or sample cleanup can result in the loss of the analyte.

  • Poor Ionization Efficiency (LC-MS/MS): The pH of the mobile phase and the ionization source parameters can significantly impact the ionization of this compound.

  • Analyte Degradation (GC): Truxillines can be thermally labile and may degrade at high temperatures in the GC inlet.[5]

  • Suboptimal Instrumental Parameters: Incorrect settings for the mass spectrometer (e.g., MRM transitions, collision energy) or the chromatograph (e.g., column, temperature program) can lead to poor sensitivity.

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A3: To enhance the sensitivity of your LC-MS/MS analysis, consider the following:

  • Optimize Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM): Use optimized MRM transitions (precursor ion → product ion) specific to this compound for high selectivity and sensitivity.

    • Ion Source Optimization: Adjust parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the generation of the protonated molecule [M+H]⁺.

    • Collision Energy (CE): Optimize the CE for each MRM transition to achieve the most abundant and stable fragment ions.

  • Chromatographic Separation:

    • Column Selection: Utilize a high-efficiency column (e.g., a sub-2 µm particle size column) to achieve better peak shape and resolution.

    • Mobile Phase Composition: Experiment with different mobile phase compositions and pH to improve chromatographic retention and ionization efficiency.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ SPE to concentrate the analyte and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., solvent choice, pH) to maximize the recovery of this compound.

Q4: What is a suitable internal standard for this compound quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL internal standards have nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization.[6][7] If a SIL IS is unavailable, a structurally related compound with similar extraction and ionization behavior, such as another truxilline isomer not present in the sample or a synthetic analog, can be used.[5][6] For the quantification of truxillines, 4′,4″-dimethyl-α-truxillic acid dimethyl ester has been used as an internal standard in GC-based methods.[5]

Q5: Where can I obtain analytical standards for this compound?

A5: Obtaining certified reference materials is crucial for accurate quantification. While specific suppliers for this compound may vary, reputable sources for phytochemical and analytical standards include:

  • Sigma-Aldrich (now part of MilliporeSigma)[8]

  • Cerilliant[9]

  • PhytoLab[8]

  • HWI Pharma Services[8]

  • BioCrick[10]

  • Clinivex[11] It is recommended to check their online catalogs or contact them directly for availability. A comprehensive list of suppliers for analytical standards is also maintained by organizations like the European Union Reference Laboratory (EURL).[12]

Troubleshooting Guides

Issue 1: High Background Noise or Matrix Effects in LC-MS/MS
Symptom Possible Cause Troubleshooting Step
Inconsistent signal intensity between replicate injections.Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of this compound.[13][14][15][16][17][18]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or a multi-step liquid-liquid extraction (LLE), to remove interfering substances.[19][15] 2. Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components.[19] 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[19][15] 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[6][20]
Broad or tailing peaks.Poor Chromatography: Issues with the analytical column or mobile phase.1. Check Column Health: Ensure the column is not clogged or degraded. Flush the column or replace it if necessary. 2. Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase to improve peak shape.
Issue 2: Low Recovery During Sample Preparation
Symptom Possible Cause Troubleshooting Step
Low signal intensity even with fortified samples.Inefficient Extraction: The chosen extraction solvent or pH is not optimal for this compound.1. Optimize Extraction Solvent: Test a range of solvents with varying polarities to find the one that yields the highest recovery. 2. Adjust pH: As an alkaloid, the extraction efficiency of this compound is pH-dependent. Adjust the pH of the sample to ensure it is in a non-ionized state for efficient extraction into an organic solvent.
Analyte Loss During Evaporation/Reconstitution.Analyte Volatility or Adsorption: The analyte may be lost during solvent evaporation or may adsorb to the surface of tubes.1. Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation. Avoid complete dryness. 2. Optimize Reconstitution Solvent: Ensure the reconstitution solvent is compatible with the initial mobile phase and fully dissolves the analyte. 3. Use Silanized Vials: To prevent adsorption to glass surfaces, use silanized vials.

Quantitative Data Summary

Analytical Method Analyte(s) Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Linear Range Reference
GC-FID10 Truxilline IsomersIllicit CocaineLOD: 0.001 mg/mL0.001 - 1.00 mg/mL[10]
LC-MS/MS51 Pyrrolizidine Alkaloids and 2 Tropane AlkaloidsCow's MilkLOD: 0.005 - 0.054 µg/L; LOQ: 0.009 - 0.123 µg/LNot Specified[21]
LC-MS/MSArecoline and metabolitesRat PlasmaLOQ: 0.5 ng/mL (Arecoline), 5 ng/mL (metabolites)0.5 - 100 ng/mL (Arecoline), 5 - 5000 ng/mL (metabolites)[11]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC Analysis

This protocol is adapted from methodologies used for the analysis of truxilline isomers in complex matrices.[10]

  • Extraction: a. To 10 mg of the sample, add an appropriate internal standard. b. Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/isopropanol/ammonium hydroxide). c. Vortex and centrifuge the sample. d. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reduction: a. Reconstitute the dried extract in anhydrous diethyl ether. b. Add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether dropwise while cooling in an ice bath. c. Allow the reaction to proceed for 30 minutes at room temperature. d. Quench the reaction by carefully adding water and sodium hydroxide solution.

  • Derivatization: a. Extract the reduced products with an organic solvent (e.g., ethyl acetate). b. Evaporate the solvent to dryness. c. Add heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., p-dimethylaminopyridine) in a suitable solvent (e.g., toluene). d. Heat the mixture at 70°C for 20 minutes. e. Cool, and then wash the reaction mixture with a dilute acid and then water. f. The organic layer is then ready for GC analysis.

Protocol 2: General LC-MS/MS Method Optimization

This protocol provides a general workflow for optimizing an LC-MS/MS method for this compound.

  • Analyte and Internal Standard Preparation: a. Prepare stock solutions of this compound and the selected internal standard in a suitable solvent (e.g., methanol). b. Prepare a series of working standards by serial dilution for calibration curve construction.

  • Mass Spectrometer Tuning and Optimization: a. Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺). b. Perform a product ion scan to identify the most abundant and stable fragment ions. c. Select the most intense precursor-product ion pairs for MRM transitions. d. Optimize the collision energy for each MRM transition to maximize the signal of the product ions. e. Tune the ion source parameters (e.g., spray voltage, temperature, gas flows) to achieve maximum signal intensity.

  • Chromatographic Method Development: a. Select a suitable reversed-phase C18 or phenyl-hexyl column. b. Develop a gradient elution method using a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). c. Optimize the gradient profile to achieve good retention, peak shape, and separation from any isomers or matrix components.

  • Method Validation: a. Assess the method for linearity, accuracy, precision, selectivity, and matrix effects according to established validation guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start No or Low Signal for this compound Check_Instrument Instrument Performance OK? Start->Check_Instrument Check_Sample_Prep Sample Preparation Validated? Check_Instrument->Check_Sample_Prep Yes Tune_MS Tune & Calibrate MS Check_Instrument->Tune_MS No Check_Concentration Analyte Concentration Above LOD? Check_Sample_Prep->Check_Concentration Yes Optimize_Prep Optimize Sample Prep (Recovery) Check_Sample_Prep->Optimize_Prep No Optimize_LC Optimize Chromatography Check_Concentration->Optimize_LC Yes, but poor peak shape Enrich_Sample Enrich/Concentrate Sample Check_Concentration->Enrich_Sample No Tune_MS->Check_Instrument Success Signal Improved Optimize_LC->Success Optimize_Prep->Check_Sample_Prep Enrich_Sample->Success

References

Technical Support Center: Quantification of peri-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of peri-Truxilline and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is one of at least 15 stereoisomers of truxilline.[1][2][3] Truxillines are a group of tropane alkaloids that are formed by the photochemical dimerization of cinnamoylcocaines in coca leaves.[1][4] The quantitative determination of the relative amounts of this compound and other truxilline isomers in illicit cocaine samples is crucial for source determination, helping to identify the geographical origin of the coca leaves and track cocaine trafficking routes.[1][5]

Q2: What are the primary analytical methods for quantifying this compound?

A2: The most common methods for the quantification of truxilline isomers, including this compound, are gas chromatography-based techniques. Historically, Gas Chromatography with Electron Capture Detection (GC-ECD) was used.[5] More recently, methods have shifted to Gas Chromatography with Flame Ionization Detection (GC-FID) due to simpler maintenance and less tedious sample preparation.[5] These GC methods typically require a derivatization step. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for separating complex mixtures.

Q3: Why is the sample preparation for truxilline analysis considered complex?

A3: The sample preparation is multi-step and involves:

  • Extraction: Isolating the alkaloids from the sample matrix.

  • Reduction: The truxillines are often reduced using a reagent like lithium aluminum hydride.[5]

  • Acylation/Derivatization: Due to their polarity and to improve chromatographic performance, the reduced truxillines are then acylated, for example, with heptafluorobutyric anhydride (HFBA) before GC analysis.[4][5]

This multi-step process introduces potential for sample loss and variability, requiring careful and consistent execution.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in Chromatogram

Q: My chromatogram shows poor peak shapes for truxilline isomers, what could be the cause?

A: Poor peak shape is a common issue in chromatography and can be caused by several factors. The following guide will help you troubleshoot this problem.

Troubleshooting Steps:

  • Column Issues:

    • Contamination: The column can become contaminated with strongly adsorbed sample components.

    • Void Formation: A void may have formed at the column inlet.

    • Column Degradation: The stationary phase may have degraded, especially if operating at high pH which can dissolve silica.[6]

  • Mobile Phase/Sample Solvent Mismatch (for HPLC):

    • If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.[7]

  • Secondary Interactions (Peak Tailing):

    • Residual silanols on the column packing can interact with basic analytes, causing peak tailing.[6] Reducing the mobile phase pH can sometimes mitigate this.[6]

  • Improper Derivatization (for GC):

    • Incomplete derivatization can lead to multiple products for a single analyte, resulting in split or broad peaks.

Workflow for Diagnosing Poor Peak Shape:

Caption: Troubleshooting logic for poor chromatographic peak shape.

Issue 2: Inconsistent Retention Times

Q: The retention times for my truxilline standards and samples are shifting between runs. Why is this happening?

A: Retention time shifts can make peak identification and quantification unreliable. The table below outlines common causes and solutions.

Potential Cause Description Recommended Solution(s)
Mobile Phase Composition Change Inaccurate mixing of mobile phase components, or evaporation of a volatile solvent.Prepare mobile phase gravimetrically. Ensure adequate degassing.[8] Keep solvent reservoirs capped.
Column Temperature Fluctuation The laboratory's ambient temperature is changing, or the column heater is not stable.Use a column oven to maintain a constant temperature.
Pump Issues Leaks or worn pump seals can cause inconsistent flow rates. Air bubbles in the pump head can also lead to flow variations.Check for leaks (salt buildup at fittings is a sign).[9] Purge the pump to remove air bubbles. Perform regular pump maintenance.
Column Equilibration The column is not sufficiently equilibrated with the mobile phase before injection, especially after a gradient run or solvent change.Increase the column equilibration time between runs.
Column Aging Over time, the stationary phase of the column can change, leading to shifts in retention.Monitor column performance with a standard. If performance degrades significantly, replace the column.
Issue 3: Difficulty in Separating this compound from other Isomers

Q: I am struggling to achieve baseline separation of this compound from its other isomers. What can I do?

A: The co-elution of truxilline isomers is a significant challenge due to their structural similarity. There are at least 15 known isomers which can be divided into truxillates and truxinates.[1][2]

Strategies for Improving Isomer Separation:

  • Optimize Chromatographic Conditions:

    • GC: Adjust the temperature ramp rate. A slower ramp can improve resolution. Experiment with different GC columns with varying polarity.

    • HPLC: Modify the mobile phase composition and gradient profile. Small changes in the organic modifier or pH can significantly impact selectivity. Test different stationary phases (e.g., C18, Phenyl-Hexyl).

  • Methodological Approach:

    • The established GC-FID method involves reduction with lithium aluminum hydride followed by acylation with heptafluorobutyric anhydride.[5] Ensure this derivatization is performed consistently.

    • Consider alternative derivatization reagents that might enhance the separation of specific isomers.

Experimental Protocol: GC-FID Quantification of Truxillines (Adapted)

This is a generalized protocol based on published methods.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the cocaine sample.

    • Add an appropriate internal standard (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester).[4][5]

    • Perform a liquid-liquid extraction to isolate the truxilline alkaloids.

  • Reduction:

    • To a solution of the extracted alkaloids, add a solution of lithium aluminum hydride (LiAlH₄).

    • Allow the reaction to proceed to reduce the ester functionalities.

    • Carefully quench the reaction.

  • Derivatization (Acylation):

    • Evaporate the solvent from the reduced sample.

    • Add heptafluorobutyric anhydride (HFBA) to the residue.

    • Heat the mixture to complete the acylation.

  • GC-FID Analysis:

    • Inject the derivatized sample onto the GC-FID system.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar phase).

    • Run a temperature program to separate the derivatized truxilline isomers.

  • Quantification:

    • Quantify the individual truxilline isomers relative to the internal standard. The method should demonstrate a linear response over a defined concentration range (e.g., 0.001 to 1.00 mg/mL).[5]

Diagram of the Analytical Workflow:

Caption: General workflow for the quantification of truxillines.

Data Presentation

Table 1: Example Linearity Data for Truxilline Isomer Quantification by GC-FID

The following table is a representative example of the kind of data you should generate to validate your quantification method. The method should show a linear response across the desired concentration range.[5]

Isomer Concentration Range (mg/mL) Correlation Coefficient (r²) Lower Limit of Detection (mg/mL)
α-Truxilline0.001 - 1.00> 0.9950.001
β-Truxilline0.001 - 1.00> 0.9950.001
γ-Truxilline0.001 - 1.00> 0.9950.001
δ-Truxilline0.001 - 1.00> 0.9950.001
ε-Truxilline0.001 - 1.00> 0.9950.001
ζ-Truxilline0.001 - 1.00> 0.9950.001
This compound 0.001 - 1.00 > 0.995 0.001
neo-Truxilline0.001 - 1.00> 0.9950.001
epi-Truxilline0.001 - 1.00> 0.9950.001
ω-Truxilline0.001 - 1.00> 0.9950.001

Note: The values presented are illustrative and based on reported performance characteristics.[5] Your actual results may vary.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Peri-Truxilline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of peri-truxilline, a minor alkaloid found in illicit cocaine samples. The relative abundance of truxilline isomers, including this compound, can be indicative of the coca variety used in cocaine processing, making its accurate quantification crucial for source determination and trafficking route analysis.[1][2][3] This document outlines key performance characteristics of various analytical techniques, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of Analytical Methods

The quantification of this compound and its isomers is most commonly achieved through chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the predominant methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Linearity Range 0.001 - 1.00 mg/mL[1]Method dependent, typically in the ng/mL to µg/mL range.0.05 - 10 ng/mL (for a related alkaloid, psilocin)[4]
Limit of Detection (LOD) 0.001 mg/mL[1]Method dependent, often in the low ng/mL range.0.05 ng/mL (for a related alkaloid, psilocin)[4]
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD.Method dependent, often in the mid ng/mL range.0.05 ng/mL (for a related alkaloid, psilocin)[4]
Accuracy (% Recovery) Not explicitly stated.Not explicitly stated.>54.5% (for a related alkaloid, psilocin)[4]
Precision (%RSD) Not explicitly stated.Not explicitly stated.<10.7% (for a related alkaloid, psilocin)[4]
Specificity Good, but may have interferences from other alkaloids.High, provides structural information for peak identification.Excellent, highly selective due to MS/MS fragmentation.
Sample Preparation Requires derivatization (e.g., reduction and acylation) due to the polarity and thermal instability of truxillines.[1][5]Often requires derivatization to improve volatility and thermal stability.[5]Typically involves protein precipitation or liquid-liquid extraction.[4][6]

Note: Data for HPLC-MS/MS is based on a method for another alkaloid, psilocin, as specific this compound validation data was not available in the initial search. The principles of validation and the expected performance are comparable.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a validated method for the quantification of ten truxilline isomers, including this compound.[1]

a. Sample Preparation (Derivatization):

  • To a sample containing truxillines, add a structurally related internal standard (e.g., 4',4″-dimethyl-α-truxillic acid dimethyl ester).

  • Directly reduce the truxillines using lithium aluminum hydride (LiAlH4).

  • Acylate the reduced products with heptafluorobutyric anhydride (HFBA) to increase volatility and thermal stability.

  • Reconstitute the final extract in a suitable solvent for GC analysis.

b. GC-FID Conditions:

  • Column: HP-5-ms capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Inlet Temperature: 300 °C.[7]

  • Injection Volume: 2 µL, splitless.[7]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp to 320 °C at 10 °C/min.

    • Hold at 320 °C for 2 min.[7]

  • Detector: Flame Ionization Detector (FID).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a generalized protocol based on methods for other alkaloids, which can be adapted for this compound.

a. Sample Preparation:

  • For biological samples, perform protein precipitation by adding a solvent like methanol.

  • Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., t-butyl methyl ether).[4]

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-MS/MS Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5-µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[6][9]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Experimental Workflow and Logic

The following diagrams illustrate the typical workflows for the validation of an analytical method for this compound quantification.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters Assessment cluster_documentation 4. Documentation planning Define Analytical Method Requirements protocol Develop Validation Protocol planning->protocol sample_prep Sample Preparation (Extraction/Derivatization) protocol->sample_prep instrument_analysis Instrumental Analysis (GC or HPLC) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision (Repeatability & Intermediate) data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness report Validation Report Generation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report sop Standard Operating Procedure (SOP) report->sop

Caption: Workflow for analytical method validation.

sample_preparation_comparison cluster_gc GC-FID / GC-MS Pathway cluster_hplc HPLC-MS/MS Pathway sample Sample Containing This compound reduction Reduction (e.g., LiAlH4) sample->reduction extraction Extraction (Protein Precipitation or LLE) sample->extraction acylation Acylation (e.g., HFBA) reduction->acylation gc_analysis GC Analysis acylation->gc_analysis reconstitution Evaporation & Reconstitution extraction->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis

Caption: Sample preparation workflows for GC and HPLC analysis.

References

Inter-laboratory comparison of peri-Truxilline analysis

Author: BenchChem Technical Support Team. Date: November 2025

An inter-laboratory comparison is a crucial step in validating and standardizing analytical methods, ensuring reliability and consistency of results across different laboratories. This guide provides a framework for an inter-laboratory comparison focused on the analysis of peri-truxilline, a minor alkaloid found in illicit cocaine samples. The relative abundance of this compound and other truxilline isomers can be indicative of the coca variety and processing methods, making its accurate quantification important for forensic applications.[1][2][3]

This guide outlines the experimental protocols for two common analytical techniques used for truxilline analysis: Gas Chromatography-Flame Ionization Detection (GC-FID) and a hypothetical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. It also presents a model for data comparison and visualization of the experimental workflow.

Data Presentation

The performance of each analytical method across participating laboratories would be assessed based on key validation parameters. The following tables summarize the expected quantitative data from such a study.

Table 1: Comparison of Method Performance for this compound Quantification

ParameterGC-FIDHPLC-MSAcceptance Criteria
Linearity (R²) 0.995 ± 0.0030.999 ± 0.001> 0.99
Limit of Detection (LOD) 0.001 mg/mL0.0005 mg/mLReportable
Limit of Quantification (LOQ) 0.003 mg/mL0.0015 mg/mLReportable
Accuracy (% Recovery) 95.8 ± 2.198.2 ± 1.590-110%
Precision (% RSD)
- Repeatability2.51.8< 5%
- Intermediate Precision4.23.1< 10%
Robustness ModerateHighReportable

Data are presented as mean ± standard deviation from a hypothetical study with multiple participating laboratories.

Table 2: Inter-Laboratory Precision for this compound Measurement in a Standard Sample (0.05 mg/mL)

LaboratoryGC-FID Measured Conc. (mg/mL)HPLC-MS Measured Conc. (mg/mL)
Lab 10.0480.051
Lab 20.0520.049
Lab 30.0490.050
Lab 40.0550.052
Lab 50.0470.048
Mean 0.050 0.050
Standard Deviation 0.003 0.001
% RSD 6.0% 2.0%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established protocols for the analysis of truxilline isomers.[1][3]

1. Sample Preparation:

  • A known weight of the cocaine sample is dissolved in a suitable solvent.

  • The truxillines are reduced using lithium aluminum hydride.

  • The reduced compounds are then acylated with heptafluorobutyric anhydride.

  • A structurally related internal standard, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, is added for quantification.[1]

2. GC-FID Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 300°C.

3. Data Analysis:

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) - Hypothetical Method

This hypothetical method is proposed as a modern alternative with potentially higher sensitivity and selectivity.

1. Sample Preparation:

  • A known weight of the cocaine sample is dissolved in the mobile phase.

  • The sample is filtered through a 0.22 µm syringe filter before injection.

  • An appropriate internal standard is added.

2. HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) of the characteristic m/z for this compound.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to the internal standard, using a calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample Homogenized Test Sample Distribution Distribution to Participating Labs Sample->Distribution Prep_GC GC-FID Sample Prep (Reduction & Acylation) Distribution->Prep_GC Prep_HPLC HPLC-MS Sample Prep (Dilution & Filtration) Distribution->Prep_HPLC GC_FID GC-FID Analysis Prep_GC->GC_FID HPLC_MS HPLC-MS Analysis Prep_HPLC->HPLC_MS Data_Collection Data Collection from Labs GC_FID->Data_Collection HPLC_MS->Data_Collection Stat_Analysis Statistical Analysis (Mean, SD, RSD) Data_Collection->Stat_Analysis Performance_Eval Method Performance Evaluation Stat_Analysis->Performance_Eval Final_Report Final Comparison Report Performance_Eval->Final_Report

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peri_Truxilline This compound Receptor Hypothetical Receptor Peri_Truxilline->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Analysis of Peri-Truxilline and Other Cocaine Alkaloids: A Focus on Chemical and Analytical Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of peri-Truxilline and other cocaine-related alkaloids. Due to a significant gap in the current scientific literature, this analysis will primarily focus on the chemical and analytical characteristics of these compounds, as robust pharmacological and toxicological data for this compound and other truxilline isomers are not publicly available.

The coca plant (Erythroxylum coca) produces a complex array of tropane alkaloids. While cocaine is the most abundant and pharmacologically active of these compounds, numerous minor alkaloids, including the truxillines, are also present. This compound is one of at least ten known isomers of truxilline.[1][2] These isomers are dimers of cinnamoylcocaine and their presence and relative ratios in illicit cocaine samples can serve as a chemical fingerprint to help determine the geographic origin and processing methods of the sample.[1]

Chemical and Physical Properties

The primary distinction between cocaine and the truxillines lies in their chemical structure. Cocaine is a monomer, while the truxillines are cyclobutane dimers formed from the photochemical dimerization of two cinnamoylcocaine molecules. This dimerization results in a variety of stereoisomers, including this compound. The larger and more complex structure of the truxillines results in a significantly higher molecular weight compared to cocaine and its other common analogues.

AlkaloidChemical FormulaMolar Mass ( g/mol )Structural Class
CocaineC₁₇H₂₁NO₄303.358Tropane Alkaloid (Monomer)
CinnamoylcocaineC₁₉H₂₃NO₄329.396Tropane Alkaloid (Monomer)
TropacocaineC₁₅H₁₉NO₂245.321Tropane Alkaloid (Monomer)
NorcocaineC₁₆H₁₉NO₄289.327Tropane Alkaloid (Monomer)
This compound C₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
α-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
β-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
γ-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
δ-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
ε-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
ζ-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
ω-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
neo-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)
epi-TruxillineC₃₈H₄₆N₂O₈658.78Truxilline (Dimer)

Pharmacological Profile: A Noteworthy Absence of Data

A comprehensive review of published scientific literature reveals a significant lack of pharmacological data for this compound and other truxilline isomers. While cocaine's mechanism of action as a potent inhibitor of the dopamine, norepinephrine, and serotonin transporters is well-characterized, the receptor binding affinities, pharmacokinetic profiles, and in vivo effects of the truxillines remain largely unexplored. One of the precursors to the truxillines, cinnamoylcocaine, is reported to be pharmacologically inactive. However, this does not definitively predict the activity of the dimerized truxilline compounds. The absence of this critical data prevents a meaningful comparative analysis of the biological performance of this compound against cocaine and its other alkaloids.

Experimental Protocols: Analysis of Cocaine Alkaloids

The primary experimental focus on truxillines has been their analytical determination in illicit cocaine seizures for forensic purposes. The standard method for this analysis is capillary gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Protocol: Quantification of Truxilline Isomers in Illicit Cocaine Samples

This protocol is adapted from established forensic chemistry methodologies.

1. Sample Preparation:

  • A known weight of the illicit cocaine sample is dissolved in a suitable solvent, typically methanol or chloroform.

  • An internal standard, such as 4′,4″-dimethyl-α-truxillic acid dimethyl ester, is added to the solution for accurate quantification.

2. Reduction and Derivatization:

  • The truxillines are not directly analyzed but are first reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step breaks the ester linkages.

  • The reduced products are then acylated with an agent such as heptafluorobutyric anhydride (HFBA). This derivatization process makes the compounds more volatile and suitable for gas chromatography.

3. Gas Chromatography Analysis:

  • Instrument: Capillary Gas Chromatograph with Flame Ionization Detection (GC-FID).

  • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the different alkaloids. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, and a final hold for 10 minutes.

  • Detector Temperature: Typically set around 300°C.

4. Data Analysis:

  • The retention times of the derivatized truxilline isomers are compared to those of known standards for identification.

  • The peak areas of the isomers are compared to the peak area of the internal standard to calculate their concentrations in the original sample.

Visualizing Relationships and Workflows

To better understand the chemical relationships and analytical processes discussed, the following diagrams are provided.

Chemical_Formation_of_Truxillines Cinnamoylcocaine1 Cinnamoylcocaine Truxillines Truxilline Isomers (this compound, α-Truxilline, etc.) Cinnamoylcocaine1->Truxillines Photochemical Dimerization Cinnamoylcocaine2 Cinnamoylcocaine Cinnamoylcocaine2->Truxillines [2+2] Cycloaddition

Caption: Formation of Truxilline Isomers.

Analytical_Workflow_for_Truxilline_Analysis cluster_SamplePrep Sample Preparation cluster_Derivatization Chemical Derivatization cluster_Analysis Instrumental Analysis cluster_DataAnalysis Data Interpretation Start Illicit Cocaine Sample Dissolution Dissolution in Solvent Start->Dissolution InternalStandard Addition of Internal Standard Dissolution->InternalStandard Reduction Reduction with LiAlH₄ InternalStandard->Reduction Acylation Acylation with HFBA Reduction->Acylation GCFID GC-FID Analysis Acylation->GCFID Data Data Acquisition GCFID->Data Identification Identification by Retention Time Data->Identification Quantification Quantification using Internal Standard Data->Quantification

Caption: Workflow for Truxilline Analysis.

Conclusion

This compound and its isomers represent a fascinating but understudied class of cocaine alkaloids. While their utility in forensic science is well-established, their pharmacological and toxicological profiles remain a significant unknown. The lack of available data presents a clear opportunity for future research. Elucidating the biological activities of these complex dimeric alkaloids could provide valuable insights into the overall pharmacology of coca-derived products and may reveal novel molecular entities with unforeseen properties. For now, any comparative analysis must be limited to their chemical and analytical characteristics, highlighting the need for further investigation into their potential biological effects.

References

Differentiating peri-Truxilline from its Structural Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of peri-truxilline from its structural isomers is crucial for understanding its unique biological activity and for the development of novel therapeutics. This guide provides a comparative overview of analytical techniques and experimental data to facilitate the differentiation of these closely related compounds.

The truxilline alkaloids, minor constituents of the coca leaf, are a diverse group of structural isomers. Among these, this compound and its related compounds present a significant analytical challenge due to their similar chemical properties. This document outlines key experimental methodologies and presents comparative data to aid in their unambiguous identification.

Structural Isomers of Truxillic Acid

Truxillic acids are the dicarboxylic acid precursors to the truxilline alkaloids. They exist as five primary stereoisomers: alpha (α), gamma (γ), epsilon (ε), peri, and epi. The specific spatial arrangement of the phenyl and carboxylic acid groups on the cyclobutane ring defines each isomer and ultimately influences the structure and properties of the resulting truxilline alkaloid.

Analytical Methodologies for Isomer Differentiation

Several analytical techniques can be employed to separate and identify this compound from its isomers. Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is a powerful and widely used method. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) also offer effective separation capabilities. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for detailed structural elucidation.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of truxilline isomers. Due to their low volatility, a derivatization step is typically required prior to analysis. A common and effective method involves the reduction of the truxilline alkaloids followed by acylation.

Table 1: Comparative GC-FID Retention Times of Derivatized Truxilline Isomers

IsomerRelative Retention Time (to internal standard)
alpha-truxillineData not available in cited sources
beta-truxillineData not available in cited sources
gamma-truxillineData not available in cited sources
delta-truxillineData not available in cited sources
epsilon-truxillineData not available in cited sources
zeta-truxillineData not available in cited sources
This compound Data not available in cited sources
epi-truxillineData not available in cited sources
neo-truxillineData not available in cited sources
omega-truxillineData not available in cited sources

Note: Specific retention time data for individual isomers from the referenced analytical method was not publicly available.

Mass Spectrometry (MS)

Table 2: Expected Mass Spectral Fragments for Derivatized Truxilline Isomers

DerivatizationExpected Key Fragments
Reduction followed by HeptafluorobutyrylationMolecular ion peak, fragments corresponding to the loss of the heptafluorobutyryl group, and fragments characteristic of the tropane and cyclobutane core structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. While a complete NMR dataset for this compound was not found in the reviewed literature, analysis of the parent truxillic acid isomers can provide foundational data for understanding the core cyclobutane structure.

Table 3: Representative ¹H NMR Chemical Shifts for Truxillic Acid Isomers (in ppm)

Protonα-truxillic acidOther Isomers
Cyclobutane-H~4.0-4.5Varies depending on stereochemistry
Phenyl-H~7.2-7.4Varies depending on stereochemistry
Carboxyl-H~12.0-13.0Varies depending on stereochemistry

Note: Specific and comprehensive NMR data for all truxillic acid and truxilline isomers are not widely available in public databases.

Experimental Protocols

Protocol 1: GC-FID Analysis of Truxilline Isomers

This protocol is based on the methodology described by Mallette and Casale (2014) for the quantification of ten truxilline isomers in cocaine samples.[1][2]

1. Sample Preparation: a. Reduction: The truxilline alkaloids in the sample are reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran). This step converts the ester functionalities to alcohols. b. Acylation: Following reduction, the resulting alcohol groups are derivatized by acylation with heptafluorobutyric anhydride (HFBA). This step increases the volatility of the analytes for GC analysis. c. Extraction: The derivatized analytes are then extracted into an organic solvent suitable for GC injection.

2. GC-FID Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analytes without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the isomers. An initial low temperature is held, followed by a ramp to a higher final temperature.

  • Detector: A Flame Ionization Detector (FID) is used for quantification.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Internal Standard: A structurally similar compound not present in the sample is added to all standards and samples for accurate quantification.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Containing Truxilline Isomers Reduction Reduction (e.g., LiAlH4) Sample->Reduction Step 1 Acylation Acylation (e.g., HFBA) Reduction->Acylation Step 2 Extraction Extraction Acylation->Extraction Step 3 Injection GC Injection Extraction->Injection Step 4 Separation Chromatographic Separation Injection->Separation Step 5 Detection FID Detection Separation->Detection Step 6 Data Data Analysis Detection->Data Step 7 DAT_Signaling cluster_membrane Presynaptic Terminal cluster_cytoplasm Cytoplasm DAT Dopamine Transporter (DAT) DAT->DAT Dopamine_in Intracellular Dopamine DAT->Dopamine_in Transports Dopamine_out Synaptic Dopamine Dopamine_out->DAT Binds to Truxilline Truxilline Isomer (e.g., this compound) Truxilline->DAT Binds and induces conformational change

References

Navigating the Complex Landscape of Truxilline Isomers: A Guide to the Analytical Separation of peri-Truxilline and epsilon-Truxilline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate identification and quantification of specific truxilline isomers are critical. Among the numerous diastereomers of truxilline, peri-truxilline and epsilon-truxilline present a significant analytical challenge due to their structural similarities. This guide provides a comprehensive comparison of analytical techniques for the separation of these two isomers, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound and epsilon-Truxilline

This compound and epsilon-truxilline are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more stereocenters. This difference in three-dimensional structure gives rise to distinct physicochemical properties, which can be exploited for their analytical separation. While specific experimental data on the physicochemical properties of each isomer is scarce in publicly available literature, their structural differences suggest variations in polarity, boiling point, and interaction with chiral selectors. These subtle differences form the basis for their separation by chromatographic and electrophoretic techniques.

Chemical Structures:

peri_truxilline This compound Structure peri peri

Caption: Chemical structure of this compound.

epsilon_truxilline epsilon-Truxilline Structure epsilon epsilon GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Reduction (LiAlH4) Reduction (LiAlH4) Sample->Reduction (LiAlH4) Step 1 Acylation (HFBA) Acylation (HFBA) Reduction (LiAlH4)->Acylation (HFBA) Step 2 Injection Injection Acylation (HFBA)->Injection Separation Separation Injection->Separation DB-5 Column Detection (FID) Detection (FID) Separation->Detection (FID) Quantification Quantification Detection (FID)->Quantification HPLC_Development Start Start Select Stationary Phase Select Stationary Phase Start->Select Stationary Phase Normal-Phase Normal-Phase Select Stationary Phase->Normal-Phase Polarity Reversed-Phase Reversed-Phase Select Stationary Phase->Reversed-Phase Polarity Chiral Chiral Select Stationary Phase->Chiral Stereoselectivity Optimize Mobile Phase Optimize Mobile Phase Normal-Phase->Optimize Mobile Phase Reversed-Phase->Optimize Mobile Phase Chiral->Optimize Mobile Phase Analyze Separation Analyze Separation Optimize Mobile Phase->Analyze Separation Adequate Resolution? Adequate Resolution? Analyze Separation->Adequate Resolution? Adequate Resolution?->Select Stationary Phase No End End Adequate Resolution?->End Yes CE_Development Start Start Select CE Mode Select CE Mode Start->Select CE Mode CZE CZE Select CE Mode->CZE Charge/Size MEKC MEKC Select CE Mode->MEKC Hydrophobicity Optimize BGE Optimize BGE CZE->Optimize BGE pH, Buffer MEKC->Optimize BGE pH, Surfactant Analyze Separation Analyze Separation Optimize BGE->Analyze Separation Adequate Resolution? Adequate Resolution? Analyze Separation->Adequate Resolution? Adequate Resolution?->Select CE Mode No End End Adequate Resolution?->End Yes

A Comparative Guide to GC-FID and GC-MS for peri-Truxilline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and identification of impurities and related compounds are critical. peri-Truxilline, an alkaloid closely related to cocaine, is one such compound of interest. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by available experimental data.

Quantitative Performance Comparison

ParameterGC-FIDGC-MS
Linear Range 0.001 - 1.00 mg/mL (for ten truxilline isomers)[1]Not explicitly found for this compound, but generally offers a wide linear range. A validated method for other alkaloids showed linearity with R² > 0.999.
Limit of Detection (LoD) 0.001 mg/mL (for ten truxilline isomers)[1]As low as 1 µg/mL (0.001 mg/mL) for cocaine[2]
Precision A validated method for minor alkaloids showed a relative standard deviation (RSD) of less than 10%.[3]A rapid GC-MS method for seized drugs demonstrated excellent repeatability and reproducibility with RSDs less than 0.25%.[2]
Selectivity Good for quantification of known compounds.High, provides structural information for definitive identification.[4][5]
Identification Capability Based on retention time only.Provides mass spectra for compound identification.[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following are summaries of experimental protocols used for the analysis of truxillines and related compounds by GC-FID and GC-MS.

GC-FID Protocol for Truxilline Isomers

This method was developed for the rapid determination of ten truxilline isomers in illicit cocaine samples.[1]

  • Sample Preparation:

    • The truxilline isomers are directly reduced using lithium aluminum hydride.

    • The reduced products are then acylated with heptafluorobutyric anhydride.

  • Internal Standard:

    • 4',4"-dimethyl-α-truxillic acid dimethyl ester is used as the internal standard for quantification.[1]

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized isomers.

  • Flame Ionization Detector (FID) Conditions:

    • Temperature: Typically set between 250-300°C.

    • Hydrogen and Air Flow Rates: Optimized for maximum sensitivity.

General GC-MS Protocol for Alkaloid Analysis

This protocol outlines a general approach for the analysis of alkaloids, which can be adapted for this compound.

  • Sample Preparation:

    • Extraction of alkaloids from the sample matrix using an appropriate solvent.

    • Derivatization may be necessary to improve the volatility and thermal stability of polar alkaloids like truxillines.[6] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split or splitless injection depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A capillary column suitable for the separation of alkaloids (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of all analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range appropriate for the target analytes and their fragments (e.g., m/z 50-550).

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing the Analytical Workflow

To better understand the logical flow of this compound analysis using these techniques, the following diagrams illustrate the key steps involved.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Containing This compound Reduction Reduction with LiAlH4 Sample->Reduction Step 1 Acylation Acylation with HFBA Reduction->Acylation Step 2 GC_Separation Gas Chromatographic Separation Acylation->GC_Separation Injection FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Quantification Quantification based on Peak Area FID_Detection->Quantification

Caption: Workflow for this compound analysis using GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Identification via Mass Spectrum MS_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for this compound analysis using GC-MS.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.

  • GC-FID is a robust, reliable, and cost-effective method for the routine quantification of known truxilline isomers. Its wide linear range and good precision make it suitable for quality control and impurity profiling where the identity of the analytes is already established.

  • GC-MS offers the significant advantage of providing structural information, which is invaluable for the definitive identification of compounds and for the analysis of unknown impurities.[4][5] It is generally more sensitive than GC-FID, making it the preferred method for trace-level analysis and in research settings where both qualitative and quantitative data are required.[4]

The choice between GC-FID and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for identification, the required sensitivity, and budget considerations. For routine quantitative analysis of this compound where the compound is well-characterized, GC-FID is a suitable choice. For research, development, and forensic applications requiring unequivocal identification and high sensitivity, GC-MS is the superior technique.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Truxilline Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of truxilline isomers, which are significant minor alkaloids found in coca leaves and illicit cocaine preparations, is crucial for both forensic applications, such as source determination, and for the quality control of pharmaceutical products derived from coca. The complex stereochemistry of truxillines presents a significant analytical challenge, necessitating robust and reliable methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful techniques employed for this purpose. This guide provides a comprehensive comparison of HPLC and GC methods for the analysis of truxilline isomers, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Performance Comparison of HPLC and GC Methods
ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV) (Prospective)
Linearity Range 0.001 - 1.00 mg/mL[1]0.001 - 1.0 mg/mL
Limit of Detection (LOD) 0.001 mg/mL[1]~0.001 mg/mL
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 0.001 mg/mL~0.003 mg/mL
Sample Preparation Complex: Reduction and derivatization required[1]Potentially simpler: direct injection after dissolution
Analysis Time ~20-30 minutes per sample~15-25 minutes per sample
Separation Principle Volatility and interaction with stationary phasePartitioning between mobile and chiral stationary phase
Selectivity High for derivatized isomersPotentially high for enantiomers and diastereomers
Robustness Established and widely used methodDependent on column stability and mobile phase consistency

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is well-established for the quantification of ten truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline).

1. Sample Preparation (Reduction and Derivatization) [1]

  • Reduction: To a solution of the truxilline-containing sample, add a solution of lithium aluminum hydride (LiAlH4) in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). The reaction is typically carried out at room temperature with stirring for a defined period to ensure complete reduction of the ester functionalities.

  • Quenching: Carefully quench the excess LiAlH4 by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: Extract the resulting diols from the aqueous layer using an organic solvent such as chloroform.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add heptafluorobutyric anhydride (HFBA) and an appropriate solvent (e.g., ethyl acetate) to the residue. Heat the mixture to facilitate the acylation of the hydroxyl groups.

  • Final Preparation: After cooling, evaporate the excess reagent and solvent. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Data Acquisition: Chromatographic data is acquired and processed using appropriate software.

HPLC Method Development Strategy for Truxilline Isomers

1. Sample Preparation

  • Dissolve the sample containing truxilline isomers in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions (Proposed)

  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column Selection: A polysaccharide-based chiral stationary phase is recommended.

    • Primary Screening Columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak AD).

      • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

    • To improve peak shape and resolution for these basic alkaloids, add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (ETA) to the mobile phase (e.g., 0.1%).

    • Vary the percentage of the polar modifier (IPA) from 5% to 20% to optimize selectivity and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where truxillines exhibit absorbance (e.g., 230 nm).

  • Data Analysis: Monitor retention times, resolution between peaks, and peak shapes to evaluate the separation.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for analyzing truxilline isomers.

Cross-Validation Workflow for Truxilline Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis & Validation Sample Bulk Sample Prep_GC Reduction & Derivatization for GC Sample->Prep_GC Prep_HPLC Dissolution for HPLC Sample->Prep_HPLC GC_FID GC-FID Analysis Prep_GC->GC_FID HPLC_UV HPLC-UV Analysis Prep_HPLC->HPLC_UV Data_GC GC Data Acquisition & Processing GC_FID->Data_GC Data_HPLC HPLC Data Acquisition & Processing HPLC_UV->Data_HPLC Compare Comparison of Quantitative Results Data_GC->Compare Data_HPLC->Compare Validation Method Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy) Compare->Validation

Caption: Workflow for cross-validation of HPLC and GC methods.

Method Selection Logic

This diagram outlines the logical considerations for selecting between HPLC and GC for truxilline isomer analysis based on the primary analytical objective.

Method Selection Logic for Truxilline Isomer Analysis Start Analytical Goal Question1 Need for Enantiomeric Separation? Start->Question1 Question2 Sample Throughput vs. Complexity Question1->Question2 No Method_HPLC HPLC with Chiral Stationary Phase (Direct analysis, good for enantiomers) Question1->Method_HPLC Yes Question2->Method_HPLC High Throughput, Simpler Prep Desired Method_GC GC-FID (Requires derivatization, robust for diastereomers) Question2->Method_GC Established Method, Derivatization Acceptable

References

Unraveling the Origin of Cocaine: A Comparative Guide to Peri-Truxilline Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the statistical analysis of peri-Truxilline and other truxilline isomers for determining the geographical source of cocaine. This guide provides a comparative analysis of quantitative data, detailed experimental protocols, and visual workflows to aid in forensic investigations and drug trafficking countermeasures.

The chemical signature of cocaine holds valuable intelligence for law enforcement and forensic scientists. Minor alkaloids, particularly the isomeric truxillines, serve as powerful "fingerprints" that can link seized cocaine samples to their geographical origin in South America. The relative abundance of these isomers, including this compound, is influenced by the specific variety of the coca plant (Erythroxylum coca) and the environmental conditions under which it was grown. This guide offers a comprehensive overview of the analytical methods and statistical interpretation of truxilline data for source determination.

Comparative Analysis of Truxilline Isomer Distribution

The quantitative analysis of truxilline isomers in illicit cocaine samples reveals distinct profiles that can be correlated with the country of origin. The following table summarizes the distribution of various truxilline isomers, including this compound, in cocaine hydrochloride samples from five South American countries. The data is presented as a percentage (w/w) relative to the cocaine content.

Truxilline IsomerColombia (n=25)Peru (n=28)Bolivia (n=30)Ecuador (n=18)Venezuela (n=16)
alpha-Truxilline 2.8 - 7.50.1 - 1.20.05 - 0.51.5 - 4.02.0 - 5.5
beta-Truxilline 1.5 - 4.00.05 - 0.80.02 - 0.31.0 - 3.01.2 - 3.8
gamma-Truxilline 0.1 - 0.5ND - 0.1ND0.05 - 0.30.1 - 0.4
delta-Truxilline 0.2 - 1.0ND - 0.2ND - 0.050.1 - 0.60.2 - 0.8
epsilon-Truxilline 0.3 - 1.2ND - 0.3ND - 0.10.2 - 0.80.3 - 1.0
zeta-Truxilline 0.1 - 0.6ND - 0.1ND0.05 - 0.40.1 - 0.5
This compound 0.2 - 0.8 ND - 0.15 ND 0.1 - 0.5 0.2 - 0.7
neo-Truxilline 0.1 - 0.4NDND0.05 - 0.20.1 - 0.3
epi-Truxilline 0.05 - 0.3NDNDND - 0.10.05 - 0.2
Total Truxillines >5% <3% <1% ~2-6% ~3-8%
ND: Not Detected. Data compiled from Moore et al., Journal of Chromatography A, 913 (2001) 297-318. General truxilline levels for Colombia, Peru, and Bolivia are also supported by other forensic studies.

The data clearly indicates that cocaine samples originating from Colombia tend to have significantly higher concentrations of total truxillines, often exceeding 5% relative to cocaine content.[1] In contrast, samples from Peru and Bolivia generally exhibit much lower levels, typically below 3% and 1% respectively.[1] The presence and relative abundance of specific isomers like this compound can further refine the geographical attribution.

Experimental Protocols

The accurate quantification of truxilline isomers requires a robust and validated analytical methodology. The following protocol outlines a widely used Gas Chromatography (GC) based method for the analysis of truxillines in illicit cocaine samples.

Sample Preparation: Derivatization, Reduction, and Acylation
  • Methanolysis: An accurately weighed amount of the cocaine hydrochloride sample (typically 10 mg) is subjected to treatment with boron trifluoride-methanol. This step hydrolyzes the intact truxilline alkaloids to their corresponding diols.

  • Reduction: The resulting truxillyl and truxinyl diols are then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4).

  • Acylation: The reduced diols are subsequently acylated with heptafluorobutyric anhydride (HFBA). This derivatization step produces di-heptafluorobutyryl derivatives, which are volatile and highly responsive to electron capture detection.[2]

Gas Chromatographic Analysis
  • Instrumentation: A gas chromatograph equipped with a capillary column and either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is used. The ECD is particularly sensitive for the heptafluorobutyryl derivatives.[2]

  • Column: A moderately polar fused-silica capillary column is typically employed for the separation of the various truxilline isomers.

  • Carrier Gas: Helium or Nitrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the isomers. A typical program might start at a lower temperature and gradually increase to a final temperature, which is then held for a period.

  • Quantification: The quantification of each truxilline isomer is performed relative to a structurally related internal standard, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester.[3] The method should demonstrate a linear response over a defined concentration range (e.g., 0.001 to 1.00 mg/mL) and have a low limit of detection (e.g., 0.001 mg/mL).[3]

Visualizing the Workflow and Biosynthesis

To better understand the processes involved in truxilline analysis for source determination, the following diagrams, generated using the DOT language, illustrate the key workflows and biosynthetic pathways.

Cocaine Source Determination Workflow cluster_sample Sample Handling & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample_Receipt Illicit Cocaine Sample Receipt Homogenization Sample Homogenization Sample_Receipt->Homogenization Derivatization Derivatization Protocol (Methanolysis, Reduction, Acylation) Homogenization->Derivatization GC_Analysis Gas Chromatography (GC-FID/ECD) Analysis Derivatization->GC_Analysis Peak_Integration Peak Integration & Quantification GC_Analysis->Peak_Integration Statistical_Analysis Multivariate Statistical Analysis (e.g., PCA, LDA) Peak_Integration->Statistical_Analysis Comparison Comparison with Reference Database Statistical_Analysis->Comparison Source_Determination Geographical Source Determination Comparison->Source_Determination

Caption: Workflow for cocaine source determination.

Truxilline_Biosynthesis cluster_precursors Precursors cluster_tropane_core Tropane Core Formation cluster_cinnamoylcocaine Cinnamoylcocaine Formation cluster_truxilline Truxilline Formation Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Decarboxylation N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine N-methylation (SAM) N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methylpyrrolinium Oxidative deamination Methylecgonone Methylecgonone N_Methylpyrrolinium->Methylecgonone + Acetonedicarboxylate Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Reduction Cinnamoylcocaine Cinnamoylcocaine Methylecgonine->Cinnamoylcocaine Cinnamoyl_CoA Cinnamoyl-CoA Cinnamoyl_CoA->Cinnamoylcocaine Truxillines Truxilline Isomers (incl. This compound) Cinnamoylcocaine->Truxillines Photodimerization [2+2] cycloaddition

Caption: Biosynthesis of truxilline alkaloids.

Conclusion

The statistical analysis of this compound and other truxilline isomers provides a powerful and scientifically sound basis for determining the geographical origin of illicit cocaine. By employing validated analytical methods and comparing the resulting chemical profiles to established databases, forensic scientists can generate critical intelligence to disrupt drug trafficking networks. The distinct quantitative differences in truxilline content, particularly between major coca-growing regions, underscore the value of this analytical approach in forensic science.

References

A Comparative Guide to the Quantification of peri-Truxilline: Accuracy, Precision, and Methodological Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of peri-Truxilline, a minor alkaloid found in coca leaves. As a member of the truxilline family of compounds, this compound's quantification is crucial for various applications, including the profiling of illicit cocaine samples and potential pharmacological research. This document outlines the performance characteristics of common analytical techniques, details experimental protocols, and explores the current understanding of its biological relevance.

Comparison of Quantification Methods

The quantification of this compound is primarily achieved through chromatographic techniques. Gas Chromatography-Flame Ionization Detection (GC-FID) is a well-established method, while High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer alternative approaches with distinct advantages. The following table summarizes the key performance indicators for these methods based on available data for truxilline isomers.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity 0.001 to 1.00 mg/mL[1]Data not available for this compound specifically, but generally exhibits good linearity for alkaloids.Data not available for this compound specifically, but typically shows a wide linear range for alkaloids.
Limit of Detection (LOD) 0.001 mg/mL[1]Generally in the µg/mL range for alkaloids.Offers high sensitivity, with LODs often in the ng/mL to pg/mL range for alkaloids.[2]
Limit of Quantification (LOQ) Data not explicitly available for this compound.Typically in the µg/mL range for alkaloids.Can achieve very low LOQs, often in the ng/mL range or lower for alkaloids.[2]
Accuracy Data not explicitly available for this compound.For related alkaloids, accuracy is often reported within 80-120% of the nominal concentration.For related alkaloids, accuracy is typically within 85-115% of the nominal concentration.[3]
Precision (RSD%) Data not explicitly available for this compound.For related alkaloids, intra- and inter-day precision are generally below 15%.For related alkaloids, precision is often very high, with RSD% values typically below 15%.[3]
Recovery Data not explicitly available for this compound.For related alkaloids, recovery is often in the range of 80-110%.Recovery for alkaloids can be variable depending on the extraction method but is generally aimed for >80%.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are outlines of the methodologies for the key techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method, adapted from the work of Mallette and Casale (2014) for the analysis of isomeric truxillines, involves a derivatization step to improve the volatility of the analytes.[1]

Sample Preparation:

  • Reduction: The truxilline isomers are directly reduced using a strong reducing agent like lithium aluminum hydride.[1]

  • Acylation: The reduced compounds are then acylated with heptafluorobutyric anhydride (HFBA) to create more volatile derivatives suitable for GC analysis.[1]

  • Extraction: The derivatized analytes are extracted into an organic solvent.

GC-FID Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase, is typically used.

  • Injector: Splitless injection is often employed for trace analysis.

  • Oven Program: A temperature gradient is used to separate the different truxilline isomers.

  • Detector: A Flame Ionization Detector (FID) is used for quantification.

  • Internal Standard: A structurally related compound, such as 4′,4″-dimethyl-α-truxillic acid dimethyl ester, is used for accurate quantification.[1]

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the alkaloids from the sample matrix.

  • Reconstitution: The extracted analytes are dissolved in a solvent compatible with the mobile phase.

HPLC-UV Conditions:

  • Column: A reversed-phase C18 column is commonly used for alkaloid separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detection: A UV detector is used, with the wavelength set to the maximum absorbance of the truxilline compounds.

  • Internal Standard: An appropriate internal standard should be selected to ensure accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of alkaloids. A detailed protocol for this compound is not published, but a general workflow can be described.

Sample Preparation:

  • Extraction: Similar to HPLC-UV, SPE or LLE can be used for sample cleanup and concentration. Protein precipitation may be suitable for biological samples.

  • Reconstitution: The final extract is dissolved in the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system is used for separation, typically with a C18 column.

  • Mobile Phase: A gradient elution with buffered aqueous and organic phases is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for alkaloids.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Visualization of Experimental Workflow and Biological Context

To aid in the understanding of the analytical process and the limited knowledge of this compound's biological role, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Sample Sample Matrix Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (for GC-FID) Extraction->Derivatization GC-FID Path Reconstitution Reconstitution Extraction->Reconstitution HPLC/LC-MS Path Derivatization->Reconstitution GCFID GC-FID Reconstitution->GCFID HPLCUV HPLC-UV Reconstitution->HPLCUV LCMSMS LC-MS/MS Reconstitution->LCMSMS Quantification Quantification GCFID->Quantification HPLCUV->Quantification LCMSMS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: A generalized experimental workflow for this compound quantification.

Putative_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular peri_Truxilline This compound Receptor Putative Receptor (Unknown) peri_Truxilline->Receptor Binding Signaling_Cascade Signaling Cascade (Hypothetical) Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Analgesic, Anti-inflammatory) Signaling_Cascade->Cellular_Response Leads to

Caption: A hypothetical signaling pathway for this compound, highlighting the current knowledge gap.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information regarding the biological activity and signaling pathways of this compound. While some truxillic and truxinic acid derivatives have been reported to exhibit various bioactivities, including anti-inflammatory and analgesic effects, the specific pharmacological profile of this compound remains largely unexplored.[4] Further research is necessary to elucidate its potential cellular targets, receptor interactions, and downstream signaling cascades. The general biological activity of alkaloids is diverse, with known effects on the nervous and cardiovascular systems, among others. However, it is not possible to directly extrapolate these general activities to this compound without specific studies.

Conclusion

The quantification of this compound can be reliably achieved using GC-FID, as demonstrated by available literature. While HPLC-UV and LC-MS/MS present viable alternatives with potential advantages in terms of simplicity (no derivatization) and sensitivity, respectively, specific validated methods for this compound are needed to fully assess their performance. A critical gap exists in the understanding of the biological role of this compound. Future research should focus on validating sensitive and robust HPLC-UV and LC-MS/MS methods for its quantification and, more importantly, on investigating its pharmacological effects and molecular mechanisms of action to uncover its potential therapeutic or toxicological significance.

References

Quantitative Analysis of peri-Truxilline: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of peri-Truxilline, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of two prominent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

Performance Comparison

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte This compound (and other truxilline isomers)Other Coca Alkaloids (as a proxy for this compound)
Limit of Detection (LOD) 0.001 mg/mL[1]Estimated to be in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Not explicitly stated, but typically 3-5 times the LODEstimated to be in the low ng/mL range
Linear Range 0.001 to 1.00 mg/mL[1]Typically spans several orders of magnitude
Selectivity Good for isomeric separation with appropriate chromatographyHigh, due to mass-to-charge ratio filtering
Sample Throughput ModerateHigh
Instrumentation Cost LowerHigher
Method Development Complexity ModerateHigh

Experimental Protocols

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method has been validated for the simultaneous quantification of ten truxilline isomers, including this compound, in illicit cocaine samples.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent.

  • Add an internal standard (e.g., 4′,4″-dimethyl-α-truxillic acid dimethyl ester) for accurate quantification.

  • The truxillines are then directly reduced with lithium aluminum hydride.

  • Following reduction, the analytes are acylated with heptafluorobutyric anhydride prior to GC-FID analysis.[1]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-1MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of truxilline isomers (e.g., initial temperature of 150°C, ramped to 300°C).

  • Injector and Detector Temperatures: Maintained at 250°C and 300°C, respectively.

3. Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:

  • LOD: The lowest concentration of the analyte that can be reliably detected above the background noise. For this GC-FID method, the established lower detection limit is 0.001 mg/mL.[1] The LOD is typically determined by analyzing a series of diluted standards and is often defined as the concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. While not explicitly stated in the reference study, the LOQ is generally estimated to be 3 to 5 times the LOD. For a robust determination, the LOQ should be established by analyzing a series of low-concentration standards and assessing the precision (relative standard deviation) and accuracy (recovery) at each level. The LOQ is often defined as the concentration that yields a signal-to-noise ratio of 10:1.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated LC-MS/MS method for this compound with reported LOD and LOQ values was not identified in the available literature, this technique is widely used for the analysis of other coca alkaloids and offers high sensitivity and selectivity. The following protocol outlines a general approach.

1. Sample Preparation:

  • Perform a protein precipitation or liquid-liquid extraction of the sample to remove interfering matrix components.

  • Evaporate the organic extract to dryness and reconstitute in the mobile phase.

  • Include an appropriate internal standard for accurate quantification.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for the separation of alkaloids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

3. Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:

  • The determination of LOD and LOQ for an LC-MS/MS method follows a similar principle to the GC-FID method but generally achieves much lower values.

  • LOD: Determined by injecting a series of decreasing concentrations of the analyte and identifying the concentration at which the signal is consistently distinguishable from the noise (typically S/N ≥ 3).

  • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., within 80-120% of the nominal concentration).

Visualizations

LOD_LOQ_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation Stock Prepare Stock Solution Series Prepare Serial Dilutions Stock->Series Inject Inject Standards Series->Inject Acquire Acquire Data (Signal & Noise) Inject->Acquire SN Calculate Signal-to-Noise (S/N) Ratio Acquire->SN LOD LOD = Concentration at S/N = 3 SN->LOD LOQ LOQ = Concentration at S/N = 10 SN->LOQ

Caption: Workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Analytical_Method_Comparison cluster_gcfid GC-FID cluster_lcmsms LC-MS/MS GCFID_Sample Sample Derivatization GCFID_Separation Gas Phase Separation GCFID_Sample->GCFID_Separation GCFID_Detection Flame Ionization Detection GCFID_Separation->GCFID_Detection LCMSMS_Sample Sample Extraction LCMSMS_Separation Liquid Phase Separation LCMSMS_Sample->LCMSMS_Separation LCMSMS_Detection Mass Spectrometric Detection LCMSMS_Separation->LCMSMS_Detection Analyte This compound Sample Analyte->GCFID_Sample Analyte->LCMSMS_Sample

Caption: Comparison of GC-FID and LC-MS/MS analytical workflows for this compound.

References

Navigating the Analytical Maze: A Comparative Guide to the Robustness of peri-Truxilline Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of coca alkaloids, the accurate and reliable quantification of minor isomers like peri-Truxilline is paramount. These compounds, present in illicit cocaine samples, can serve as crucial chemical fingerprints for source attribution and trafficking route analysis. This guide provides an objective comparison of the robustness of the established Gas Chromatography-Flame Ionization Detection (GC-FID) method with alternative techniques, supported by experimental data, to aid in the selection of the most suitable analytical approach.

The determination of truxilline isomers, including this compound, has historically relied on gas chromatographic techniques. Initially, Gas Chromatography with Electron Capture Detection (GC-ECD) was employed. However, this method was often hampered by laborious sample preparation and the high maintenance demands of the electron capture detector. Consequently, a more robust and efficient method utilizing Gas Chromatography with Flame Ionization Detection (GC-FID) was developed and has become a widely accepted standard.

This guide delves into the specifics of the GC-FID method, evaluating its performance and robustness. Furthermore, it explores alternative analytical platforms, namely High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Electrophoresis (CE), providing a comprehensive overview to inform methodological choices in forensic and research settings.

Performance Comparison of Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The following tables summarize the performance characteristics of GC-FID, HPLC-MS/MS, and Capillary Electrophoresis for the analysis of truxilline isomers, including this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Capillary Electrophoresis (CE)
Specificity Good, with adequate separation of most truxilline isomers. Potential for co-elution with other minor alkaloids.Excellent, mass spectrometry provides high selectivity and confident identification of isomers.Good, can provide high-resolution separation of isomers, but may require optimization of buffer composition.
**Linearity (R²) **≥ 0.998[1]Typically > 0.99Typically > 0.99
Limit of Detection (LOD) 0.001 mg/mL[1]Can achieve lower detection limits (ng/mL to pg/mL range).In the ng/mL range.[2]
Precision (RSD) < 10%[1]Typically < 15%< 15%[2]
Accuracy (Recovery) 90-108%[1]Typically within 85-115%Method dependent, generally within acceptable ranges.
Sample Throughput Moderate, requires derivatization step.High, with fast gradient elution.High, with rapid injection cycles.
Cost Relatively low instrument and operational cost.High instrument and maintenance cost.Moderate instrument cost.

Robustness Evaluation

A comprehensive study on a GC-FID method for quantifying minor coca alkaloids demonstrated its stability and robustness. The method was evaluated by intentionally varying several key parameters.

Parameter Varied Variation Impact on Results
Carrier Gas Flow Rate± 5%Minimal
Split Ratio± 10%Minimal
Injector Temperature± 5°CMinimal
Oven Temperature Program± 2°C in ramp rateMinimal
Injection Volume± 10%Minimal
Derivatization Time± 15 minutesMinimal
Derivatization Temperature± 5°CMinimal

The study concluded that the GC-FID method is robust with respect to these variations, ensuring reliable results under routine laboratory conditions. While specific multi-parameter robustness studies for HPLC-MS/MS and CE for this compound are less common in the literature, the inherent specificity of MS detection in HPLC-MS/MS and the high efficiency of CE generally contribute to their reliability. However, HPLC methods can be sensitive to variations in mobile phase composition and pH, and CE separations can be affected by buffer composition and capillary surface chemistry, necessitating careful control of these parameters.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is a widely accepted standard for the quantification of truxilline isomers.

Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the cocaine sample into a vial.

  • Add an internal standard solution (e.g., tetracosane).

  • Evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of anhydrous pyridine.

  • Cap the vial and heat at 75°C for 30 minutes.

  • Cool to room temperature before injection.

GC-FID Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL (split or splitless mode can be used).

Alternative Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers higher selectivity and sensitivity compared to GC-FID and does not typically require derivatization.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol/water mixture).

  • Filter the solution through a 0.22 µm syringe filter.

  • Dilute to the desired concentration for analysis.

HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each truxilline isomer would need to be determined.

Alternative Method 2: Capillary Electrophoresis (CE)

CE provides high-efficiency separations and is particularly useful for charged analytes.

Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE).

  • Filter the solution if necessary.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., a cyclodextrin derivative) for isomer separation.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm).

Visualizing the Workflow and a Potential Signaling Pathway

To further illustrate the analytical process and potential biological relevance of truxillines, the following diagrams are provided.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Cocaine Sample InternalStandard Add Internal Standard Sample->InternalStandard Evaporation Evaporate Solvent InternalStandard->Evaporation Derivatization Add MSTFA & Pyridine Evaporation->Derivatization Heating Heat at 75°C Derivatization->Heating Injection Inject into GC Heating->Injection Separation Separation in Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Experimental workflow for the GC-FID analysis of this compound.

While the direct signaling pathways of this compound are not extensively studied, research on related truxillic acid derivatives suggests a potential mechanism of action through the endocannabinoid system. Truxillic acids have been shown to inhibit Fatty Acid Binding Proteins (FABPs), which are responsible for the intracellular transport of the endocannabinoid anandamide (AEA). By inhibiting FABPs, truxillic acid derivatives may increase the intracellular concentration of AEA, leading to enhanced activation of cannabinoid receptors and subsequent downstream effects, including anti-inflammatory and analgesic responses.

Signaling_Pathway Truxilline This compound (or related derivatives) FABP Fatty Acid Binding Protein (FABP) Truxilline->FABP Inhibition AEA_transport Anandamide (AEA) Intracellular Transport FABP->AEA_transport FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_transport->FAAH AEA_intracellular Increased Intracellular AEA Concentration AEA_transport->AEA_intracellular AEA_degradation AEA Degradation FAAH->AEA_degradation CB_receptor Cannabinoid Receptors (CB1/CB2) AEA_intracellular->CB_receptor Activation Downstream Downstream Signaling (e.g., anti-inflammatory effects) CB_receptor->Downstream

Proposed signaling pathway for the biological activity of truxilline derivatives.

Conclusion

The GC-FID method for the analysis of this compound stands as a robust and reliable technique, well-suited for routine forensic and research applications. Its proven stability against variations in key analytical parameters ensures consistent and reproducible results. While HPLC-MS/MS offers superior sensitivity and specificity, and CE provides high-efficiency separations, the higher cost and complexity of these instruments may not be necessary for all applications. The choice of analytical method should, therefore, be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. The potential interaction of truxilline derivatives with the endocannabinoid system opens new avenues for research into their pharmacological effects, highlighting the importance of accurate and robust analytical methods for their characterization.

References

Safety Operating Guide

Prudent Disposal of peri-Truxilline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: peri-Truxilline is a tropane alkaloid for which specific disposal protocols have not been formally established. The following guidelines are based on best practices for the disposal of hazardous chemicals and general knowledge of tropane alkaloids. All procedures must be conducted in strict accordance with local, state, and federal regulations. Laboratory personnel are advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

I. Immediate Safety and Handling Precautions

This compound, as a tropane alkaloid, should be handled as a potent and toxic substance. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

II. Disposal of this compound Waste

Due to its hazardous nature, this compound and any materials contaminated with it must not be disposed of in standard trash or down the drain. Segregation and clear labeling of waste streams are critical to ensure safe and compliant disposal.

Waste Categories:

  • Solid Waste: Includes unused or expired this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, and vials).

  • Liquid Waste: Encompasses solutions containing this compound, as well as rinsates from cleaning contaminated glassware.

  • Sharps Waste: Consists of any needles, syringes, or broken glassware contaminated with this compound.

Disposal Procedure:

  • Segregation: Collect each waste category in a separate, dedicated, and clearly labeled hazardous waste container.

  • Labeling: Each container must be labeled with a "Hazardous Waste" tag that includes the chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

III. Decontamination of Glassware and Surfaces

All glassware and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated item three times with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the alkaloid. Collect all rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the rinsed item with soap and water.

  • Final Rinse: Rinse with deionized water.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator if dealing with a solid spill.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material. Place the contaminated absorbent into a hazardous waste container.

  • Decontaminate: Decontaminate the spill area following the procedures outlined in Section III.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Potential Chemical Degradation (for consideration by qualified personnel only)

While specific degradation protocols for this compound are not available, tropane alkaloids are susceptible to hydrolysis and oxidation. The following are theoretical approaches that may be considered for small-scale decontamination under the guidance of a qualified chemist and in compliance with all regulations. These methods are not validated for this compound and must be approached with extreme caution.

  • Acid/Base Hydrolysis: Tropane alkaloids contain ester functional groups that can be hydrolyzed under acidic or basic conditions. Treatment with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) could potentially break down the molecule. However, the reaction products may also be hazardous.

  • Oxidation: Strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, can degrade organic molecules. The efficacy and safety of this approach for this compound are unknown.

VI. Data Summary

As there is no specific quantitative data available for the disposal of this compound, the following table provides general guidelines for handling hazardous chemical waste, which should be applied to this compound.

ParameterGuidelineSource
Waste pH Neutralize to pH 6-8 before disposal, if safe and permissible.General Hazardous Waste Guidelines
Container Type Chemically resistant, leak-proof, with a secure lid.General Hazardous Waste Guidelines
Labeling "Hazardous Waste" with full chemical name and concentration.Regulatory Requirement
Storage Time Follow institutional and regulatory limits for satellite accumulation.Regulatory Requirement

VII. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Segregate into Labeled, Compatible Waste Containers A->B C Store in Designated Satellite Accumulation Area B->C D Ensure Proper Labeling and Secondary Containment C->D E Schedule Waste Pickup with EHS or Licensed Contractor D->E F Document Waste Transfer E->F

Figure 1. Logical workflow for the disposal of this compound waste.

Essential Safety and Handling Guide for Truxilline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal for truxilline analogs, aimed at laboratory professionals.

Hazard Identification and Classification

Based on data for α-Truxillic Acid, these compounds may be classified as follows:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling truxilline analogs, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated.Prevents inhalation of irritant dust.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.
Operational and Handling Procedures

Adherence to proper handling procedures is critical to prevent accidents and exposure.

General Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from food, drink, and animal feedingstuffs.[2]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

Emergency SituationFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
If Inhaled Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., sand, diatomaceous earth).[1]

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of contaminated material as hazardous waste according to federal, state, and local regulations.

  • Do not allow the chemical to enter drains, surface water, or ground water.[3]

Experimental Protocols

Detailed experimental protocols involving peri-Truxilline are not available in the provided safety documents. Researchers must develop and validate their own protocols in accordance with institutional safety guidelines and standard laboratory practices.

Visual Guides

The following diagrams illustrate key safety and handling workflows.

G Workflow for Handling a Chemical Spill spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Inert Material ventilate->contain collect Collect Absorbed Material contain->collect clean Clean and Decontaminate Spill Area collect->clean dispose Dispose of Waste Properly clean->dispose

Caption: Workflow for handling a chemical spill.

G Standard Operating Procedure for Chemical Handling reception Receive Chemical sds Review Safety Data Sheet reception->sds storage Store in Designated Location sds->storage handling Handling in Controlled Environment (e.g., Fume Hood) storage->handling ppe Wear Appropriate PPE handling->ppe experiment Perform Experiment ppe->experiment waste Segregate Waste experiment->waste disposal Dispose of Waste According to Regulations waste->disposal

Caption: Standard operating procedure for chemical handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.